Boceprevir
描述
属性
IUPAC Name |
(1R,2S,5S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-18,20H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37)/t15-,16?,17-,18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHCSNFAOIFYRV-DOVBMPENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30960103 | |
| Record name | N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-{N-[(tert-butylamino)(hydroxy)methylidene]-3-methylvalyl}-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30960103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly soluble in water, Freely soluble in methanol, ethanol, and isopropanol | |
| Record name | Boceprevir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8081 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white amorphous powder | |
CAS No. |
394730-60-0 | |
| Record name | Boceprevir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=394730-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boceprevir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0394730600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boceprevir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08873 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-{N-[(tert-butylamino)(hydroxy)methylidene]-3-methylvalyl}-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30960103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2S,5S)-N-[(2Î?)-4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)]-3-{(2S)-2-[(tert-butylcarbamoyl)amino]-3,3-dimethylbutanoyl}-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BOCEPREVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89BT58KELH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Boceprevir | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8081 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Boceprevir on NS3/4A Protease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Boceprevir is a first-generation, direct-acting antiviral (DAA) agent that specifically targets the Hepatitis C Virus (HCV) nonstructural protein 3/4A (NS3/4A) serine protease. This enzyme is essential for viral replication, making it a prime target for therapeutic intervention. This compound functions as a potent, reversible, covalent inhibitor. Its mechanism involves a peptidomimetic structure that mimics the natural substrate of the NS3/4A protease, allowing it to bind to the active site. The key feature of this compound is its α-ketoamide "warhead," which forms a reversible covalent adduct with the catalytic serine residue (Ser139) within the protease's active site. This action effectively blocks the enzyme's ability to process the HCV polyprotein, thereby halting viral maturation and replication. This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and visual diagrams.
The Role of HCV NS3/4A Protease in Viral Replication
The Hepatitis C virus produces its proteins as a single large polyprotein, which must be cleaved into individual, functional nonstructural (NS) and structural proteins to assemble new virions.[1] The NS3/4A serine protease is responsible for four of these critical cleavages, which release NS4A, NS4B, NS5A, and NS5B.[2] The NS3 protein contains the protease domain, while NS4A acts as an essential cofactor that stabilizes the NS3 protein's structure and anchors the complex to intracellular membranes where replication occurs.[3] By preventing this polyprotein processing, the viral life cycle is interrupted.[1]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of this compound: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
Boceprevir's Covalent Binding Kinetics with Serine Protease: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the covalent binding kinetics of Boceprevir, a potent direct-acting antiviral agent, with its target serine protease. This compound was a first-generation inhibitor developed for the treatment of Hepatitis C Virus (HCV) genotype 1, targeting the essential NS3/4A serine protease.[1][2] Its mechanism of action is characterized by a reversible covalent inhibition, a sophisticated process that confers high potency and specificity.[3][4] This document details the molecular mechanism of this interaction, presents quantitative kinetic data, outlines key experimental protocols for characterization, and visualizes the inhibitor's role within the viral replication pathway.
Introduction to this compound and the HCV NS3/4A Serine Protease
Hepatitis C is a liver disease caused by the Hepatitis C Virus (HCV), a single-stranded RNA virus.[5][6] The viral genome is translated into a large polyprotein, which must be cleaved by host and viral proteases to produce mature structural and non-structural proteins essential for viral replication.[6][7] The HCV NS3/4A serine protease is a key viral enzyme responsible for four of these cleavage events, making it a critical target for antiviral therapy.[6][7]
This compound (Victrelis®) is a peptidomimetic, α-ketoamide-based inhibitor designed to specifically target the NS3/4A protease.[2][8] It functions as a slow-binding, reversible covalent inhibitor, forming a stable but reversible complex with the catalytic serine residue in the enzyme's active site.[2][3][9] This mechanism leads to potent inhibition of the enzyme and subsequent disruption of the viral life cycle.[3]
The Molecular Mechanism of Reversible Covalent Inhibition
The inhibitory action of this compound is a two-step process, a hallmark of many covalent inhibitors.[4][6]
-
Initial Non-covalent Binding: this compound first binds to the active site of the NS3/4A protease to form an initial, non-covalent enzyme-inhibitor complex (E•I). This binding is guided by interactions between the peptidomimetic structure of the drug and the substrate-binding pockets of the enzyme.
-
Covalent Adduct Formation: Following the initial binding, the electrophilic α-ketoamide "warhead" of this compound is positioned near the nucleophilic hydroxyl group of the catalytic Serine-139 residue.[4][8] Aided by the other members of the catalytic triad (B1167595) (Histidine-57 and Aspartate-81), the serine oxygen performs a nucleophilic attack on the ketone carbon of this compound.[6] This results in the formation of a stable, covalent, yet reversible, tetrahedral intermediate, effectively inactivating the enzyme.[6] This transition state is stabilized by hydrogen bonds within the enzyme's "oxyanion hole".[6]
Quantitative Kinetic and Antiviral Data
The potency of covalent inhibitors like this compound is defined by kinetic constants that describe both the initial binding affinity and the rate of covalent bond formation. Due to its slow-binding nature, traditional IC50 values can be misleading; a full kinetic characterization is necessary.[6][10]
| Parameter | Value | Target / System | Description | Reference |
| Binding Constant (Ki) | ~14 nM | HCV NS3/4A Serine Protease | Measures the binding affinity of the inhibitor to the enzyme.[4][9] | [4][9] |
| Inhibition Constant (Ki*) | 1.9 nM | HCV NS3 Protease | Apparent inhibition constant for a precursor undecapeptide analog, reflecting high initial potency.[6] | [6] |
| Cellular Antiviral Activity (EC50) | 200 - 400 nM | HCV Genotype 1, 2, 5 Replicons | The concentration required to inhibit 50% of viral RNA replication in a cell-based assay.[6] | [6] |
| Selectivity Ratio | 4 to >7000-fold | Human Serine & Cysteine Proteases | Ratio of inhibition against target HCV protease versus various human proteases, indicating high specificity.[6] | [6] |
Experimental Protocols for Kinetic Characterization
The evaluation of a covalent inhibitor requires specialized assays to accurately determine its kinetic parameters. The general workflow involves measuring enzyme activity over time in the presence of the inhibitor to calculate the rate of inactivation.
Enzyme Inhibition Assay (Continuous Monitoring)
This is the primary method for determining the kinetic constants k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration at half-maximal inactivation rate).
-
Principle: For slow-binding inhibitors, the rate of the enzymatic reaction decreases over time as more enzyme becomes covalently modified. By monitoring the reaction progress continuously, one can extract the observed rate of inactivation (k_obs) at different inhibitor concentrations.
-
Methodology:
-
Reagents: Highly purified HCV NS3/4A protease, a suitable continuous spectrophotometric or fluorometric substrate (e.g., a depsipeptide that releases a chromophore upon cleavage), this compound stock solutions, and an appropriate assay buffer.[6]
-
Procedure: Reactions are typically run in a 96- or 384-well plate format. The enzyme, buffer, and varying concentrations of this compound are pre-incubated for a short period. The reaction is initiated by the addition of the substrate.
-
Data Acquisition: The increase in absorbance or fluorescence is monitored in real-time using a plate reader over a defined period (e.g., 30-60 minutes).
-
Data Analysis:
-
Each progress curve (signal vs. time) is fitted to the equation for slow-binding inhibition to determine the k_obs for that specific inhibitor concentration.
-
The calculated k_obs values are then plotted against the corresponding inhibitor concentrations [I].
-
This plot is fitted to a hyperbolic equation to derive the values for k_inact and K_I.[11]
-
-
Mass Spectrometry for Adduct Confirmation
This technique provides direct physical evidence of the covalent bond formation.
-
Principle: Covalent binding of an inhibitor to its target enzyme results in a predictable increase in the protein's molecular weight, which can be detected by mass spectrometry (MS).[12]
-
Methodology:
-
Incubation: The NS3/4A protease is incubated with a stoichiometric excess of this compound for a sufficient time to allow adduct formation.
-
Sample Preparation: The reaction mixture is desalted to remove unbound inhibitor and buffer components.
-
Analysis: The sample is analyzed by electrospray ionization mass spectrometry (ESI-MS). The resulting spectrum for the intact protein is compared to that of an untreated enzyme control.[13]
-
Interpretation: A mass shift in the treated sample corresponding to the molecular weight of this compound confirms the formation of the covalent E-I adduct.
-
X-ray Crystallography for Structural Elucidation
This method provides a high-resolution, three-dimensional view of the inhibitor bound in the enzyme's active site.
-
Principle: By determining the crystal structure of the enzyme-inhibitor complex, the precise atomic interactions, including the covalent bond between the drug and the catalytic serine, can be visualized.[8][14]
-
Methodology:
-
Crystallization: The NS3/4A protease is co-crystallized in the presence of this compound, or pre-formed crystals of the enzyme are soaked in a solution containing the inhibitor.
-
Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.[15]
-
Structure Solution: The diffraction data is processed to generate an electron density map, into which the atomic model of the protein-inhibitor complex is built and refined.[16]
-
Analysis: The final structure reveals the covalent linkage to Serine-139 and other key hydrogen bonding and hydrophobic interactions that contribute to the inhibitor's high affinity and specificity.[6]
-
Disruption of the HCV Replication Pathway
The NS3/4A protease is pivotal for the HCV life cycle. It cleaves the viral polyprotein at four specific junctions to release mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B) that are essential for forming the viral RNA replication machinery.[7] By binding to and inhibiting the NS3/4A protease, this compound blocks this critical processing step. The failure to produce functional viral proteins halts the assembly of the replication complex, thereby suppressing viral replication.[3]
Conclusion
This compound exemplifies the successful application of structure-based drug design to create a highly potent and specific covalent inhibitor. Its reversible covalent mechanism of action against the HCV NS3/4A serine protease provides a durable inhibition of viral replication. The characterization of its binding kinetics requires a suite of sophisticated biophysical and biochemical techniques, including continuous enzyme assays and mass spectrometry, which are essential for advancing covalent inhibitors in drug development pipelines. Understanding these principles is crucial for researchers aiming to design the next generation of covalent therapeutics against various enzymatic targets.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound and personalized medicine in hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an NS3 protease inhibitor of HCV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Discovery and Development of this compound: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A systematic exploration of this compound-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
- 11. researchgate.net [researchgate.net]
- 12. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. From Repurposing to Redesign: Optimization of this compound to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Repurposing the HCV NS3–4A protease drug this compound as COVID-19 therapeutics - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00367K [pubs.rsc.org]
- 16. One-pot synthesis, X-ray crystal structure, and identification of potential molecules against COVID-19 main protease through structure-guided modeling and simulation approach - Arabian Journal of Chemistry [arabjchem.org]
The Architectural Precision of a Protease Inhibitor: A Technical Guide to the Chemical Structure and Synthesis of Boceprevir and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Boceprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, represents a significant milestone in the development of direct-acting antiviral agents.[1][2] Its intricate chemical architecture, born from a structure-based design approach, has been the subject of extensive research, leading to a deeper understanding of protease inhibition and the development of numerous derivatives with modified properties.[2][3][4][5][6] This technical guide provides an in-depth exploration of the chemical structure, synthesis, and derivatization of this compound, offering valuable insights for researchers in medicinal chemistry and drug development.
The Molecular Blueprint: Chemical Structure of this compound
This compound is a synthetic tripeptide mimetic characterized by several key structural features that are crucial for its inhibitory activity.[1] The molecule is comprised of four main moieties, designated P1, P2, P3, and a P4 N-terminal cap, along with a reactive α-ketoamide "warhead".[7][8]
-
α-Ketoamide Warhead: This electrophilic group is essential for the mechanism of action. It forms a reversible covalent bond with the active site serine residue (Ser139) of the HCV NS3 protease, effectively blocking its catalytic function.[7][8]
-
P1 Moiety: A β-cyclobutylalanyl residue occupies the S1 binding pocket of the protease. The cyclobutyl group provides optimal hydrophobic interactions within this pocket.[5][7]
-
P2 Moiety: This position is occupied by a unique and conformationally constrained dimethylcyclopropylproline ((1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide).[9] This rigid bicyclic system correctly orients the P1 and P3 substituents for optimal binding, and its incorporation leads to a significant increase in binding affinity compared to a simple proline.[9]
-
P3 Moiety: A tert-butylglycine residue at this position contributes to the hydrophobic interactions with the enzyme.[7]
-
P4 N-terminal Cap: A tert-butylcarbamoyl group caps (B75204) the N-terminus of the molecule.[7]
The systematic arrangement of these components allows this compound to fit snugly into the active site of the HCV NS3/4A protease, leading to potent inhibition.
References
- 1. This compound | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of this compound: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of this compound: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of this compound: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease [xiahepublishing.com]
- 5. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A systematic exploration of this compound-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]
Discovery and development history of Boceprevir
An In-depth Technical Guide to the Discovery and Development of Boceprevir
Introduction
Hepatitis C virus (HCV) infection is a significant global health issue, affecting an estimated 2-3% of the world's population and being a primary cause of liver cirrhosis and hepatocellular carcinoma.[1][2] For many years, the standard of care involved interferon-based therapies, which had limited efficacy and significant side effects.[1][3] The urgent need for more effective treatments spurred extensive research into the molecular virology of HCV, aiming to identify and exploit novel drug targets.[4]
A critical enzyme in the HCV life cycle is the non-structural protein 3 (NS3) serine protease, which, along with its cofactor NS4A, is essential for processing the viral polyprotein into mature, functional proteins required for replication.[1][4][5][6] This indispensable role made the NS3/4A protease a prime target for the development of direct-acting antiviral agents (DAAs).[2][4] this compound (SCH 503034) emerged as a first-in-class, potent, and selective inhibitor of the HCV NS3/4A protease.[1][2][7] Developed initially by Schering-Plough and later by Merck, it was approved by the FDA in May 2011 for treating chronic HCV genotype 1 infection in combination with peginterferon and ribavirin (B1680618).[5][8] This document provides a detailed technical overview of the discovery, mechanism of action, preclinical and clinical development, and resistance profile of this compound.
Discovery and Lead Optimization
The journey to this compound began with the identification of a peptide-based lead compound that showed inhibitory activity against the NS3 protease. However, this initial lead was unsuitable for clinical development due to poor drug-like properties, including a high molecular weight and metabolic instability.[1] The subsequent drug discovery program focused on optimizing this undecapeptide through structure-activity relationship (SAR) studies.
Initially, these SAR studies were guided by enzyme-binding assays, as robust cell-based systems were not yet available.[1] A pivotal moment in the development process was the introduction of the HCV replicon system in 1999. This cell-culture system, which used a human hepatoma cell line (Huh7) transfected with a subgenomic HCV RNA, allowed for the evaluation of compounds in a cellular context, providing a more accurate measure of antiviral activity.[1] The replicon assay was crucial for refining the SAR and identifying compounds with both potent enzyme inhibition and cellular activity.[1] This dual-assay approach led to the synthesis and optimization of this compound, a peptidomimetic α-ketoamide that demonstrated potent, selective, and orally bioavailable characteristics.[7][9]
Mechanism of Action
This compound functions as a covalent, reversible inhibitor of the HCV NS3/4A serine protease.[10][11] The NS3 protease is a chymotrypsin-like serine protease that relies on a catalytic triad (B1167595) of histidine, aspartate, and serine residues for its enzymatic function.[6][11] this compound is designed to mimic the natural substrate of the protease, fitting into the enzyme's active site.[11]
The α-ketoamide "warhead" of this compound forms a reversible covalent bond with the active site serine residue (Ser139).[1][11] This interaction effectively blocks the active site, preventing the protease from cleaving the HCV polyprotein.[5][11] By inhibiting the processing of the polyprotein, this compound halts the production of mature non-structural proteins (NS4A, NS4B, NS5A, NS5B) that are essential for the formation of the viral replication machinery.[1][5] This disruption of the viral life cycle leads to a significant reduction in HCV replication.[11][12]
Caption: HCV NS3/4A protease cleaves the viral polyprotein, a critical step for replication that is blocked by this compound.
Preclinical Profile
In Vitro Activity and Selectivity
This compound demonstrated potent and selective inhibition of the HCV NS3 protease in various in vitro assays. In HCV replicon cell-based assays, it effectively reduced HCV RNA levels with 50% effective concentration (EC50) values ranging from 200 to 400 nmol/L for genotypes 1, 2, and 5.[1] The compound was found to be highly selective for the HCV protease, with selectivity ratios ranging from 4 to over 7000 when tested against a panel of human serine and cysteine proteases, including human neutrophil elastase and various cathepsins.[1][4]
| Parameter | Value | Genotype/Enzyme | Reference |
| EC50 (Replicon Assay) | 200–400 nmol/L | HCV Genotypes 1, 2, 5 | [1] |
| Dissociation Constant (Ki) | 17 nmol/L | HCV NS3/4A Protease | [10] |
| Selectivity Ratio | 4 to >7000 | vs. Human Proteases | [1] |
| Table 1: In Vitro Activity and Selectivity of this compound |
Pharmacokinetics and Metabolism
Preclinical studies in animal models indicated that this compound possessed a favorable oral pharmacokinetic profile.[1] It was readily absorbed in mice, rats, and dogs, with oral bioavailability ranging from 24% to 34%.[1][10] The compound showed significant partitioning to the liver in rats, which is advantageous for targeting a liver-tropic virus like HCV.[1] The primary metabolic pathway for this compound is reduction of its ketoamide group by aldo-keto reductase to inactive metabolites.[1][12] A secondary, minor pathway involves oxidation by cytochrome P450 3A5 (CYP3A5).[1]
| Species | Oral Bioavailability | Half-life (t½) | Liver/Plasma Ratio | Reference |
| Rat | 24–34% | 4.2 hours | 30 | [1] |
| Dog | 24–34% | 1.1 hours | Not Reported | [1] |
| Table 2: Preclinical Pharmacokinetic Parameters of this compound |
Experimental Protocols
HCV Replicon Cell-Based Assay
The replicon assay was fundamental for evaluating the cellular antiviral activity of this compound.[1]
-
Cell Line: Human hepatoma cells (Huh7).[1]
-
Replicon: A subgenomic HCV RNA derived from an infectious genotype 1b isolate, encoding the non-structural HCV proteins necessary for replication.[1]
-
Procedure:
-
Huh7 cells harboring the HCV replicon are seeded in culture plates.
-
Cells are incubated with various concentrations of this compound or a vehicle control.
-
Following a defined incubation period (e.g., 72 hours), total cellular RNA is extracted.[1]
-
HCV RNA levels are quantified using a sensitive method like real-time reverse transcription-polymerase chain reaction (RT-PCR).
-
The EC50 value, representing the drug concentration required to inhibit 50% of HCV RNA replication, is calculated from the dose-response curve.[1]
-
HCV NS3/4A Protease Inhibition Assay
Enzyme assays were used to determine the direct inhibitory activity of compounds against the NS3/4A protease.
-
Enzyme: Recombinant, purified HCV NS3/4A serine protease.
-
Substrate: A synthetic peptide substrate that mimics a natural cleavage site of the NS3 protease, often tagged with a reporter system (e.g., fluorescence resonance energy transfer, FRET).
-
Procedure:
-
The purified NS3/4A enzyme is pre-incubated with various concentrations of this compound or a vehicle control in an appropriate assay buffer.
-
The reaction is initiated by adding the synthetic substrate.
-
The rate of substrate cleavage is monitored over time by measuring the reporter signal (e.g., increase in fluorescence).
-
The IC50 value (inhibitor concentration causing 50% inhibition of enzyme activity) or Ki value (dissociation constant) is determined from the inhibition data.
-
Caption: The streamlined workflow for this compound's discovery, from target identification to regulatory approval.
Clinical Development
The clinical development program for this compound was extensive, culminating in two pivotal Phase III trials: SPRINT-2 for treatment-naive patients and RESPOND-2 for treatment-experienced patients.[1][4][13]
Phase I and II Studies
Phase I trials in healthy volunteers established the initial safety and pharmacokinetic profile of this compound, showing it was rapidly absorbed with a half-life of approximately 3.4 to 7-15 hours.[10][12] Phase II studies, such as the HCV SPRINT-1 trial, demonstrated that adding this compound to the standard of care (peginterferon [P/R]) significantly improved viral clearance rates compared to P/R alone.[14][15] These studies were also crucial in establishing the optimal dosing and the benefit of a 4-week lead-in period with P/R before adding this compound.[12][14]
Phase III Clinical Trials: SPRINT-2 and RESPOND-2
The SPRINT-2 and RESPOND-2 trials were large, randomized, double-blind, controlled studies that provided the definitive evidence for this compound's efficacy and safety in patients with HCV genotype 1.[13]
-
SPRINT-2 (Treatment-Naive Patients): This trial enrolled 1,097 previously untreated patients.[4] It compared two this compound-containing regimens against the standard of care. All patients received a 4-week lead-in with peginterferon alfa-2b and ribavirin.[8][12] The addition of this compound resulted in significantly higher Sustained Virologic Response (SVR) rates (63-66%) compared to the control arm (38%).[13]
| SPRINT-2 Arm (n=1097) | Treatment Regimen | SVR Rate | Reference |
| Control | 4-week P/R lead-in + 44 weeks P/R + Placebo | 38% | [1][13] |
| Response-Guided Therapy | 4-week P/R lead-in + 24 weeks P/R + this compound | 63% | [13] |
| Fixed Duration | 4-week P/R lead-in + 44 weeks P/R + this compound | 66% | [13] |
| Table 3: Summary of Phase III SPRINT-2 Trial Results in Treatment-Naive Patients |
-
RESPOND-2 (Treatment-Experienced Patients): This trial enrolled 403 patients who had previously failed interferon-based therapy.[4] The design was similar to SPRINT-2, with a 4-week P/R lead-in phase.[13] Again, this compound-containing regimens were vastly superior, achieving SVR rates of 59-66% compared to just 21% in the control group.[13] The benefit was observed in both prior relapsers (69-75% SVR) and prior non-responders (40-52% SVR).[13]
| RESPOND-2 Arm (n=403) | Treatment Regimen | SVR Rate | Reference |
| Control | 4-week P/R lead-in + 44 weeks P/R + Placebo | 21% | [13] |
| Response-Guided Therapy | 4-week P/R lead-in + 32 weeks P/R + this compound | 59% | [13] |
| Fixed Duration | 4-week P/R lead-in + 44 weeks P/R + this compound | 66% | [13] |
| Table 4: Summary of Phase III RESPOND-2 Trial Results in Treatment-Experienced Patients |
The most common adverse events associated with this compound in these trials were anemia and dysgeusia (altered taste).[3][16]
Caption: The randomized, three-arm design of the pivotal SPRINT-2 clinical trial for this compound.
Resistance to this compound
As with other antiviral agents, the development of resistance is a clinical concern. The high mutation rate of the HCV RNA polymerase can lead to the selection of resistance-associated variants (RAVs) under drug pressure.[17] For this compound, RAVs emerge through amino acid substitutions in the NS3 protease domain, which reduce the binding affinity of the drug.[3][18]
Clonal sequencing of viral isolates from patients treated with this compound monotherapy identified mutations at several key positions.[18] The most common RAVs confer varying levels of resistance.[18] Notably, many of these resistant variants have reduced replicative fitness compared to the wild-type virus, and their frequency tends to decline after treatment is stopped.[18] The combination of this compound with peginterferon and ribavirin was critical to increasing the barrier to resistance and achieving high SVR rates.[17]
| NS3 Protease Mutation | Fold-change in IC50 | Level of Resistance | Reference |
| V36M/A | 3.8 - 5.5 | Low | [18][19] |
| T54A/S | 3.8 - 17.7 | Low to Medium | [18][19] |
| V55A | 6.8 - 17.7 | Medium | [3][18] |
| R155K/T | 6.8 - 17.7 | Medium | [18][19] |
| A156S | 6.8 - 17.7 | Medium | [18] |
| A156T | >120 | High | [18] |
| V170A | 6.8 - 17.7 | Medium | [18][19] |
| Table 5: Common this compound Resistance-Associated Variants and their Phenotypic Impact |
Conclusion
The discovery and development of this compound represent a landmark achievement in the treatment of chronic hepatitis C.[7] It was the culmination of a global effort to understand the molecular biology of HCV and apply that knowledge to rational drug design.[1] As one of the first direct-acting antivirals, this compound, in combination with existing therapies, significantly improved SVR rates for patients with genotype 1 HCV, including those who had previously failed treatment.[1][13] While newer, more potent, and better-tolerated interferon-free regimens have since superseded it, the development of this compound paved the way for the current era of highly effective HCV therapy and provided invaluable insights into targeting viral proteases.[5]
References
- 1. The Discovery and Development of this compound: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a direct-acting NS3/4A protease inhibitor for treatment of chronic hepatitis C infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A new hope against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of this compound: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease [xiahepublishing.com]
- 5. This compound | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Exploring the Drug Resistance of HCV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The discovery and development of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. Review of this compound and telaprevir for the treatment of chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: a protease inhibitor for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, Experimental Drug for Chronic Hepatitis C Infection by Schering-Plough - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. fiercebiotech.com [fiercebiotech.com]
- 16. This compound: a novel NS3/4 protease inhibitor for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanisms of Hepatitis C Viral Resistance to Direct Acting Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of resistance to the protease inhibitor this compound in hepatitis C virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hepatitis C virus resistance to new specifically-targeted antiviral therapy: A public health perspective - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Pharmacological Profile of Boceprevir: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the in vitro pharmacological properties of Boceprevir, a first-generation direct-acting antiviral agent targeting the Hepatitis C Virus (HCV). The information presented is intended to guide in vitro studies and drug development efforts.
Mechanism of Action
This compound is a potent and selective inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) serine protease, an enzyme essential for viral replication.[1][2] The HCV genome is translated into a single large polyprotein, which the NS3/4A protease cleaves into mature, functional viral proteins.[1][3] this compound, a ketoamide peptidomimetic, acts as a covalent but reversible inhibitor by binding to the active site serine (Ser139) of the NS3 protease.[1][3][4] This binding blocks the proteolytic activity of the enzyme, thereby preventing the processing of the viral polyprotein and halting viral replication.[1][5]
Quantitative In Vitro Profile
The following tables summarize the key quantitative data for this compound from various in vitro assays.
This compound demonstrates time-dependent inhibition of the NS3/4A protease across multiple HCV genotypes.[6] Its potency is highest against genotypes 1, 2, 5, and 6. The compound exhibits high selectivity for the HCV protease over other human serine and cysteine proteases.[6]
| Target Enzyme | Parameter | Value (nM) | Genotype | Reference |
| HCV NS3/4A Protease | Ki | 14 | 1a/1b | [7][8] |
| Ki | 10 - 104 | 1-6 | [6] | |
| Ki | 17 | 3a | [9] | |
| Human Proteases | ||||
| Human Neutrophil Elastase | IC50 / Ki | >16,000 | N/A | [6] |
| Human Neutrophil Cathepsin G | IC50 / Ki | >16,000 | N/A | [6] |
| Human Liver Cathepsin H | IC50 / Ki | 6,300 | N/A | [6] |
| Human Liver Cathepsin L | IC50 / Ki | >100,000 | N/A | [6] |
| Selectivity Index | (IC50/Ki Human Protease) / (IC50/Ki HCV NS3/4A) | 4 to >7000 | N/A | [6] |
In cell-based HCV replicon assays, this compound effectively reduces viral RNA levels. The replicon system uses human hepatoma cells (Huh7) containing a self-replicating subgenomic HCV RNA, allowing for the direct measurement of antiviral activity.[6]
| Assay System | Parameter | Value (nM) | Genotype | Reference |
| HCV Replicon Assay | EC50 | 200 - 400 | 1, 2, 5 | [6] |
| EC50 | 200 | 1 | [4] | |
| EC90 | 400 | 1 | [4] | |
| EC50 | 159 | 3a | [9] |
This compound has shown a favorable in vitro safety profile, with no significant cytotoxicity observed in human hepatoma cells or peripheral blood mononuclear cells at concentrations well above its effective antiviral levels.[6]
| Cell Line | Parameter | Value (µM) | Reference |
| Huh7 (Hepatoma Cells) | CC50 | >8 | [6] |
| PHA-stimulated PBMCs | CC50 | >8 | [6] |
| Therapeutic Index | (CC50 in Huh7) / (EC50 in GT 1b Replicon) | ≥20 | [6] |
CC50 (50% cytotoxic concentration) is the concentration required to reduce cell viability by 50%.[10] Therapeutic Index (or Selectivity Index, SI) is the ratio of CC50 to EC50, indicating the window between cytotoxicity and antiviral activity.[10]
Resistance to this compound is associated with specific amino acid substitutions in the NS3 protease domain. Phenotypic analysis in replicon assays quantifies the level of resistance as a fold-change in the inhibitory concentration.
| NS3 Mutation | Genotype | Fold Change in IC50/EC50 | Resistance Level | Reference |
| V36A/I/M | 1b | 2 - 10 | Low | [7] |
| T54A/S | 1b | 2 - 10 | Low-Medium | [7][11] |
| V55A | 1b | 6.9 | Medium | [12][13] |
| R155K/T | 1b | >10 | Medium-High | [7][11] |
| A156S | 1b | 2 - 10 | Medium | [7][11] |
| A156T/V | 1b | >15 | High | [7] |
| V170A/T | 1b | 2 - 10 | Low-Medium | [7][11] |
This compound is metabolized primarily by aldo-keto reductase and to a lesser extent by cytochrome P450 3A4/5 (CYP3A4/5).[7][14][15] It also acts as an inhibitor of CYP3A4/5 and certain drug transporters.
| Target | Parameter | Value (µM) | Effect | Reference |
| Enzymes | ||||
| CYP3A4/5 | Ki | 6.1 | Time-dependent Inhibitor | [16] |
| CYP2D6, 2C9, 2C19 | IC50 | >30 | No significant inhibition | [6] |
| Transporters | ||||
| OATP1B1 | IC50 | 18 | Moderate Inhibitor | [16][17] |
| OATP1B3 | IC50 | 4.9 | Moderate Inhibitor | [16] |
| P-glycoprotein (P-gp) | - | - | Substrate, weak inhibitor | [16][18] |
| BCRP | - | - | Substrate, weak inhibitor | [16] |
Experimental Protocols
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the purified recombinant NS3/4A protease.
-
Principle: A continuous fluorescence resonance energy transfer (FRET) assay is commonly used. A synthetic peptide substrate contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the NS3/4A protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence.
-
Reagents:
-
Recombinant HCV NS3/4A protease (specific genotype).
-
FRET peptide substrate.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol).
-
This compound (serially diluted in DMSO).
-
-
Procedure:
-
Add serially diluted this compound or control (DMSO) to a 384-well plate.
-
Add the NS3/4A protease enzyme to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 340 nm, emission at 490 nm).
-
-
Data Analysis: Determine the initial reaction velocities (rates of fluorescence increase). Plot the percentage of inhibition against the this compound concentration. Calculate the IC50 value using a nonlinear regression model. For time-dependent inhibitors like this compound, progress curve analysis is used to determine the inhibition constant (Ki).[6]
This cell-based assay evaluates the ability of this compound to inhibit HCV RNA replication within human liver cells.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Discovery of this compound, a direct-acting NS3/4A protease inhibitor for treatment of chronic hepatitis C infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [it.wikipedia.org]
- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. The Discovery and Development of this compound: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antiviral activity of this compound monotherapy in treatment-naive subjects with chronic hepatitis C genotype 2/3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Characterization of resistance to the protease inhibitor this compound in hepatitis C virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. natap.org [natap.org]
- 13. Pretreatment resistance to hepatitis C virus protease inhibitors this compound/telaprevir in hepatitis C subgenotype 1a-infected patients from Manitoba - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Characterization of human liver enzymes involved in the biotransformation of this compound, a hepatitis C virus protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro assessment of drug-drug interaction potential of this compound associated with drug metabolizing enzymes and transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic Evaluation of the Interaction between Hepatitis C Virus Protease Inhibitor this compound and 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Inhibitors Atorvastatin and Pravastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
Boceprevir as a SARS-CoV-2 Main Protease Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The global imperative to identify effective therapeutics against SARS-CoV-2 has led to extensive drug repurposing efforts. One promising candidate that has emerged is Boceprevir, an FDA-approved protease inhibitor originally developed for the treatment of Hepatitis C. This technical guide provides a comprehensive overview of the scientific evidence supporting the exploration of this compound as an inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme in the viral replication cycle. This document details the mechanism of action, summarizes key quantitative data from in vitro and cell-based assays, outlines detailed experimental protocols, and provides visual representations of the underlying scientific principles.
Introduction: The Rationale for Repurposing this compound
The SARS-CoV-2 main protease is a cysteine protease responsible for cleaving the viral polyproteins into functional non-structural proteins, a process essential for viral replication and transcription.[1] Due to its critical role and high degree of conservation among coronaviruses, Mpro is a prime target for antiviral drug development.[2]
This compound, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, was identified as a potential SARS-CoV-2 Mpro inhibitor through computational screening and subsequent in vitro studies.[3][4] The rationale for its repurposing stems from its mechanism of action as a covalent, reversible inhibitor.[5] this compound contains an α-ketoamide "warhead" that can form a covalent bond with the catalytic cysteine residue (Cys145) in the active site of SARS-CoV-2 Mpro, thereby blocking its enzymatic activity.[2]
Quantitative Analysis of this compound's Efficacy
A substantial body of research has quantified the inhibitory activity of this compound against SARS-CoV-2 Mpro and its antiviral effect in cell culture models. The following tables summarize the key findings from various studies.
| Parameter | Value | Assay Type | Reference |
| IC50 | 4.13 µM | FRET-based enzymatic assay | [6][7] |
| IC50 | 8.0 µM | Enzymatic Inhibition Assay | [3] |
| IC50 | 4.1 ± 0.9 µM | FRET-based enzymatic assay | [8] |
| Ki | 1.18 ± 0.10 µM | Enzyme Kinetic Studies | [6] |
Table 1: In Vitro Inhibition of SARS-CoV-2 Main Protease by this compound. This table presents the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of this compound against purified SARS-CoV-2 Mpro.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 1.90 µM | Vero E6 | Viral Cytopathic Effect (CPE) Assay | [6] |
| EC50 | 1.31 ± 0.58 µM | Vero E6 | Viral Cytopathic Effect (CPE) Assay | [1] |
| EC50 | 1.95 µM | Vero E6 | Viral Yield Reduction Assay | [4] |
| EC50 | 15.57 µM | Vero cells | Not Specified | [3] |
| EC50 | >20 µM | Calu3, A549 | Not Specified | [9] |
| CC50 | >100 µM | Multiple cell lines | Cytotoxicity Assay | [6][7] |
Table 2: In Cellulo Antiviral Activity and Cytotoxicity of this compound. This table summarizes the half-maximal effective concentration (EC50) of this compound in inhibiting SARS-CoV-2 replication in different cell lines and its corresponding 50% cytotoxic concentration (CC50).
Mechanism of Action: Covalent Inhibition of Mpro
This compound inhibits the SARS-CoV-2 main protease through a covalent mechanism. The electrophilic carbon of this compound's α-ketoamide warhead is susceptible to nucleophilic attack by the thiolate group of the catalytic Cys145 residue in the Mpro active site. This attack results in the formation of a reversible covalent hemithioacetal adduct, which effectively blocks the active site and prevents the binding and cleavage of the natural polyprotein substrate.[2]
The interaction is further stabilized by a network of hydrogen bonds between the inhibitor and amino acid residues within the Mpro active site, including those in the oxyanion hole (Gly143, Cys145) which stabilizes the transition state of the cleavage reaction.[10]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, intended to be a guide for replication and further investigation.
Recombinant SARS-CoV-2 Mpro Expression and Purification
A reliable supply of pure and active Mpro is fundamental for in vitro screening. The following is a generalized protocol based on common methodologies.[11][12]
-
Gene Synthesis and Cloning: The gene encoding for SARS-CoV-2 Mpro (NSP5) is codon-optimized for E. coli expression and synthesized. It is then cloned into an expression vector, often with an N-terminal His-tag or GST-tag for purification, such as pET-SUMO.
-
Protein Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A starter culture is grown overnight and then used to inoculate a larger volume of LB or TB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with IPTG (e.g., 0.2-0.5 mM) and the culture is incubated at a lower temperature (e.g., 16-20°C) overnight.
-
Cell Lysis: Cells are harvested by centrifugation, and the pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT). The cells are lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA or Glutathione-Sepharose column. The column is washed with lysis buffer containing a low concentration of imidazole or with PBS, respectively. The tagged protein is then eluted with a high concentration of imidazole or reduced glutathione.
-
Tag Cleavage and Further Purification: The affinity tag is often removed by a specific protease (e.g., SUMO protease or TEV protease) during dialysis against a low-imidazole buffer. A second round of affinity chromatography is performed to remove the cleaved tag and the protease.
-
Size-Exclusion Chromatography: The final purification step is typically size-exclusion chromatography to separate the Mpro from any remaining contaminants and aggregates, yielding a highly pure and active enzyme. The protein is stored in a suitable buffer at -80°C.
FRET-Based Enzymatic Inhibition Assay
This high-throughput assay is commonly used to determine the IC50 values of Mpro inhibitors.[8][13]
-
Reagents and Buffers:
-
Assay Buffer: e.g., 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Recombinant SARS-CoV-2 Mpro: Diluted in assay buffer to the desired final concentration (e.g., 20-50 nM).
-
FRET Substrate: A synthetic peptide containing the Mpro cleavage sequence flanked by a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl). The substrate is diluted in assay buffer to the desired final concentration (e.g., 10-20 µM).
-
This compound: A stock solution is prepared in DMSO and serially diluted to various concentrations.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the serially diluted this compound.
-
Add the Mpro solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over time using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The initial reaction velocity is calculated from the linear phase of the fluorescence increase.
-
The percentage of inhibition for each this compound concentration is calculated relative to a DMSO control.
-
The IC50 value is determined by fitting the dose-response curve using a suitable nonlinear regression model.
-
References
- 1. This compound, calpain inhibitors II and XII, and GC-376 have broad-spectrum antiviral activity against coronaviruses in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SARS-CoV-2 main protease drug design, assay development, and drug resistance studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-Steady-State Kinetics of the SARS-CoV-2 Main Protease as a Powerful Tool for Antiviral Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of high affinity and low molecular alternatives of this compound against SARS-CoV-2 main protease: A virtual screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Repurposing to Redesign: Optimization of this compound to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differing pan-coronavirus antiviral potency of this compound and GC376 in vitro despite discordant molecular docking predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leveraging SARS-CoV-2 Main Protease (Mpro) for COVID-19 Mitigation with Selenium-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A systematic exploration of this compound-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Boceprevir's Inhibition of HCV Polyprotein Processing: A Technical Guide
This technical guide provides a comprehensive overview of Boceprevir's mechanism of action in inhibiting the processing of the Hepatitis C Virus (HCV) polyprotein. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on the drug's biochemical activity, experimental evaluation, and its role as a direct-acting antiviral agent.
Introduction to HCV Replication and the Role of NS3/4A Protease
Hepatitis C virus, a single-stranded RNA virus, replicates by translating its genome into a single large polyprotein.[1] This polyprotein must be cleaved by both host and viral proteases to release individual structural and non-structural (NS) proteins essential for viral assembly and replication.[1][2] A key viral enzyme in this process is the NS3/4A serine protease, a heterodimeric complex formed by the NS3 protease and its NS4A cofactor.[2][3] The NS3/4A protease is responsible for cleavages at four specific sites within the non-structural region of the polyprotein, making it an essential target for antiviral therapies.[3][4]
This compound: A Potent Inhibitor of NS3/4A Protease
This compound is a first-generation, orally bioavailable, peptidomimetic inhibitor of the HCV NS3/4A protease.[5][6] It is a potent and selective inhibitor that was approved for the treatment of chronic HCV genotype 1 infection in combination with peginterferon-alfa and ribavirin.[6][7]
Mechanism of Action: Reversible Covalent Inhibition
This compound functions as a reversible covalent inhibitor of the NS3/4A serine protease.[1][8] Its mechanism involves a two-step process:
-
Initial Binding: this compound, mimicking the natural substrate of the protease, initially binds to the active site of the NS3 enzyme through non-covalent interactions, including hydrogen bonds.[5]
-
Covalent Bond Formation: The α-ketoamide warhead of this compound then undergoes a nucleophilic attack by the catalytic serine residue (Ser139) in the active site of the NS3 protease.[5][8] This results in the formation of a stable, yet reversible, covalent bond.[1][2]
This covalent modification of the active site serine effectively blocks the protease's ability to cleave the HCV polyprotein, thereby halting viral replication.[1]
Quantitative Analysis of this compound's Inhibitory Activity
The potency and selectivity of this compound have been extensively characterized through various in vitro assays. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | HCV Genotype(s) | Assay Type | Reference(s) |
| Ki | 14 nM | 1 | Enzyme Assay | [3][5] |
| IC50 | 200 - 400 nM | 1, 2, 5 | Replicon Assay | [9] |
| EC50 | 200 - 400 nmol/L | 1, 2, 5 | Replicon Assay | [9] |
| EC90 | 90 nmol/L | Not Specified | Replicon Assay | [9] |
Table 2: Selectivity of this compound Against Human Proteases
| Protease | Selectivity Ratio (IC50 or Ki vs. HCV NS3/4A) | Reference(s) |
| Human Neutrophil Elastase | >2200 | [9][10] |
| Human Neutrophil Cathepsin G | >7000 | [9] |
| Human Liver Cathepsin H | >7000 | [9] |
| Human Liver Cathepsin L | 4 | [9] |
Table 3: Clinical Efficacy of this compound in Combination Therapy (SPRINT-2 Trial - Treatment-Naïve Patients)
| Patient Population | Treatment Arm | Sustained Virologic Response (SVR) Rate | Reference(s) |
| Overall | Peginterferon + Ribavirin (PR) | 38% | [11] |
| PR + this compound (Response-Guided) | 63% | [11] | |
| PR + this compound (Fixed Duration) | 66% | [11] | |
| Black Patients | PR | 23% | [6] |
| PR + this compound (Response-Guided) | 42% | [6] | |
| PR + this compound (Fixed Duration) | 53% | [6] | |
| Non-Black Patients | PR | 40% | [6] |
| PR + this compound (Response-Guided) | 67% | [6] | |
| PR + this compound (Fixed Duration) | 68% | [6] |
Table 4: Clinical Efficacy of this compound in Combination Therapy (RESPOND-2 Trial - Treatment-Experienced Patients)
| Patient Population | Treatment Arm | Sustained Virologic Response (SVR) Rate | Reference(s) |
| Overall | Peginterferon + Ribavirin (PR) | 21% | [11][12] |
| PR + this compound (Response-Guided) | 59% | [11][12] | |
| PR + this compound (Fixed Duration) | 66% | [11][12] | |
| Previous Relapsers | PR | 29% | [11] |
| PR + this compound | 69% - 75% | [11] | |
| Previous Non-responders | PR | 7% | [11] |
| PR + this compound | 40% - 52% | [11] |
Visualizing the Molecular Interactions and Pathways
To better understand the role of this compound, the following diagrams illustrate the HCV polyprotein processing pathway, the mechanism of this compound's inhibition, and the overall experimental workflow.
Caption: HCV Polyprotein Processing Pathway.
Caption: Mechanism of this compound's Reversible Covalent Inhibition.
Caption: Experimental Workflow for this compound Development.
Detailed Methodologies for Key Experiments
The evaluation of this compound's efficacy relies on two primary in vitro assays: the continuous spectrophotometric enzyme assay and the HCV replicon cell-based assay.
Continuous Spectrophotometric Enzyme Assay
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of the purified HCV NS3/4A protease.
Objective: To determine the inhibition constant (Ki) and the mode of inhibition of this compound against the NS3/4A protease.
Principle: The assay utilizes a synthetic peptide substrate that mimics a natural cleavage site of the NS3/4A protease. This substrate is linked to a fluorescent reporter molecule that is quenched. Upon cleavage by the protease, the fluorophore is released, resulting in an increase in fluorescence that can be measured over time. The rate of this reaction is proportional to the enzyme's activity.
Protocol Outline:
-
Enzyme Preparation: A recombinant single-chain construct of the NS3 protease domain linked to the NS4A cofactor peptide is expressed and purified.[9] This construct provides a soluble and active form of the enzyme suitable for high-throughput screening.[9]
-
Substrate: A commonly used substrate is a FRET (Fluorescence Resonance Energy Transfer) peptide. An example is Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]-AS-Cys(5-FAMsp)-NH2.[13]
-
Assay Buffer: The reaction is performed in a suitable buffer, for example: 50 mM Tris-HCl (pH 7.5), 15% (v/v) glycerol, 0.6 mM lauryldimethylamine N-oxide, and 10 mM dithiothreitol.[13]
-
Procedure: a. Varying concentrations of this compound are pre-incubated with a fixed concentration of the NS3/4A protease in a 96- or 384-well plate. b. The reaction is initiated by the addition of the FRET substrate. c. The increase in fluorescence is monitored continuously using a fluorescence plate reader.
-
Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence signal. These rates are then plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km). Progress curve analysis is used to characterize the time-dependent inhibition.[9]
HCV Replicon Cell-Based Assay
This assay assesses the antiviral activity of this compound in a cellular context that mimics HCV replication.
Objective: To determine the effective concentration (EC50) of this compound required to inhibit HCV RNA replication in cultured human hepatoma cells.
Principle: The assay utilizes a human hepatoma cell line (e.g., Huh-7) that has been transfected with a subgenomic HCV RNA replicon.[9][14] This replicon contains the non-structural HCV proteins necessary for RNA replication but lacks the structural proteins, making it non-infectious.[9] The replicon often includes a reporter gene, such as luciferase, which allows for the quantification of viral replication.[15]
Protocol Outline:
-
Cell Line: Huh-7 cells harboring a stable subgenomic HCV replicon (e.g., from genotype 1b) are used.[9]
-
Cell Culture: The replicon-containing cells are seeded in 96- or 384-well plates and allowed to adhere.
-
Compound Treatment: The cells are then treated with serial dilutions of this compound.
-
Incubation: The treated cells are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the inhibitor to manifest.[9]
-
Quantification of HCV RNA Replication: a. Luciferase Reporter: If a luciferase reporter is present, the cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase activity corresponds to an inhibition of HCV replication. b. RT-qPCR: Alternatively, total cellular RNA is extracted, and the levels of HCV RNA are quantified using real-time reverse transcription polymerase chain reaction (RT-qPCR).
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS assay) is performed to ensure that the observed reduction in HCV replication is not due to a general toxic effect of the compound on the cells.[10]
-
Data Analysis: The reporter signal or HCV RNA levels are plotted against the this compound concentration to generate a dose-response curve. The EC50 value, the concentration of the compound that inhibits HCV replication by 50%, is then calculated from this curve.[16]
Conclusion
This compound represents a significant milestone in the development of direct-acting antiviral agents for the treatment of chronic hepatitis C. Its mechanism as a reversible covalent inhibitor of the essential NS3/4A protease provides a powerful means to disrupt the viral life cycle. The quantitative data from both enzymatic and cell-based assays have demonstrated its high potency and selectivity. The detailed experimental protocols outlined in this guide form the basis for the continued discovery and development of novel HCV protease inhibitors. While newer generations of DAAs have since been developed, the scientific journey of this compound has provided invaluable insights into the principles of targeted antiviral therapy.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Telaprevir/boceprevir era: From bench to bed and back - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Details of HCV NS3/4A Proteinase Functionality Revealed by a High-Throughput Cleavage Assay | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound in chronic hepatitis C infection: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: a recently approved protease inhibitor for hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Discovery and Development of this compound: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.cn [glpbio.cn]
- 11. This compound: a protease inhibitor for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: A new hope against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. hcvguidelines.org [hcvguidelines.org]
Structural Basis for Boceprevir's Specificity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and molecular underpinnings of Boceprevir's specificity as a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease.
Introduction
This compound is a first-generation direct-acting antiviral agent that was approved for the treatment of chronic HCV genotype 1 infection.[1] It is a peptidomimetic α-ketoamide that acts as a reversible, covalent inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[2][3] The high specificity of this compound for its viral target over host proteases is a critical determinant of its therapeutic index. This guide delves into the structural basis of this specificity, detailing the key molecular interactions, quantitative binding data, and the experimental methodologies used to elucidate these characteristics.
Mechanism of Action and Molecular Interactions
This compound's inhibitory activity is achieved through a two-step mechanism: an initial non-covalent binding to the active site followed by the formation of a reversible covalent bond between the ketoamide "warhead" of the inhibitor and the catalytic serine residue (Ser139) of the NS3 protease.[4] This interaction is further stabilized by a network of hydrogen bonds and hydrophobic interactions within the enzyme's active site.
The NS3/4A protease possesses a shallow, solvent-exposed binding groove, which presented a significant challenge for the design of small-molecule inhibitors.[3][5] The specificity of this compound is derived from its ability to mimic the natural substrate of the protease and engage with key residues in the S1, S2, and S3 subsites.
Key Interactions:
-
Covalent Bond: The electrophilic carbon of this compound's ketoamide moiety is subject to nucleophilic attack by the hydroxyl group of Ser139, forming a stable but reversible hemiacetal adduct.[4]
-
Oxyanion Hole: The carbonyl oxygen of the ketoamide forms crucial hydrogen bonds with the backbone amides of Gly137 and Ser139, stabilizing the tetrahedral intermediate.[5]
-
S1 Subsite: The cyclobutylmethyl group at the P1 position of this compound makes optimal hydrophobic contacts within the S1 pocket of the protease.[5]
-
P2 and P3 Moieties: The dimethylcyclopropylproline at P2 and the tert-butylglycine at P3 engage in van der Waals interactions with residues lining the S2 and S3 subsites, contributing to the overall binding affinity.[6]
-
Hydrogen Bonds: Additional hydrogen bonds are formed between the amide groups of the this compound backbone and various residues of the protease active site, further enhancing the stability of the complex.[7]
The following diagram illustrates the binding of this compound to the HCV NS3/4A protease active site.
Caption: this compound binding to the HCV NS3/4A protease active site.
Data Presentation
The specificity of this compound is quantitatively demonstrated by its high affinity for the HCV NS3/4A protease and significantly lower affinity for a range of human proteases.
| Target Enzyme | Genotype | Parameter | Value (nM) | Reference |
| HCV NS3/4A Protease | 1a | Ki | 14 | [7] |
| 1b | Ki | 10-104 | [5] | |
| 1b | IC50 | 80 | [8] | |
| 2a | Ki | 10-104 | [5] | |
| 2b | IC50 | Similar to G1 | [8] | |
| 3a | Ki | 10-104 | [5] | |
| 4a | Ki | 10-104 | [5] | |
| 5a | Ki | 10-104 | [5] | |
| 6a | Ki | 10-104 | [5] |
| Off-Target Human Protease | Parameter | Selectivity Ratio (IC50 or Ki vs. HCV NS3/4A) | Reference |
| Human Neutrophil Elastase | IC50/Ki | 4 to >7000 | [5] |
| Human Neutrophil Cathepsin G | IC50/Ki | 4 to >7000 | [5] |
| Human Liver Cathepsin H | IC50/Ki | 4 to >7000 | [5] |
| Human Liver Cathepsin L | IC50/Ki | 4 to >7000 | [5] |
Experimental Protocols
The determination of this compound's specificity relies on a combination of biochemical and cell-based assays, as well as structural biology techniques.
Enzyme Inhibition Assay (FRET-based)
This assay measures the ability of this compound to inhibit the proteolytic activity of recombinant HCV NS3/4A protease.[9]
Materials:
-
Recombinant HCV NS3/4A protease (e.g., genotype 1b)
-
Fluorogenic FRET substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2)[10]
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Triton X-100, 10% glycerol, 5 mM DTT
-
This compound (dissolved in DMSO)
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Dispense 0.5 µL of the this compound dilutions or DMSO (for control) into the wells of a 384-well plate.
-
Dilute the recombinant NS3/4A protease to a final concentration of 5-10 nM in the assay buffer.
-
Add 25 µL of the diluted enzyme solution to each well.
-
Incubate the plate at room temperature for 15-90 minutes to allow for inhibitor binding.[10]
-
Prepare the FRET substrate to a final concentration of 100-200 nM in the assay buffer.
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
Immediately begin monitoring the fluorescence signal (e.g., excitation at 485 nm and emission at 530 nm) at regular intervals for 15-30 minutes.[10]
-
Calculate the initial reaction velocities from the linear portion of the progress curves.
-
Determine the IC50 values by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
Caption: Workflow for the FRET-based enzyme inhibition assay.
HCV Replicon Assay
This cell-based assay assesses the antiviral activity of this compound in a cellular context.[5][11]
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) expressing a reporter gene (e.g., luciferase).
-
Cell culture medium (e.g., DMEM with 10% FBS and G418).
-
This compound (dissolved in DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the HCV replicon-containing Huh-7 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the this compound dilutions or DMSO (for control).
-
Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
After the incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
In parallel, assess cell viability using a suitable assay (e.g., MTS or CellTiter-Glo) to determine the cytotoxic concentration (CC50) of the compound.
-
Calculate the EC50 (50% effective concentration) by plotting the percentage of luciferase inhibition against the logarithm of the this compound concentration.
X-ray Crystallography
This technique provides a high-resolution three-dimensional structure of the this compound-NS3/4A protease complex, revealing the precise molecular interactions.
General Workflow:
-
Protein Expression and Purification: The HCV NS3/4A protease is expressed (e.g., in E. coli) and purified to high homogeneity.[5]
-
Crystallization: The purified protease is mixed with this compound and subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam (typically at a synchrotron source), and the resulting diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the complex. A molecular model of the this compound-protease complex is then built into the electron density and refined to yield the final high-resolution structure.
The crystal structure of the HCV NS3 protease domain in complex with this compound has been solved and is available in the Protein Data Bank (PDB).
Conclusion
The specificity of this compound for the HCV NS3/4A protease is a result of a highly optimized combination of a covalent interaction with the catalytic serine and a network of specific non-covalent interactions within the enzyme's active site. This high degree of specificity, confirmed through rigorous biochemical and cell-based assays and visualized through X-ray crystallography, is fundamental to its clinical efficacy and safety profile. The detailed understanding of these molecular interactions continues to guide the development of next-generation HCV protease inhibitors with improved potency and resistance profiles.
References
- 1. This compound for Untreated Chronic HCV Genotype 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Discovery and Development of this compound: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Repurposing to Redesign: Optimization of this compound to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors | PLOS Pathogens [journals.plos.org]
- 11. benchchem.com [benchchem.com]
Preclinical Oral Bioavailability of Boceprevir in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical oral bioavailability of Boceprevir, a first-generation NS3/4A protease inhibitor formerly used in the treatment of Hepatitis C. The data and methodologies presented are crucial for understanding the pharmacokinetic profile of this compound in various animal models, offering valuable insights for researchers in drug discovery and development.
Quantitative Pharmacokinetic Data
The oral bioavailability of this compound has been evaluated in several preclinical animal models. A summary of the key pharmacokinetic parameters is presented below.
Table 1: Oral Bioavailability and Half-Life of this compound in Animal Models
| Animal Model | Oral Bioavailability (%) | Half-Life (t½) (hours) |
| Mouse | 34%[1][2] | Not Reported |
| Rat | 24-29.1%[1][2][3][4] | 4.2 hours[1][2] |
| Dog | 30-35.6%[1][2][3][4] | 1.1 hours[1][2] |
| Monkey | 4-11%[2] | Not Reported |
Table 2: Additional Preclinical Pharmacokinetic Parameters for this compound
| Parameter | Animal Model | Value |
| Liver/Plasma Ratio | Rat | ~30[1][2] |
| Human Plasma Protein Binding | - | 85%[2] |
Experimental Protocols
The determination of oral bioavailability involves both intravenous (IV) and oral (PO) administration of the compound to compare the resulting plasma concentrations. Below are detailed methodologies typical for such preclinical studies.
Animal Models and Housing
Studies are typically conducted in common laboratory animal models such as mice, rats (e.g., Sprague-Dawley), dogs (e.g., Beagle), and non-human primates (e.g., Cynomolgus monkeys). Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles.[5]
Dosing Formulations
-
Oral Administration: For oral dosing via gavage, this compound is often formulated as a suspension. A common vehicle for suspension formulations in preclinical studies is an aqueous solution containing a suspending agent like 0.5% methylcellulose (B11928114) or carboxymethylcellulose, sometimes with a small percentage of a surfactant such as Tween 80 to aid in wetting the compound.
-
Intravenous Administration: For intravenous administration, this compound would be dissolved in a suitable vehicle to ensure solubility. A common approach for poorly soluble compounds is to use a co-solvent system, such as a mixture of polyethylene (B3416737) glycol 400 (PEG 400), ethanol, and saline.
Dosing and Administration
-
Fasting: Animals are typically fasted overnight (approximately 12-18 hours for rats and dogs, and 4-8 hours for monkeys) before oral drug administration to minimize variability in absorption due to food effects.[5][6][7] Water is usually provided ad libitum. Following administration, food may be withheld for a few more hours.[6]
-
Oral Dosing: A single dose of the this compound suspension is administered directly into the stomach using an oral gavage needle.
-
Intravenous Dosing: A single bolus injection or a short infusion of the this compound solution is administered into a suitable vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys).
Blood Sample Collection
To determine the plasma concentration-time profile, serial blood samples are collected at specific time points after drug administration. A typical collection schedule for an oral bioavailability study would be:
-
Pre-dose (0 hours)
-
Absorption Phase: 0.25, 0.5, 1, 1.5, 2, and 4 hours post-dose.[7]
-
Elimination Phase: 6, 8, 12, and 24 hours post-dose.[7]
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and then centrifuged to separate the plasma. The plasma samples are then stored frozen (e.g., at -80°C) until analysis. The volume of blood collected is carefully monitored to not exceed institutional guidelines for animal welfare.[8][9][10][11]
Bioanalytical Method: LC-MS/MS
The concentration of this compound in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12]
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation. An organic solvent, such as acetonitrile (B52724), containing an internal standard is added to the plasma sample to precipitate proteins.[12] After centrifugation, the supernatant is collected for analysis.
-
Chromatographic Separation: The supernatant is injected onto a reverse-phase HPLC column (e.g., a C18 column). A mobile phase gradient consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is used to separate this compound from other plasma components.
-
Mass Spectrometric Detection: The separated this compound is then detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification.[12][13][14][15][16]
Factors Influencing Oral Bioavailability
The oral bioavailability of this compound is influenced by several factors, including its metabolism and its interaction with efflux transporters.
Metabolism
This compound undergoes extensive metabolism primarily through two pathways:
-
Aldo-Keto Reductase (AKR) Pathway: The primary metabolic route is the reduction of the ketoamide group by aldo-keto reductases, particularly AKR1C2 and AKR1C3.[1][2][17][18][19] This results in the formation of hydroxyl amide metabolites.[1][2]
-
Cytochrome P450 (CYP) 3A Pathway: To a lesser extent, this compound is oxidized by CYP3A4 and CYP3A5 enzymes.[1][2][17][20]
The significant metabolism of this compound by these enzymes contributes to its first-pass effect and limits its oral bioavailability.
P-glycoprotein (P-gp) Efflux
In vitro studies using Caco-2 cell monolayers, a model for the intestinal epithelium, have shown that this compound is a substrate of the efflux transporter P-glycoprotein (P-gp).[3][21][22][23][24][25][26][27] P-gp is expressed on the apical side of enterocytes and actively transports substrates back into the intestinal lumen, thereby reducing their net absorption. This P-gp mediated efflux is another factor that limits the oral bioavailability of this compound.
Visualizations
Experimental Workflow for Oral Bioavailability Assessment
Caption: Experimental workflow for determining the oral bioavailability of this compound.
Factors Limiting Oral Bioavailability of this compound
Caption: Key factors influencing the oral bioavailability of this compound.
References
- 1. Characterization of human liver enzymes involved in the biotransformation of this compound, a hepatitis C virus protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of this compound: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduced Fasting Duration in Cynomolgus Monkeys Enhances Animal Welfare During Toxicology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. norecopa.no [norecopa.no]
- 7. Predicting Impact of Food and Feeding Time on Oral Absorption of Drugs with a Novel Rat Continuous Intestinal Absorption Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cm.nus.edu.sg [cm.nus.edu.sg]
- 9. Altasciences | Blood Collection in Preclinical Safety Assessment [altasciences.com]
- 10. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
- 11. az.research.umich.edu [az.research.umich.edu]
- 12. A UPLC-MS/MS method for the simultaneous plasma quantification of all isomeric forms of the new anti-HCV protease inhibitors this compound and telaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multiplexed LC-MS/MS method for the simultaneous quantitation of three novel hepatitis C antivirals, daclatasvir, asunaprevir, and beclabuvir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. asiapharmaceutics.info [asiapharmaceutics.info]
- 15. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. japsonline.com [japsonline.com]
- 17. researchgate.net [researchgate.net]
- 18. The Aldo-Keto Reductase Superfamily and its Role in Drug Metabolism and Detoxification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of Aldo-Keto Reductase Family 1 (AKR1) Enzymes in Human Steroid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Clinical pharmacology profile of this compound, a hepatitis C virus NS3 protease inhibitor: focus on drug-drug interactions [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In vitro assessment of drug-drug interaction potential of this compound associated with drug metabolizing enzymes and transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. P-Glycoprotein (P-gp) mediated efflux in Caco-2 cell monolayers: the influence of culturing conditions and drug exposure on P-gp expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Efflux ratio cannot assess P-glycoprotein-mediated attenuation of absorptive transport: asymmetric effect of P-glycoprotein on absorptive and secretory transport across Caco-2 cell monolayers [pubmed.ncbi.nlm.nih.gov]
- 26. Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In vitro substrate identification studies for p-glycoprotein-mediated transport: species difference and predictability of in vivo results - PubMed [pubmed.ncbi.nlm.nih.gov]
Boceprevir: A Technical Guide to its Application as a Chemical Probe for Viral Proteases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boceprevir, initially developed as a potent, orally bioavailable inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease, has emerged as a valuable chemical probe for studying the function and inhibition of a broader range of viral proteases.[1][2][3] Its mechanism of action, involving a reversible covalent interaction with the catalytic serine or cysteine residue in the protease active site, provides a powerful tool for investigating enzyme kinetics and inhibitor binding.[4][5] This technical guide provides an in-depth overview of this compound's mechanism, its inhibitory activity against various viral proteases, detailed experimental protocols for its use, and a discussion of its utility and limitations as a chemical probe.
Mechanism of Action
This compound is a peptidomimetic α-ketoamide inhibitor that acts as a slow-binding, reversible covalent inhibitor.[6] It mimics the natural substrate of the target protease, binding to the active site.[5] The key mechanistic feature is the electrophilic ketoamide warhead, which is attacked by the nucleophilic residue (serine in HCV NS3/4A or cysteine in proteases like SARS-CoV-2 Mpro) of the catalytic triad.[4][7] This results in the formation of a stable, yet reversible, tetrahedral hemiketal or hemithioacetal intermediate, effectively blocking the enzyme's catalytic activity.[4][8]
Caption: Mechanism of this compound's reversible covalent inhibition of viral proteases.
Quantitative Inhibitory Activity
This compound's activity has been quantified against several viral proteases. The following tables summarize key inhibition constants (Ki), half-maximal inhibitory concentrations (IC50), and half-maximal effective concentrations (EC50) from enzymatic and cell-based assays.
Table 1: Inhibition of Hepatitis C Virus (HCV) Protease
| HCV Genotype | Assay Type | Parameter | Value (nM) | Reference |
| Genotype 1b | Enzyme Assay | Ki | 14 | [9][10] |
| Genotypes 1-6 | Enzyme Assay | Ki | 10 - 104 | [11] |
| Genotype 1b | Replicon Assay | EC50 | 200 - 400 | [11] |
| Genotype 2a | Replicon Assay | EC50 | 200 - 400 | [11] |
| Genotype 3a | Enzyme Assay | Ki | 17 | [12] |
| Genotype 3a | Replicon Assay | EC50 | 159 | [12] |
| Genotype 5a | Replicon Assay | EC50 | 200 - 400 | [11] |
Table 2: Inhibition of Coronavirus Proteases
| Virus | Protease | Assay Type | Parameter | Value (µM) | Reference |
| SARS-CoV-2 | Mpro (3CLpro) | Enzyme Assay | IC50 | 4.13 | [13][14] |
| SARS-CoV-2 | Mpro (3CLpro) | Enzyme Assay | KI | 1.18 | [13][15] |
| SARS-CoV-2 | Mpro (3CLpro) | Enzyme Assay | IC50 | 4.1 | [16] |
| SARS-CoV-2 | Viral Replication | EC50 (Vero E6) | ~40 | [17] | |
| SARS-CoV-2 | Viral Replication | EC50 (Vero) | 1.90 | [13] | |
| SARS-CoV-2 | Viral Replication | EC50 (Caco-2) | 2.97 | [18] | |
| Multiple CoVs | Viral Replication | EC50 | Potent Activity | [18] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound as a chemical probe. Below are representative protocols for key assays.
FRET-Based Enzymatic Assay for SARS-CoV-2 Mpro Inhibition
This protocol is adapted from studies characterizing inhibitors of the SARS-CoV-2 main protease (Mpro).[13][14][19]
Objective: To determine the in vitro inhibitory activity of this compound against purified SARS-CoV-2 Mpro.
Materials:
-
Purified recombinant SARS-CoV-2 Mpro
-
Fluorogenic substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3
-
This compound stock solution in DMSO
-
384-well assay plates (black, low-volume)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer to the desired final concentrations.
-
In a 384-well plate, add 2 µL of the diluted this compound solution or DMSO (for control wells).
-
Add 10 µL of Mpro solution (final concentration ~20 nM) to each well and pre-incubate with the compound for 30 minutes at room temperature.[7]
-
Initiate the reaction by adding 10 µL of the FRET substrate (final concentration ~10-20 µM).
-
Immediately begin monitoring the increase in fluorescence (e.g., Excitation: 340 nm, Emission: 490 nm) at regular intervals for 15-30 minutes.
-
Calculate the initial reaction velocity (v) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a FRET-based enzymatic inhibition assay.
HCV Replicon Cell-Based Assay
This assay measures the ability of a compound to inhibit HCV RNA replication in a cellular context.[11]
Objective: To determine the EC50 of this compound against HCV replication.
Materials:
-
Human hepatoma cells (Huh7) harboring an HCV subgenomic replicon (e.g., genotype 1b).
-
Complete cell culture medium (e.g., DMEM with 10% FBS, antibiotics).
-
This compound stock solution in DMSO.
-
96-well cell culture plates.
-
Reagents for quantifying HCV RNA (e.g., qRT-PCR kit) or a reporter gene product (if using a reporter replicon).
Procedure:
-
Seed Huh7-replicon cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound (or DMSO for controls).
-
Incubate the plates for 72 hours at 37°C in a CO2 incubator.[11]
-
After incubation, lyse the cells and extract total RNA.
-
Quantify the level of HCV replicon RNA using a validated qRT-PCR assay.
-
In parallel, assess cell viability using a standard method (e.g., MTS or CellTiter-Glo assay) to determine the cytotoxic concentration (CC50).
-
Calculate the percentage of replication inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to determine the EC50 value.
Viral Cytopathic Effect (CPE) Assay
This assay is used to evaluate the antiviral activity of compounds against viruses that cause visible damage (cytopathic effect) to host cells.[18]
Objective: To determine the EC50 of this compound against a cytopathic virus (e.g., HCoV-229E).
Materials:
-
Susceptible host cells (e.g., Huh7 for HCoV-229E).
-
Virus stock with a known titer.
-
Cell culture medium.
-
This compound stock solution in DMSO.
-
96-well cell culture plates.
-
Reagents for cell viability staining (e.g., Crystal Violet or MTS).
Procedure:
-
Seed host cells in 96-well plates to form a near-confluent monolayer.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI) and allow the virus to adsorb for 1 hour.[18]
-
Remove the virus inoculum and add fresh medium containing serial dilutions of this compound (or DMSO control).
-
Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).
-
After incubation, assess cell viability. For Crystal Violet staining, fix the cells, stain with Crystal Violet solution, wash, and then solubilize the dye to measure absorbance.
-
Calculate the percentage of CPE reduction for each compound concentration compared to the virus control.
-
Plot the percentage of protection against the logarithm of this compound concentration to determine the EC50.
Selectivity and Off-Target Effects
An ideal chemical probe exhibits high selectivity for its intended target. This compound was developed to be highly selective for the HCV NS3/4A protease over host proteases.[6] When evaluated against a panel of human serine and cysteine proteases, such as human neutrophil elastase and cathepsins, this compound showed a high selectivity ratio, ranging from 4 to over 7000-fold.[11] However, its activity against other viral proteases, like the SARS-CoV-2 Mpro, demonstrates that it is not exclusively specific to HCV protease and can serve as a probe for related enzymes. It is also a known inhibitor of Cytochrome P450 3A4/5, a factor that must be considered in complex biological systems.[1][6]
Conclusion
This compound is a well-characterized inhibitor of the HCV NS3/4A protease that serves as an excellent chemical probe for studying viral serine and cysteine proteases. Its reversible covalent mechanism provides a robust means for inhibiting enzyme activity, and its efficacy in both enzymatic and cell-based assays allows for a multi-level investigation of protease function. While its primary clinical application has been superseded by newer HCV therapies, its utility for researchers as a tool to probe the active sites, kinetics, and cellular roles of various viral proteases remains significant. Careful consideration of its selectivity profile is necessary for the accurate interpretation of experimental results.
References
- 1. This compound | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, an NS3 protease inhibitor of HCV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchwith.montclair.edu [researchwith.montclair.edu]
- 4. Telaprevir/boceprevir era: From bench to bed and back - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound in chronic hepatitis C infection: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A systematic exploration of this compound-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The Discovery and Development of this compound: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral activity of this compound monotherapy in treatment-naive subjects with chronic hepatitis C genotype 2/3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. From Repurposing to Redesign: Optimization of this compound to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hepatitis C Virus Protease Inhibitors Show Differential Efficacy and Interactions with Remdesivir for Treatment of SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound, calpain inhibitors II and XII, and GC-376 have broad-spectrum antiviral activity against coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Boceprevir for Non-HCV Viral Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boceprevir, an FDA-approved protease inhibitor originally developed for the treatment of Hepatitis C Virus (HCV) infection, has emerged as a candidate for drug repurposing against other viral pathogens.[1][2][3] This technical guide provides an in-depth overview of the scientific investigation into the efficacy of this compound against non-HCV viral targets, with a primary focus on its activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms of action.
This compound's Activity Against SARS-CoV-2
The primary non-HCV target for which this compound has been extensively studied is the main protease (Mpro or 3CLpro) of SARS-CoV-2.[1][4][5] This viral enzyme is essential for the cleavage of viral polyproteins, a critical step in the viral replication cycle.[2][5] this compound, an α-ketoamide, has been shown to inhibit the cysteine protease activity of SARS-CoV-2 Mpro.[1][2][3]
Quantitative Antiviral Data
The following table summarizes the key quantitative data from various studies investigating the inhibitory activity of this compound against SARS-CoV-2.
| Parameter | Value | Virus/Target | Assay Type | Reference |
| IC50 | 4.13 µM | SARS-CoV-2 Mpro | Enzymatic Assay (FRET-based) | [1] |
| EC50 | 1.90 µM | SARS-CoV-2 | Viral Cytopathic Effect Assay | [1] |
| ΔTm | 6.67 °C | SARS-CoV-2 Mpro | Thermal Shift Assay (at 40 µM) | [1] |
| IC50 | 3.1–8.0 μM | SARS-CoV-2 Mpro | Not Specified | [6] |
Mechanism of Action Against SARS-CoV-2 Mpro
This compound acts as a covalent inhibitor of the SARS-CoV-2 main protease.[2][3][5] The α-ketoamide "warhead" of the this compound molecule forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the active site of the Mpro.[5] This binding event blocks the substrate from accessing the active site, thereby inhibiting the protease's function and preventing the processing of the viral polyprotein necessary for replication.[5] Structural studies have confirmed the binding of this compound to the active site of Mpro.[5]
Caption: Mechanism of this compound inhibition of SARS-CoV-2 replication.
Experimental Protocols
FRET-based Enzymatic Assay for Mpro Inhibition
This assay is utilized to determine the half-maximal inhibitory concentration (IC50) of a compound against the SARS-CoV-2 main protease.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorescence Resonance Energy Transfer (FRET) substrate for Mpro
-
Assay buffer (e.g., 20 mM HEPES, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT, pH 7.5)
-
Test compound (this compound)
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed concentration of SARS-CoV-2 Mpro to each well of the 384-well plate.
-
Add the serially diluted this compound to the wells containing the Mpro and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Monitor the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Viral Cytopathic Effect (CPE) Assay
This cell-based assay is used to determine the half-maximal effective concentration (EC50) of a compound in protecting cells from virus-induced death.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
Test compound (this compound)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate overnight to form a monolayer.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add the diluted this compound.
-
Infect the cells with a predetermined multiplicity of infection (MOI) of SARS-CoV-2. Include uninfected and untreated virus-infected controls.
-
Incubate the plates for a period sufficient to observe significant cytopathic effect in the virus control wells (e.g., 72 hours).
-
Assess cell viability by adding a cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the uninfected and virus controls.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
Caption: Workflow for determining the antiviral activity of this compound.
Activity Against Other Non-HCV Viruses
While the primary focus of repurposing efforts has been on SARS-CoV-2, some studies have briefly investigated this compound's activity against other viruses. For instance, this compound and the related compound narlaprevir (B1676965) did not show inhibitory activity against the 2A and 3C proteases of Enterovirus A71 (EV-A71), with IC50 values greater than 20 µM.[1] This suggests that this compound is not a non-specific cysteine protease inhibitor.[1] Further research is required to systematically evaluate the efficacy of this compound against a broader range of viral families and species.
Conclusion
The existing body of research provides compelling evidence for the in vitro activity of this compound against SARS-CoV-2 through the inhibition of its main protease. The quantitative data and mechanistic insights summarized in this guide offer a solid foundation for further preclinical and clinical evaluation. While its activity against other non-HCV viruses appears limited based on current data, the successful repurposing against a novel coronavirus highlights the potential of existing antiviral drugs to combat emerging viral threats. Continued investigation into the broader antiviral spectrum of this compound and optimization of its structure to improve potency and cellular activity are warranted.
References
- 1. This compound, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing the HCV NS3–4A protease drug this compound as COVID-19 therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Repurposing the HCV NS3–4A protease drug this compound as COVID-19 therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Covalent narlaprevir- and this compound-derived hybrid inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
The Linchpin of Potency: A Technical Guide to the Ketoamide Warhead's Role in Boceprevir's Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the α-ketoamide warhead in the mechanism of action and therapeutic efficacy of Boceprevir, a first-generation direct-acting antiviral agent against the Hepatitis C virus (HCV). This compound's success in inhibiting the HCV NS3/4A serine protease is intrinsically linked to the chemical reactivity and structural features of its ketoamide moiety, which facilitates a reversible covalent interaction with the enzyme's active site. This document provides a comprehensive overview of the binding mechanism, quantitative activity data, detailed experimental protocols, and visual representations of the key processes involved.
Introduction: The Significance of the Ketoamide "Warhead"
This compound is a peptidomimetic inhibitor designed to target the HCV NS3/4A serine protease, an enzyme essential for viral replication.[1] The term "warhead" aptly describes the α-ketoamide functional group, as it is the component of the molecule that directly engages the catalytic machinery of the target enzyme.[2] The electrophilic nature of the ketone carbon in the ketoamide group makes it susceptible to nucleophilic attack by the active site serine (Ser139) of the NS3/4A protease.[2][3] This interaction leads to the formation of a stable, yet reversible, covalent hemiacetal adduct, effectively trapping the enzyme and preventing it from processing the viral polyprotein.[3][4] The reversibility of this bond is a key feature, distinguishing it from irreversible inhibitors and contributing to its clinical safety profile.
Mechanism of Action: A Reversible Covalent Engagement
The inhibitory mechanism of this compound is a two-step process. Initially, the inhibitor binds non-covalently to the active site of the NS3/4A protease, driven by interactions between the peptidomimetic scaffold of this compound and the substrate-binding pockets of the enzyme. This initial binding event positions the ketoamide warhead in close proximity to the catalytic triad (B1167595) (His57, Asp81, and Ser139).
In the second step, the hydroxyl group of the catalytic Ser139 performs a nucleophilic attack on the electrophilic ketone of the ketoamide warhead. This results in the formation of a tetrahedral hemiacetal intermediate, which is a covalent adduct.[3] This covalent bond is reversible, and the inhibitor can dissociate from the enzyme, restoring its catalytic activity.[5] The overall potency of this compound is therefore determined by both the initial non-covalent binding affinity and the kinetics of the covalent bond formation and breakage.
Figure 1. Mechanism of reversible covalent inhibition of HCV NS3/4A protease by this compound.
Quantitative Analysis of this compound's Activity
The potency of this compound has been extensively characterized through various in vitro assays. The following tables summarize key quantitative data, providing a comparative overview of its inhibitory activity against the HCV NS3/4A protease and its antiviral efficacy in cell-based models.
Table 1: In Vitro Inhibition of HCV NS3/4A Protease by this compound
| Parameter | Value | HCV Genotype | Reference |
| Ki | 14 nM | 1b | [6] |
| IC50 | 80 nM | 1b | [7] |
| IC50 | 4.13 µM | - | [8] |
Table 2: Antiviral Activity of this compound in HCV Replicon Assays
| Parameter | Value | HCV Genotype(s) | Reference |
| EC50 | 200-400 nM | 1, 2, 5 | [9] |
| EC90 | 350 nM | 1b | [10] |
Table 3: Selectivity of this compound Against Human Proteases
| Protease | Selectivity Ratio (IC50 or Ki vs. HCV NS3/4A) | Reference |
| Human Neutrophil Elastase | >2200 | [9] |
| Human Neutrophil Cathepsin G | >7000 | [9] |
| Human Liver Cathepsin H | >7000 | [9] |
| Human Liver Cathepsin L | 4 | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's activity.
HCV NS3/4A Protease Inhibition Assay (FRET-based)
This protocol describes a continuous fluorometric assay to determine the in vitro potency of inhibitors against the HCV NS3/4A protease using a Förster Resonance Energy Transfer (FRET) substrate.
Materials:
-
Recombinant HCV NS3/4A protease
-
FRET-based peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]AS-K(Dabcyl)-NH2)
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM DTT, 40% glycerol (B35011), 0.1% n-octyl-β-D-glucopyranoside
-
Test compound (this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Add 2 µL of the diluted this compound solution or DMSO (for control) to the wells of the 96-well plate.
-
Add 98 µL of the NS3/4A protease solution (final concentration ~0.5 nM) in Assay Buffer to each well.
-
Incubate the plate at 30°C for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 100 µL of the FRET substrate solution (final concentration ~200 nM) in Assay Buffer to each well.
-
Immediately monitor the increase in fluorescence intensity (e.g., excitation at 355 nm, emission at 500 nm) at 30°C for 30 minutes in a kinetic mode.
-
Calculate the initial reaction velocities (v) from the linear portion of the progress curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Figure 2. Experimental workflow for the FRET-based HCV NS3/4A protease inhibition assay.
HCV Replicon Assay
This cell-based assay measures the antiviral activity of this compound by quantifying the inhibition of HCV RNA replication in a human hepatoma cell line harboring an HCV subgenomic replicon.
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b) containing a luciferase reporter gene.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418.
-
Test compound (this compound) dissolved in DMSO.
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the HCV replicon cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the diluted this compound or DMSO (for control).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
In parallel, assess cell viability using a suitable assay (e.g., MTS or CellTiter-Glo) to determine the cytotoxic concentration (CC50) of the compound.
-
Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
X-ray Crystallography for this compound-NS3/4A Complex
This protocol outlines the general steps for obtaining co-crystals of this compound bound to the HCV NS3/4A protease for structural determination.
Materials:
-
Purified, high-concentration HCV NS3/4A protease.
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
Crystallization buffer (conditions to be determined by screening).
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates).
-
Microscopes for crystal visualization.
-
Cryo-protectant solution.
-
X-ray diffraction equipment.
Procedure:
-
Complex Formation: Incubate the purified NS3/4A protease with a 2- to 5-fold molar excess of this compound for at least 1 hour on ice to ensure complex formation.
-
Crystallization Screening: Set up crystallization trials using sparse matrix screening kits. In a typical sitting-drop experiment, mix 1 µL of the protein-inhibitor complex with 1 µL of the reservoir solution and equilibrate against a larger volume of the reservoir solution.
-
Crystal Optimization: Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, and additives.
-
Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and briefly soak them in a cryo-protectant solution (typically containing components of the crystallization buffer plus a cryo-agent like glycerol or ethylene (B1197577) glycol) to prevent ice formation during freezing.
-
Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data using a synchrotron or in-house X-ray source.
-
Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement, followed by refinement and model building.
Conclusion
The α-ketoamide warhead is a cornerstone of this compound's potent anti-HCV activity. Its ability to form a reversible covalent bond with the catalytic serine of the NS3/4A protease results in a highly effective and selective inhibition of viral replication. The data and protocols presented in this guide provide a comprehensive technical resource for understanding and further investigating the critical role of this chemical moiety in the design and development of covalent inhibitors for viral proteases and other enzyme targets. The principles elucidated from the study of this compound continue to inform the development of next-generation antiviral therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound and personalized medicine in hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Discovery and Development of this compound: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Boceprevir in Hepatitis C Virus (HCV) Replicon Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boceprevir is a potent and specific inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 3/4A (NS3/4A) serine protease, an enzyme essential for viral replication.[1][2] It is classified as a direct-acting antiviral (DAA) and functions by reversibly binding to the active site of the NS3 protease, thereby preventing the cleavage of the viral polyprotein and halting the production of mature viral proteins.[3][4] The HCV replicon assay is a fundamental in vitro tool for the evaluation of antiviral compounds like this compound. This system utilizes human hepatoma cells (Huh7) containing a subgenomic HCV RNA that replicates autonomously, allowing for the direct measurement of viral replication inhibition without the production of infectious virus particles.[5] These application notes provide a detailed protocol for utilizing the HCV replicon assay to determine the antiviral activity of this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound in HCV Replicon Assays
| HCV Genotype | Replicon System | EC50 (nmol/L) | Cytotoxicity (CC50 in Huh7 cells) | Therapeutic Index (CC50/EC50) | Reference |
| 1 | Subgenomic | 200 - 400 | >30 µmol/L | ≥20 | [5] |
| 1b | Subgenomic | 200 (IC50) | Not Reported | Not Reported | [3] |
| 2 | Subgenomic | 200 - 400 | Not Reported | Not Reported | [5] |
| 5 | Subgenomic | 200 - 400 | Not Reported | Not Reported | [5] |
EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. IC50 (50% inhibitory concentration) is a similar measure of potency.
Table 2: this compound Resistance Mutations in HCV Replicon Assays
| NS3 Amino Acid Substitution | Fold-Change in IC50 (Compared to Wild-Type) | Level of Resistance | Reference |
| V36G | 3.8 | Low | [6][7] |
| T54S | 5.5 | Low | [6][7] |
| R155L | Not specified, but considered low | Low | [6][7] |
| V55A | 6.8 | Medium | [6][7] |
| R155K | Medium | Medium | [6][7] |
| V170A | Medium | Medium | [6][7] |
| T54A | Medium | Medium | [6][7] |
| A156S | 17.7 | Medium | [6][7] |
| A156T | >120 | High | [6][7] |
Signaling Pathway and Experimental Workflow
HCV Replication and this compound's Mechanism of Action```dot
Caption: Experimental workflow for the this compound HCV replicon assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: Huh-7 human hepatoma cells stably harboring a subgenomic HCV replicon (e.g., genotype 1b). [5][8]* Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain the replicon.
-
This compound: Prepare a stock solution in DMSO and make serial dilutions in culture medium.
-
Assay Plates: 96-well or 384-well clear-bottom cell culture plates. [5][8]* Reagents for RNA quantification:
-
Method 1 (qRT-PCR): RNA extraction kit, reverse transcriptase, primers and probe for HCV RNA, and a real-time PCR system. [7][9] * Method 2 (Luciferase Assay): If using a replicon with a luciferase reporter, a luciferase assay kit and a luminometer are required. [8]* Reagents for Cytotoxicity Assay: (e.g., MTS or CellTiter-Glo assay kit). [8]
-
Protocol for HCV Replicon Assay
-
Cell Seeding:
-
Trypsinize and resuspend the Huh-7 HCV replicon cells in a culture medium without the selection antibiotic.
-
Plate the cells into 96-well or 384-well plates at a predetermined density to ensure they are in the logarithmic growth phase at the time of analysis. [8] * Incubate the plates at 37°C in a humidified incubator with 5% CO2 overnight to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells to avoid solvent-induced cytotoxicity.
-
Include appropriate controls: a negative control (vehicle, e.g., DMSO) and a positive control (a known HCV inhibitor). [8] * Remove the medium from the cell plates and add the medium containing the diluted this compound or controls.
-
-
Incubation:
-
Endpoint Measurement (Quantification of HCV RNA Replication):
-
Method 1: Quantitative Real-Time PCR (qRT-PCR)
-
Wash the cells with PBS and lyse them.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Perform a one-step or two-step qRT-PCR to quantify the HCV RNA levels. Normalize the HCV RNA levels to an internal control housekeeping gene (e.g., GAPDH).
-
The 50% effective concentration (EC50) is the concentration of this compound at which the HCV RNA level is reduced by 50%. [7]
-
-
Method 2: Luciferase Assay (for replicons with a luciferase reporter)
-
After incubation, lyse the cells. [8] * Measure the luciferase activity using a luminometer according to the manufacturer's protocol. [8] * The luciferase signal is directly proportional to the level of HCV RNA replication. [8] * The EC50 is the concentration of this compound that reduces luciferase activity by 50%.
-
-
-
Cytotoxicity Assay:
-
Concurrently, perform a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) of this compound. [8]This is crucial to ensure that the observed reduction in replicon replication is due to specific antiviral activity and not cell death. [8] * Use a standard method such as MTS or CellTiter-Glo assay on cells treated with the same serial dilutions of this compound.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of HCV RNA replication for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Similarly, determine the CC50 value from the cytotoxicity data.
-
Calculate the Therapeutic Index (TI) as the ratio of CC50 to EC50. A higher TI indicates a more favorable safety profile.
-
Conclusion
The HCV replicon assay is a robust and reliable method for evaluating the in vitro antiviral activity of NS3/4A protease inhibitors like this compound. The detailed protocol provided herein, along with the summarized efficacy and resistance data, serves as a comprehensive resource for researchers in the field of HCV drug discovery and development. Adherence to this protocol will enable the generation of reproducible and accurate data for the characterization of antiviral compounds.
References
- 1. This compound | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, an NS3 protease inhibitor of HCV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. The Discovery and Development of this compound: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of resistance to the protease inhibitor this compound in hepatitis C virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. natap.org [natap.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Enzyme Kinetic Assay for Boceprevir Inhibition of HCV NS3/4A Protease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepatitis C Virus (HCV) is a major global health concern, and the viral NS3/4A serine protease is a prime therapeutic target essential for viral replication.[1] The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature non-structural proteins, a critical step in the viral lifecycle.[2][3] Boceprevir is a potent, reversible, and covalent inhibitor of the HCV NS3/4A protease.[4][5] It acts as a peptidomimetic, forming a covalent bond with the active site serine residue of the NS3 protease, thereby blocking its enzymatic activity and disrupting viral replication.[4]
These application notes provide a detailed protocol for an in vitro enzyme kinetic assay to determine the inhibitory activity of this compound against the HCV NS3/4A protease. The described method utilizes a Förster Resonance Energy Transfer (FRET) based assay, a common and robust method for monitoring protease activity.[6]
Principle of the FRET-Based Assay
The FRET-based assay for HCV NS3/4A protease activity employs a synthetic peptide substrate containing a specific cleavage site for the enzyme. This cleavage site is flanked by a fluorophore (donor) and a quencher (acceptor) molecule. In the intact substrate, the close proximity of the donor and quencher results in FRET, leading to the quenching of the donor's fluorescence. Upon cleavage of the peptide by the NS3/4A protease, the donor and quencher are separated, disrupting FRET and causing a measurable increase in the donor's fluorescence intensity. The rate of this fluorescence increase is directly proportional to the enzyme's activity.[6][7]
Quantitative Data Summary
The inhibitory potency of this compound against HCV NS3/4A protease is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50% under specific experimental conditions. The Ki value is a measure of the inhibitor's binding affinity to the enzyme.[8]
| Parameter | HCV Genotype 1a | HCV Genotype 1b | HCV Genotype 2 | HCV Genotype 3a | Reference |
| IC50 (nM) | - | 80 | - | 803 | [9] |
| Ki (nM) | - | - | - | 17 | [9] |
Note: IC50 values can vary depending on experimental conditions such as substrate concentration. The relationship between IC50 and Ki can be described by the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.[8][10]
Experimental Protocols
This section provides a detailed protocol for determining the inhibitory activity of this compound against HCV NS3/4A protease using a FRET-based assay.
Materials and Reagents
-
Enzyme: Recombinant HCV NS3/4A protease (genotype-specific)
-
Substrate: Fluorogenic FRET peptide substrate, e.g., Ac-DE-Dap(QXL®520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2 or Ac-EEVVAC-AMC (7-amino-4-methylcoumarin).[11][12] The former can be monitored at an excitation wavelength of 490 nm and an emission wavelength of 512 nm.[11] The latter can be monitored with excitation at 360-380 nm and emission at 440-460 nm.[13]
-
Inhibitor: this compound
-
Assay Buffer: 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, and 10 mM dithiothreitol (B142953) (DTT).[14]
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound and creating serial dilutions.
-
Microplates: Black, 384-well microplates suitable for fluorescence measurements.[14]
-
Fluorescence Microplate Reader: Capable of kinetic measurements at the appropriate excitation and emission wavelengths for the chosen FRET substrate.
Experimental Procedure
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of inhibitor concentrations.
-
-
Assay Plate Preparation:
-
Dispense a small volume (e.g., 0.5 µL) of each this compound dilution into the wells of a 384-well black microplate.[6]
-
For control wells (no inhibitor), dispense the same volume of DMSO.
-
-
Enzyme Preparation and Addition:
-
Dilute the recombinant NS3/4A protease to the desired final concentration (e.g., 40 nM) in the pre-chilled assay buffer.[6]
-
Add the diluted enzyme solution (e.g., 20 µL) to each well of the assay plate containing the inhibitor or DMSO.
-
-
Pre-incubation:
-
Gently mix the contents of the plate.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[6]
-
-
Reaction Initiation and Measurement:
-
Prepare the FRET substrate solution by diluting it to the desired final concentration (e.g., 60 µM) in the assay buffer.[6]
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the microplate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a specific time period (e.g., 30 minutes) at the appropriate excitation and emission wavelengths for the FRET substrate.
-
Data Analysis
-
Calculate Initial Reaction Velocity: Determine the initial rate of the reaction (V₀) for each well by performing a linear regression on the initial linear portion of the fluorescence versus time curve.
-
Calculate Percentage of Inhibition:
-
Determine the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))
-
V₀_inhibitor is the initial velocity in the presence of the inhibitor.
-
V₀_control is the initial velocity in the absence of the inhibitor (DMSO control).
-
-
Determine IC50 Value:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
HCV Polyprotein Processing and Inhibition by this compound
Caption: HCV polyprotein processing by NS3/4A protease and the inhibitory action of this compound.
Experimental Workflow for this compound Inhibition Assay
Caption: Step-by-step workflow for the in vitro this compound inhibition assay.
References
- 1. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Proteolytic Processing - HCV Life Cycle - Hepatitis C Online [hepatitisc.uw.edu]
- 3. Lifecycle - HCV Biology - Hepatitis C Online [hepatitisc.uw.edu]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. eurogentec.com [eurogentec.com]
- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 9. Antiviral activity of this compound monotherapy in treatment-naive subjects with chronic hepatitis C genotype 2/3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. HCV NS3/4A Protease Substrate - 1 mg [eurogentec.com]
- 12. Hepatitis C Virus NS3 Protease Substrate, fluorogenic | Sigma-Aldrich [sigmaaldrich.com]
- 13. Hepatitis C Virus NS3 Protease Substrate, fluorogenic - Echelon Biosciences [echelon-inc.com]
- 14. mdpi.com [mdpi.com]
Determining the Potency of Boceprevir: An Application Note on Cell-Based EC50 Assays
Introduction
Boceprevir is a potent, first-generation direct-acting antiviral (DAA) agent for the treatment of chronic Hepatitis C virus (HCV) infection.[1] As a peptidomimetic inhibitor, this compound specifically targets the HCV nonstructural 3/4A (NS3/4A) serine protease, an enzyme critical for viral replication.[2][3] By reversibly binding to the active site of the NS3 protease, this compound prevents the cleavage of the viral polyprotein, thereby halting the production of mature viral proteins necessary for the assembly of new virions.[3] The determination of the 50% effective concentration (EC50) is a crucial in vitro metric to quantify the antiviral potency of compounds like this compound. This application note provides detailed protocols for a cell-based HCV replicon assay to accurately measure the EC50 value of this compound.
The primary method described herein utilizes a human hepatoma cell line (Huh-7) stably harboring a subgenomic HCV replicon that expresses a luciferase reporter gene.[4] The inhibition of HCV replication by this compound directly correlates with a reduction in luciferase activity, providing a robust and quantifiable endpoint. Additionally, a protocol for a standard cytotoxicity assay is included to determine the 50% cytotoxic concentration (CC50) and subsequently calculate the selectivity index (SI), a key indicator of the compound's therapeutic window.
Data Presentation: this compound EC50 Values
The antiviral activity of this compound has been evaluated against various HCV genotypes and in the presence of resistance-associated substitutions (RASs). The following tables summarize key quantitative data.
| HCV Genotype/Subtype | Cell Line | Assay Type | EC50 (nM) | Reference(s) |
| Genotype 1b | Huh-7 | Replicon | 200 - 400 | [4] |
| Genotype 1a | Huh-7 | Replicon | ~250 | [4] |
| Genotype 2a | Huh-7 | Replicon | ~400 | [4] |
| Genotype 5a | Huh-7 | Replicon | ~400 | [4] |
Table 1: this compound EC50 Values against Wild-Type HCV Genotypes.
| NS3 Mutation | HCV Genotype | Fold Change in EC50 vs. Wild-Type | Level of Resistance | Reference(s) |
| V36G | 1b | 3.8 | Low | [3][5] |
| T54S | 1b | 5.5 | Low | [3][5] |
| R155L | 1b | 4.2 | Low | [3][5] |
| V55A | 1b | 6.8 - 6.9 | Medium | [3][5] |
| R155K | 1a/1b | 9.0 | Medium | [3][5] |
| V170A | 1b | 10.0 | Medium | [3][5] |
| T54A | 1b | 15.0 | Medium | [3][5] |
| A156S | 1b | 17.7 | Medium | [3][5] |
| A156T | 1b | >120 | High | [3][5] |
| V36M + R155K | 1a | Increased vs. single mutants | High | [6] |
Table 2: Impact of Resistance-Associated Substitutions on this compound EC50.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of this compound in the HCV lifecycle.
Caption: Experimental workflow for this compound EC50 determination.
Experimental Protocols
Protocol 1: EC50 Determination using a Luciferase-Based HCV Replicon Assay
This protocol details the steps to determine the EC50 value of this compound in a stable HCV replicon cell line.
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter (e.g., genotype 1b).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids (NEAA).
-
G418 (Geneticin) for selective maintenance of replicon-harboring cells (concentration to be optimized for the specific cell line, typically 0.5 mg/mL).
-
This compound, analytical grade.
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade.
-
96-well white, clear-bottom, tissue culture-treated plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer plate reader.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA solution.
Procedure:
-
Cell Culture Maintenance:
-
Culture the Huh-7 HCV replicon cells in complete growth medium containing G418 at 37°C in a humidified 5% CO2 incubator.
-
Subculture the cells every 3-4 days, ensuring they do not exceed 80-90% confluency.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution series of the this compound stock solution in complete growth medium (without G418) to achieve the desired final concentrations for the dose-response curve. A 10-point, 3-fold dilution series starting from 10 µM is recommended.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration (e.g., 0.1%).
-
-
Cell Seeding:
-
On the day of the experiment, harvest the cells using Trypsin-EDTA and neutralize with complete growth medium.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium without G418, and perform a cell count.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 18-24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells. Include wells with medium only (no cells) for background measurement.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay and Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase assay reagent equal to the culture volume in each well (typically 100 µL).
-
Mix on an orbital shaker for 2-5 minutes to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (no-cell wells) from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Calculate the EC50 value by fitting the data to a four-parameter variable slope sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
Protocol 2: CC50 Determination using an MTT Cytotoxicity Assay
This protocol is to assess the cytotoxicity of this compound on the host Huh-7 cells.
Materials:
-
Huh-7 cells (parental line without replicon).
-
Complete growth medium (as described in Protocol 1).
-
This compound and DMSO.
-
96-well clear, flat-bottom, tissue culture-treated plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Microplate spectrophotometer.
Procedure:
-
Cell Seeding:
-
Seed Huh-7 cells in a 96-well clear plate at the same density as in the EC50 assay (5,000 to 10,000 cells per well) in 100 µL of medium.
-
Incubate for 18-24 hours at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Add 100 µL of the same serial dilutions of this compound or vehicle control as used in the EC50 assay to the cells.
-
-
Incubation:
-
Incubate the plate for the same duration as the EC50 assay (72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Mix on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Calculate the CC50 value using a sigmoidal dose-response curve fit.
-
Selectivity Index (SI) Calculation:
The selectivity index is calculated as the ratio of the CC50 to the EC50:
SI = CC50 / EC50
A higher SI value indicates a more favorable therapeutic window, with greater selectivity for antiviral activity over host cell cytotoxicity.
References
- 1. journals.asm.org [journals.asm.org]
- 2. benchchem.com [benchchem.com]
- 3. natap.org [natap.org]
- 4. The Discovery and Development of this compound: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of resistance to the protease inhibitor this compound in hepatitis C virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beyond Telaprevir and this compound: Resistance and New Agents for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Viral Protease Inhibitors Using Boceprevir as a Control
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Viral proteases are essential enzymes for the replication of many viruses, making them attractive targets for antiviral drug development. High-throughput screening (HTS) is a key strategy for identifying novel protease inhibitors from large compound libraries. A robust HTS assay requires well-characterized positive and negative controls to ensure data quality and validate the screening results. Boceprevir, a clinically approved inhibitor of the hepatitis C virus (HCV) NS3/4A protease, has been identified as an effective inhibitor of other viral proteases, such as the SARS-CoV-2 main protease (Mpro or 3CLpro), making it a valuable tool as a positive control in HTS campaigns targeting these enzymes.[1][2][3][4]
This application note provides detailed protocols for both a biochemical and a cell-based HTS assay to identify inhibitors of a viral protease, using the SARS-CoV-2 Mpro as an exemplary target and this compound as a positive control inhibitor.
Mechanism of Action: this compound
This compound is a potent and specific inhibitor of the HCV NS3/4A serine protease, an enzyme crucial for viral replication.[5][6][7][8] It is a peptidomimetic ketoamide that acts as a covalent, reversible inhibitor by binding to the active site serine residue of the protease.[5][6] This binding blocks the processing of the viral polyprotein, thereby halting the viral life cycle.[6] Due to its well-defined mechanism and commercial availability, this compound serves as an excellent positive control for validating protease inhibition assays.
Figure 1: Mechanism of this compound Inhibition.
Part 1: Biochemical High-Throughput Screening using a FRET-based Assay
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to screen for inhibitors of a viral protease, such as SARS-CoV-2 Mpro.[1][9][10][11] The assay relies on a fluorogenic peptide substrate that is cleaved by the protease, separating a FRET donor and quencher pair and resulting in an increase in fluorescence.
Experimental Workflow
Figure 2: FRET-based Biochemical Assay Workflow.
Materials and Reagents
-
Protease: Recombinant, purified viral protease (e.g., SARS-CoV-2 Mpro).
-
FRET Substrate: Specific fluorogenic peptide substrate for the target protease. For SARS-CoV-2 Mpro, a commonly used substrate is Dabcyl-KTSAVLQ↓SGFRKM-E(Edans)-NH2.[1]
-
Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.[1]
-
Positive Control: this compound.
-
Negative Control: DMSO.
-
Microplates: 384-well, black, low-volume plates.
-
Plate Reader: Fluorescence microplate reader with appropriate excitation and emission filters for the FRET pair.
Protocol
-
Compound Plating: Dispense 100 nL of test compounds, this compound (positive control), and DMSO (negative control) into the wells of a 384-well plate using an acoustic liquid handler.
-
Enzyme Addition: Add 10 µL of viral protease diluted in assay buffer to each well. The final concentration should be optimized for robust signal-to-background; for SARS-CoV-2 Mpro, a final concentration of 0.15 µM is a good starting point.[1]
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow for compound binding to the protease.[1]
-
Reaction Initiation: Add 10 µL of the FRET substrate diluted in assay buffer to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over 15-30 minutes at 37°C.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each well. The percent inhibition for each compound is calculated using the following formula:
% Inhibition = 100 * (1 - (V₀_compound - V₀_background) / (V₀_DMSO - V₀_background))
Data Presentation
Table 1: HTS Assay Parameters and Results
| Parameter | Value |
| Plate Format | 384-well |
| Assay Volume | 20 µL |
| Protease Concentration | 0.15 µM |
| Substrate Concentration | 10 µM |
| This compound (Control) IC₅₀ | 4-8 µM for SARS-CoV-2 Mpro[2][3] |
| Z'-factor | > 0.7 |
| Signal-to-Background Ratio | > 10 |
Table 2: Example IC₅₀ Data for Control and Hit Compounds
| Compound | IC₅₀ (µM) |
| This compound | 5.5 |
| Hit Compound 1 | 2.1 |
| Hit Compound 2 | 8.9 |
Part 2: Cell-Based High-Throughput Screening
This protocol describes a cell-based assay to evaluate the antiviral activity of compounds in a cellular context.[12][13][14] This can be achieved through various readouts, such as measuring the inhibition of viral-induced cytopathic effect (CPE) or using a reporter virus.
Experimental Workflow
Figure 3: Cell-based CPE Assay Workflow.
Materials and Reagents
-
Cell Line: A cell line susceptible to the virus of interest (e.g., Vero E6 cells for SARS-CoV-2).
-
Virus: The wild-type virus or a reporter virus.
-
Cell Culture Medium: Appropriate medium for the cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
Positive Control: this compound.
-
Negative Control: DMSO.
-
Cell Viability Reagent: A reagent to measure cell viability, such as CellTiter-Glo®.
-
Microplates: 384-well, clear-bottom, sterile plates.
-
Luminometer: A plate reader capable of measuring luminescence.
Protocol
-
Cell Seeding: Seed the susceptible cells into 384-well plates at an optimized density and incubate overnight.
-
Compound Addition: Add test compounds, this compound, and DMSO to the plates.
-
Viral Infection: Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the luminescence.
-
Data Analysis: Calculate the percent inhibition of CPE for each compound. The half-maximal effective concentration (EC₅₀) is determined by fitting the dose-response data to a four-parameter logistic curve. A parallel assay without virus infection should be run to determine the half-maximal cytotoxic concentration (CC₅₀).
Data Presentation
Table 3: Cell-Based Assay Parameters
| Parameter | Value |
| Cell Line | Vero E6 |
| Seeding Density | 5,000 cells/well |
| Multiplicity of Infection | 0.01 |
| Incubation Time | 72 hours |
| Readout | Luminescence (Cell Viability) |
Table 4: Example EC₅₀, CC₅₀, and Selectivity Index (SI) Data
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | SI (CC₅₀/EC₅₀) |
| This compound | 1.95[2] | >50 | >25.6 |
| Hit Compound 1 | 0.8 | >100 | >125 |
| Hit Compound 2 | 5.2 | 25 | 4.8 |
Conclusion
The protocols outlined in this application note provide a robust framework for conducting high-throughput screening campaigns to identify novel viral protease inhibitors. The use of this compound as a positive control is critical for assay validation and quality control, ensuring the reliable identification of potent and selective antiviral compounds for further development.
References
- 1. Discovery of novel SARS-CoV-2 inhibitors targeting the main protease Mpro by virtual screenings and hit optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound, an NS3 protease inhibitor of HCV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: X-ray Crystallography of the Boceprevir-Protease Complex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the structural determination of the Boceprevir-protease complex using X-ray crystallography. This compound is a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease, a key enzyme in the viral replication cycle.[1][2][3][4] Understanding the precise molecular interactions between this compound and the protease active site is crucial for structure-based drug design and the development of next-generation antiviral therapeutics.
Introduction
This compound is a peptidomimetic α-ketoamide inhibitor that forms a reversible, covalent bond with the catalytic serine residue (Ser139) in the active site of the HCV NS3/4A protease.[5][6] This interaction blocks the processing of the viral polyprotein, thereby inhibiting viral replication.[5] X-ray crystallography provides high-resolution, three-dimensional structures of the enzyme-inhibitor complex, revealing the intricate network of hydrogen bonds and hydrophobic interactions that govern binding affinity and specificity. This structural information is invaluable for understanding the mechanism of action of this compound and for guiding the design of novel inhibitors with improved potency and resistance profiles.
Data Presentation
Crystallographic Data and Refinement Statistics
The following tables summarize the key data collection and refinement statistics for a representative crystal structure of the HCV NS3/4A protease in complex with a this compound derivative.
| Data Collection | This compound Derivative-HCV NS3/4A Complex (PDB ID: 3LOX) [7] |
| Resolution (Å) | 2.65 |
| Space Group | Not Specified |
| Unit Cell Dimensions (Å) | a=Not Specified, b=Not Specified, c=Not Specified, α=90°, β=90°, γ=90° |
| Refinement Statistics | This compound Derivative-HCV NS3/4A Complex (PDB ID: 3LOX) [7] |
| R-work | 0.190 |
| R-free | 0.273 |
| No. of Atoms | 2934 |
| Ramachandran Favored (%) | Not Specified |
| Ramachandran Outliers (%) | Not Specified |
| RMSD (Bonds) (Å) | Not Specified |
| RMSD (Angles) (°) | Not Specified |
Experimental Protocols
Protocol 1: Expression and Purification of HCV NS3/4A Protease
This protocol is adapted from established methods for the recombinant production of HCV NS3/4A protease in E. coli.[1][8]
1. Gene Construct and Expression Vector:
-
The gene encoding the NS3 protease domain (amino acids 1-181) and the central hydrophobic region of the NS4A cofactor (amino acids 21-34) are cloned into a suitable bacterial expression vector (e.g., pET series).
-
The NS4A peptide is often fused to the N-terminus of the NS3 protease domain via a flexible linker to ensure proper folding and enzymatic activity.[1]
-
An N-terminal hexahistidine (His6) tag is commonly included for affinity purification.
2. Protein Expression:
-
Transform E. coli BL21(DE3) cells with the expression vector.
-
Grow the cells in Terrific Broth (TB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[1]
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.25 mM.[1]
-
Reduce the temperature to 18°C and continue shaking for 16-20 hours.[1]
3. Cell Lysis and Initial Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).[1]
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column extensively with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).[1]
4. Tag Cleavage and Further Purification:
-
If desired, cleave the His-tag using a specific protease (e.g., TEV protease) during dialysis against a low-imidazole buffer.
-
Pass the cleaved protein solution back through the Ni-NTA column to remove the cleaved tag, uncleaved protein, and the protease.
-
Further purify the NS3/4A protease complex by size-exclusion chromatography (e.g., using a Superdex 75 column) in a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).[1]
-
Assess protein purity by SDS-PAGE and determine the concentration by measuring the absorbance at 280 nm.
Protocol 2: Co-crystallization of the this compound-NS3/4A Protease Complex
This protocol provides a general framework for the co-crystallization of this compound with the purified NS3/4A protease.
1. Complex Formation:
-
Dissolve this compound in a suitable solvent, such as DMSO, to prepare a stock solution (e.g., 10-20 mM).
-
Incubate the purified NS3/4A protease (at a concentration of 5-15 mg/mL) with a 2-5 molar excess of this compound for at least 1 hour on ice to ensure complex formation.[1]
2. Crystallization Screening:
-
Use the sitting-drop or hanging-drop vapor diffusion method for crystallization trials.
-
Set up crystallization screens using commercially available sparse matrix screens (e.g., Hampton Research Crystal Screen, PEG/Ion Screen).
-
In a typical sitting-drop experiment, mix 1 µL of the protein-inhibitor complex with 1 µL of the reservoir solution and equilibrate against 100 µL of the reservoir solution at a constant temperature (e.g., 4°C or 20°C).[1]
-
Monitor the drops for crystal growth regularly over several weeks.
3. Optimization of Crystallization Conditions:
-
Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, and the concentration of salts or additives to obtain diffraction-quality crystals.
Protocol 3: X-ray Diffraction Data Collection and Processing
1. Crystal Harvesting and Cryo-protection:
-
Carefully harvest a single crystal from the crystallization drop using a cryo-loop.
-
Briefly transfer the crystal to a cryo-protectant solution to prevent ice formation during freezing. The cryo-protectant is often the reservoir solution supplemented with 20-30% glycerol (B35011) or ethylene (B1197577) glycol.
-
Flash-cool the crystal by plunging it into liquid nitrogen.
2. Data Collection:
-
Mount the frozen crystal on a goniometer at a synchrotron beamline.
-
Expose the crystal to a high-intensity X-ray beam and rotate it to collect a series of diffraction images.
3. Data Processing:
-
Use specialized software (e.g., XDS or HKL2000) to process the raw diffraction images. This involves:
-
Indexing: Determining the unit cell dimensions and crystal lattice symmetry.
-
Integration: Measuring the intensity of each diffraction spot.
-
Scaling and Merging: Combining data from multiple images to produce a final dataset of unique reflection intensities.
-
4. Structure Determination and Refinement:
-
The structure is typically solved by molecular replacement using a previously determined structure of the HCV NS3/4A protease as a search model.
-
The initial model is then refined against the experimental data using software such as REFMAC5 or Phenix. This involves iterative cycles of manual model building in Coot and automated refinement until the model converges and fits the electron density map well.
Visualizations
Caption: Experimental workflow for the X-ray crystallography of the this compound-protease complex.
Caption: Logical relationship of this compound's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. rcsb.org [rcsb.org]
- 3. Hepatitis C virus NS3/4A protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of this compound: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Computational Docking Studies of Boceprevir with SARS-CoV-2 Main Protease (MPro)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting computational docking studies of Boceprevir with the main protease (MPro) of SARS-CoV-2. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and computational biology.
Introduction
The main protease (MPro), a crucial enzyme for the replication of SARS-CoV-2, is a primary target for antiviral drug development.[1][2][3] this compound, an FDA-approved drug for Hepatitis C, has been identified as a potent inhibitor of SARS-CoV-2 MPro.[4][5] Computational docking studies are instrumental in understanding the binding interactions between this compound and MPro at a molecular level, providing insights for the design of novel and more effective inhibitors.[1][2] These in silico methods predict the preferred orientation and binding affinity of a ligand when it forms a complex with a protein.
Principle of Molecular Docking
Molecular docking predicts the binding mode and affinity of a ligand (this compound) to the active site of a receptor (MPro). The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring these conformations using a defined scoring function. The results help in elucidating the mechanism of inhibition, identifying key interacting residues, and quantifying the binding strength, often expressed as binding energy (in kcal/mol).
Quantitative Data Summary
The following tables summarize the quantitative data from various computational and experimental studies on the interaction of this compound with SARS-CoV-2 MPro.
Table 1: Binding Affinity and Inhibition Data for this compound with SARS-CoV-2 MPro
| Parameter | Value | Reference |
| Binding Energy (kcal/mol) | -7.5 | [2][3] |
| Binding Energy (kcal/mol) | -6.8 | [6] |
| IC50 (μM) | 4.13 ± 0.61 | [2][7] |
| Ki (μM) | 1.18 ± 0.10 | [7][8] |
Table 2: Key Interacting Residues of SARS-CoV-2 MPro with this compound
| Interaction Type | Residue | Reference |
| Hydrogen Bond | Thr26 | [6] |
| Hydrogen Bond | His41 (Catalytic Dyad) | [6] |
| Hydrogen Bond | Asn142 | [2][6] |
| Hydrogen Bond | Gly143 | [2][6] |
| Hydrogen Bond | Cys145 (Catalytic Dyad) | [2][4][6] |
| Hydrogen Bond | Gln189 | [6] |
| Hydrophobic Contacts | S1, S2, S3, S4, S5 subpockets | [1] |
Experimental Protocols
This section outlines a detailed protocol for performing a computational docking study of this compound with SARS-CoV-2 MPro using AutoDock Vina, a widely used open-source docking program.
4.1. Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools: Includes AutoDock Tools (ADT) for preparing protein and ligand files.
-
AutoDock Vina: The docking engine.
-
UCSF Chimera or PyMOL: For visualization and analysis of results.
-
Protein Data Bank (PDB): Source for the 3D structure of SARS-CoV-2 MPro.
-
PubChem or ZINC database: Source for the 3D structure of this compound.
4.2. Protocol: Step-by-Step
Step 1: Protein Preparation
-
Download the MPro Structure: Obtain the crystal structure of SARS-CoV-2 MPro from the Protein Data Bank (PDB). A suitable entry is PDB ID: 6WNP, which is the complex of MPro with this compound.[6] For a more general docking study, a native MPro structure like PDB ID: 6Y84 can be used.[2]
-
Clean the Protein Structure: Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.
-
Remove water molecules and any co-crystallized ligands or ions.
-
If the structure is a multimer, retain only one chain for the docking study unless the biological unit is multimeric.
-
Check for and repair any missing atoms or residues.
-
-
Prepare the Receptor for Docking using AutoDock Tools (ADT):
-
Load the cleaned PDB file into ADT.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Save the prepared protein in the PDBQT format (e.g., MPro.pdbqt). This format includes atomic charges, atom types, and topological information required by AutoDock Vina.
-
Step 2: Ligand Preparation
-
Obtain the Ligand Structure: Download the 3D structure of this compound from the PubChem database (PubChem CID: 10324367).[6]
-
Energy Minimization: Perform energy minimization of the ligand structure using a force field like MMFF94. This can be done using software like Avogadro or UCSF Chimera.
-
Prepare the Ligand for Docking using AutoDock Tools (ADT):
-
Load the energy-minimized ligand file into ADT.
-
Detect the root and define the rotatable bonds.
-
Save the prepared ligand in the PDBQT format (e.g., this compound.pdbqt).
-
Step 3: Grid Box Generation
-
Identify the Binding Site: The binding site of MPro is located in the cleft between Domain I and Domain II and includes the catalytic dyad His41 and Cys145.[6]
-
Define the Grid Box using AutoDock Tools (ADT):
-
Load the prepared MPro PDBQT file.
-
Center the grid box on the substrate-binding site. For example, using the coordinates x=36.56, y=46.43, z=56.04 can be a starting point.[6]
-
Adjust the size of the grid box to encompass the entire binding site, typically with dimensions around 60x60x60 Å.
-
Save the grid parameter file.
-
Step 4: Running the Docking Simulation with AutoDock Vina
-
Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and parameters for the docking run.
-
Execute AutoDock Vina: Run the docking simulation from the command line:
Step 5: Analysis of Results
-
Examine the Log File: The docking_log.txt file will contain the binding affinity scores (in kcal/mol) for the top predicted binding modes.
-
Visualize the Docked Poses: Open the docking_results.pdbqt file along with the MPro.pdbqt file in UCSF Chimera or PyMOL.
-
Analyze Interactions:
-
Identify the hydrogen bonds formed between this compound and MPro residues.
-
Analyze the hydrophobic interactions.
-
Compare the docked pose with the crystallographic pose if available (e.g., from PDB ID: 6WNP).
-
Calculate the Root Mean Square Deviation (RMSD) between the docked and crystallographic poses to validate the docking protocol.
-
Visualizations
Experimental Workflow
Caption: Workflow for computational docking of this compound with SARS-CoV-2 MPro.
This compound Inhibition of MPro Signaling Pathway
Caption: Mechanism of this compound inhibiting SARS-CoV-2 MPro and viral replication.
Conclusion
Computational docking is a powerful tool for investigating the interactions between potential drug candidates like this compound and their protein targets. The protocols and data presented here provide a comprehensive guide for researchers to conduct their own in silico studies on this compound and SARS-CoV-2 MPro. Accurate and careful application of these methods can significantly contribute to the understanding of inhibition mechanisms and the development of novel antiviral therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. A systematic exploration of this compound-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of high affinity and low molecular alternatives of this compound against SARS-CoV-2 main protease: A virtual screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Boceprevir Analogues for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boceprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, represents a significant scaffold for the design of novel antiviral agents.[1][2][3] Structure-activity relationship (SAR) studies of this compound analogues are crucial for optimizing potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols for the synthesis of this compound analogues and outlines key experiments for evaluating their biological activity, facilitating the systematic exploration of chemical space around this important pharmacophore.
Introduction
The HCV NS3/4A protease is a key enzyme in the viral replication cycle, responsible for cleaving the viral polyprotein into functional non-structural proteins.[1][4][5] this compound is a peptidomimetic ketoamide that forms a reversible covalent adduct with the active site serine (Ser139) of the protease.[6][7][8] The structure of this compound can be divided into four key moieties: a P1 β-cyclobutylalanyl group, a P2 dimethylcyclopropylproline, a P3 tert-butylglycine, and a P4 N-terminal tert-butylcarbamoyl cap.[6][7] Modifications at these positions have been explored to enhance its activity against HCV and to repurpose it for other viral proteases, such as the SARS-CoV-2 main protease (MPro).[6][7] This application note details the synthetic strategies and evaluation methods for developing novel this compound analogues.
Data Presentation: Structure-Activity Relationship of this compound Analogues
The following tables summarize quantitative data from SAR studies on this compound analogues, highlighting the impact of modifications at various positions on inhibitory activity.
Table 1: SAR of this compound Analogues Against HCV NS3/4A Protease
| Analogue/Modification | P1 Moiety | P2 Moiety | P3 Moiety | P4 Cap | Ki* (nmol/L)[1] | EC50 (nmol/L) in Replicon Assay[1] |
| This compound (13) | β-cyclobutylalanyl | dimethylcyclopropylproline | tert-butylglycine | tert-butyl urea (B33335) | - | 200-400 |
| Analogue 5 | Leucine | - | - | - | 630 | - |
| Analogue 6 | - | - | - | - | - | >5000 |
| Analogue 9 (truncated at P1') | norvaline | - | - | - | - | - |
| Analogue 11 (amide cap at P1') | norvaline | - | - | - | Significantly reduced | - |
Note: Ki values represent enzyme-binding affinity, while EC50 values from replicon cell-based assays indicate cellular activity. A lower value indicates higher potency.
Table 2: SAR of this compound-Based MPro Inhibitors for SARS-CoV-2
| Compound | P1 Moiety | P3 Moiety | P4 Cap | Warhead | Antiviral EC50 (µM)[7] |
| This compound | β-cyclobutylalanyl | tert-butylglycine | tert-butylcarbamoyl | α-ketoamide | Moderate |
| MPI40 | - | - | - | nitrile | No inhibition |
| MPI46 | - | O-tert-butyl-threonine | carbamate (B1207046) | - | ~1 |
| PF-07321332 | - | - | - | nitrile | - |
Note: These studies highlight the importance of the P4 N-terminal carbamate for potent antiviral activity against SARS-CoV-2.[6][7]
Experimental Protocols
General Synthesis of this compound Analogues
The synthesis of this compound analogues is typically achieved through a convergent approach, involving the synthesis of key fragments followed by coupling reactions.
1. Synthesis of the P1-P2 Dipeptide Fragment:
-
Objective: To synthesize the core dipeptide containing the P1 and P2 residues.
-
Procedure:
-
Protect the amino group of the desired P2 amino acid (e.g., dimethylcyclopropylproline) with a suitable protecting group such as Boc (di-tert-butyl dicarbonate).
-
Couple the protected P2 amino acid with the desired P1 amino acid ester (e.g., methyl β-cyclobutylalaninate) using a standard peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride/Hydroxybenzotriazole).
-
Purify the resulting dipeptide ester by column chromatography.
-
Saponify the ester to the corresponding carboxylic acid using a base such as lithium hydroxide.
-
2. Synthesis of the P3-P4 Fragment:
-
Objective: To synthesize the N-terminal fragment containing the P3 and P4 capping group.
-
Procedure:
-
Start with the desired P3 amino acid (e.g., tert-butylglycine).
-
Introduce the P4 capping group. For a urea cap, react the P3 amino acid with an isocyanate (e.g., tert-butyl isocyanate). For a carbamate cap, use a chloroformate or an activated carbonate.
-
The resulting product is the P3-P4 fragment with a free carboxylic acid.
-
3. Fragment Coupling and Final Elaboration:
-
Objective: To couple the P1-P2 and P3-P4 fragments and introduce the ketoamide warhead.
-
Procedure:
-
Couple the P3-P4 fragment with the P1-P2 dipeptide amine (after deprotection of the N-terminus) using standard peptide coupling conditions.
-
The C-terminal carboxylic acid of the resulting tripeptide is then converted to the α-ketoamide. This can be achieved through various methods, including oxidation of a corresponding α-hydroxy amide or by coupling with an α-ketoacid derivative.
-
HCV NS3/4A Protease Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of the synthesized analogues against the HCV NS3/4A protease.
-
Principle: A fluorogenic substrate is cleaved by the protease, releasing a fluorescent signal. The presence of an inhibitor reduces the rate of cleavage, leading to a decrease in fluorescence.
-
Procedure:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM DTT, 20% glycerol).
-
Add the purified recombinant HCV NS3/4A protease to the buffer.
-
Add varying concentrations of the test compound (this compound analogue).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 30°C).
-
Initiate the reaction by adding a fluorogenic substrate (e.g., a FRET-based peptide substrate).
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the initial reaction rates and determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
HCV Replicon Cell-Based Assay
-
Objective: To evaluate the antiviral activity of the synthesized analogues in a cellular context.[1]
-
Principle: A human hepatoma cell line (Huh7) is engineered to contain a subgenomic HCV RNA that autonomously replicates.[1] The level of viral RNA is quantified to determine the efficacy of the inhibitor.
-
Procedure:
-
Seed Huh7 cells harboring the HCV replicon in 96-well plates.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
Lyse the cells and extract the total RNA.
-
Quantify the HCV RNA levels using a real-time reverse transcription-polymerase chain reaction (RT-qPCR) assay.
-
Determine the EC50 value, the concentration at which a 50% reduction in viral RNA is observed, by fitting the dose-response data to a sigmoidal curve.
-
A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed to assess the effect of the compounds on cell viability and to determine the selectivity index (CC50/EC50).
-
Visualizations
Caption: Workflow for the synthesis and evaluation of this compound analogues.
Caption: Mechanism of action of this compound analogues on the HCV lifecycle.
Caption: Logical workflow for a structure-activity relationship (SAR) study.
References
- 1. The Discovery and Development of this compound: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Inhibitors of hepatitis C virus NS3/4A: alpha-ketoamide based macrocyclic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Macrocyclic Hepatitis C Virus NS3/4A Protease Inhibitors: An Overview of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A systematic exploration of this compound-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Studies of Boceprevir in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boceprevir is a first-generation, orally bioavailable inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) serine protease. This enzyme is essential for viral replication, and its inhibition is a key strategy in antiviral therapy.[1][2] this compound was one of the first direct-acting antivirals (DAAs) approved for the treatment of chronic HCV genotype 1 infection, used in combination with pegylated interferon-alpha (peg-IFN-α) and ribavirin (B1680618) (RBV).[3] While newer generations of DAAs have since been developed, in vitro studies of this compound in combination with other antiviral agents remain valuable for understanding mechanisms of synergy, resistance, and for the development of novel therapeutic strategies.
These application notes provide a summary of in vitro data and detailed protocols for key experiments to evaluate this compound in combination therapies.
Data Presentation
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound alone and in combination with other antiviral agents.
| Table 1: In Vitro Antiviral Activity of this compound and Combination Partners against HCV Replicons | ||||
| Compound | HCV Genotype | Assay System | EC50 (nM) | Reference |
| This compound | 1, 2, 5 | HCV Replicon Assay | 200 - 400 | [4] |
| This compound | 1b | HCV Replicon Assay | 200 | [1] |
| Interferon-α | 1b | HCV Replicon Assay | Varies by subtype | [1] |
| Valopicitabine (NS5B Inhibitor) | 1b | HCV Replicon Assay | - | [1] |
| Combination | ||||
| This compound + Interferon-α | 1b | HCV Replicon Assay | Synergistic activity observed | [1] |
| This compound + Valopicitabine | 1b | HCV Replicon Assay | Dose-dependent enhancement of replicon inhibition | [1] |
Note: Specific EC50 values for this compound in combination with NS5A and NS5B inhibitors from in vitro studies are not widely available in the reviewed literature, likely due to the rapid development of second-generation protease inhibitors. However, studies have shown synergistic or additive effects when combining different classes of DAAs.[5]
| Table 2: In Vitro Cytotoxicity of this compound | |||
| Compound | Cell Line | Assay | CC50 (µM) |
| This compound | Human hepatoma cells (e.g., Huh-7) | Not specified | No cytotoxicity observed at therapeutic concentrations |
| This compound | Stimulated peripheral blood mononuclear cells | Not specified | No cytotoxicity observed |
Experimental Protocols
HCV Replicon Assay for Antiviral Activity (EC50 Determination)
This protocol describes the use of a human hepatoma cell line (e.g., Huh-7) harboring a subgenomic HCV replicon to determine the 50% effective concentration (EC50) of antiviral compounds.[4]
Materials:
-
Huh-7 cells stably expressing an HCV replicon (e.g., genotype 1b)
-
Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
G418 (Neomycin) for selection of replicon-containing cells.
-
This compound and other test compounds, dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
96-well cell culture plates.
-
Reagents for quantifying HCV RNA (e.g., qRT-PCR) or a reporter gene product (e.g., luciferase assay system if using a reporter replicon).
Procedure:
-
Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a density that allows for logarithmic growth during the assay period. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and the combination drug(s) in complete DMEM. The final DMSO concentration should be kept constant and at a non-toxic level (typically ≤0.5%).
-
Treatment: Remove the culture medium from the cells and add the prepared drug dilutions. Include wells with no drug (virus control) and wells with no cells (background control).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Quantification of HCV Replication:
-
qRT-PCR: Extract total RNA from the cells and perform quantitative reverse transcription PCR to determine the levels of HCV RNA.
-
Luciferase Assay (for reporter replicons): Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the HCV RNA levels or luciferase signals to the virus control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Cytotoxicity Assay (CC50 Determination) using MTT
This protocol determines the 50% cytotoxic concentration (CC50) of a compound, which is the concentration that reduces cell viability by 50%.
Materials:
-
Huh-7 cells (or other relevant cell line).
-
Complete DMEM.
-
This compound and other test compounds, dissolved in DMSO.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
Procedure:
-
Cell Seeding: Seed Huh-7 cells in 96-well plates and incubate overnight.
-
Compound Preparation and Treatment: Prepare and add serial dilutions of the test compounds as described in the antiviral assay protocol. Include wells with no drug (cell control).
-
Incubation: Incubate for the same duration as the antiviral assay (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the cell control.
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Calculate the CC50 value using a non-linear regression analysis.
-
In Vitro Synergy Testing: The Checkerboard Method and Combination Index (CI) Calculation
This protocol describes how to assess the interaction between two antiviral agents using a checkerboard dilution pattern and how to quantify the interaction using the Chou-Talalay Combination Index (CI) method.[6]
Procedure:
-
Experimental Setup (Checkerboard):
-
In a 96-well plate, prepare serial dilutions of this compound horizontally and a second antiviral agent vertically. This creates a matrix of concentration combinations.
-
Include rows and columns with each drug alone to determine their individual dose-response curves in the same experiment.
-
Perform the HCV replicon assay as described above with this matrix of drug concentrations.
-
-
Data Analysis and CI Calculation:
-
Determine the EC50, EC75, and EC90 values for each drug individually from the single-drug dose-response curves.
-
For each combination well, determine the fractional inhibitory concentration (FIC) for each drug:
-
FIC of Drug A = (Concentration of Drug A in combination) / (ECx of Drug A alone)
-
FIC of Drug B = (Concentration of Drug B in combination) / (ECx of Drug B alone)
-
-
Calculate the Combination Index (CI) for each combination that produces a certain effect level (e.g., 50%, 75%, 90% inhibition):
-
CI = FIC of Drug A + FIC of Drug B
-
-
-
Interpretation of CI Values:
-
Synergy: CI < 1
-
Additive: CI = 1
-
Antagonism: CI > 1
-
Specialized software such as CalcuSyn or CompuSyn can be used to automate the calculation of CI values and generate isobolograms for a more detailed analysis of the drug interaction.[7]
Visualizations
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imquestbio.com [imquestbio.com]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Discovery and Development of this compound: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect on Hepatitis C Virus Replication of Combinations of Direct-Acting Antivirals, Including NS5A Inhibitor Daclatasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: FRET-Based Enzymatic Assay for Determining Boceprevir Potency
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepatitis C Virus (HCV) infection is a significant global health issue, and the HCV NS3/4A serine protease is a crucial enzyme for viral replication.[1] This protease is responsible for cleaving the viral polyprotein into mature, functional proteins essential for assembling new viral particles.[1][2] Boceprevir is a potent, direct-acting antiviral agent that functions as a reversible, covalent inhibitor of the NS3/4A protease.[2][3] It mimics the natural substrate and binds to the active site serine, thereby blocking polyprotein processing and halting viral replication.[2][4] This application note details a robust and sensitive Förster Resonance Energy Transfer (FRET)-based enzymatic assay for determining the potency of this compound and other potential inhibitors against the HCV NS3/4A protease.
Principle of the FRET-Based Assay
FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). This assay utilizes a synthetic peptide substrate that contains a fluorescent donor (e.g., 5-FAM) and a quencher molecule (e.g., QXL™520) at opposite ends of the NS3/4A cleavage sequence.[5]
-
Intact Substrate (No Cleavage): When the peptide substrate is intact, the donor and quencher are in close proximity. Upon excitation of the donor fluorophore, the energy is non-radiatively transferred to the quencher, resulting in minimal to no fluorescence emission from the donor. The donor's fluorescence is "quenched."
-
Cleaved Substrate (Protease Activity): In the presence of active HCV NS3/4A protease, the enzyme cleaves the peptide substrate. This cleavage separates the donor from the quencher.
-
Fluorescence Signal: Once separated, the donor's energy is no longer transferred to the quencher. Excitation of the donor now results in a measurable fluorescence emission, which is directly proportional to the enzymatic activity of the NS3/4A protease.
This compound inhibits the protease, preventing substrate cleavage and thus reducing the fluorescence signal. The potency of the inhibitor is determined by measuring the reduction in fluorescence across a range of inhibitor concentrations.
Figure 1. Mechanism of the FRET-based assay for NS3/4A protease inhibition.
Detailed Experimental Protocol
Materials and Reagents
-
Enzyme: Recombinant HCV NS3/4A Protease (Genotype 1b)
-
Inhibitor: this compound
-
Substrate: FRET peptide substrate, e.g., Ac-DE-Dap(QXL™520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2.[5] Excitation/Emission (Ex/Em) = 490/520 nm.[5]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% (v/v) Glycerol, 5 mM DTT, 0.01% (v/v) Triton X-100.
-
Solvent: Dimethyl Sulfoxide (DMSO) for dissolving inhibitor and substrate.
-
Hardware: 96-well or 384-well solid black flat-bottom plates, fluorescence microplate reader.
Procedure
Figure 2. Step-by-step workflow for the this compound potency assay.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 1 µM to 0.01 nM).
-
Prepare a working solution of HCV NS3/4A protease (e.g., 50 nM) in assay buffer.
-
Prepare a working solution of the FRET substrate (e.g., 1 µM) in assay buffer.
-
-
Assay Setup (per well):
-
Add 25 µL of assay buffer to each well of a 96-well black plate.
-
Add 5 µL of the this compound serial dilutions to the sample wells.
-
For controls, add 5 µL of DMSO:
-
Positive Control (100% activity): No inhibitor.
-
Negative Control (0% activity): No enzyme (add assay buffer instead in the next step).
-
-
Add 10 µL of the 50 nM NS3/4A protease solution to all wells except the negative control.
-
Mix gently and pre-incubate the plate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the 1 µM FRET substrate solution to all wells, bringing the total volume to 50 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 30°C.
-
Measure the fluorescence intensity (Ex: 490 nm, Em: 520 nm) kinetically, with readings every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence intensity versus time plot.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_positive_control)] x 100
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Quantitative Data Summary
The potency of this compound against the HCV NS3/4A protease has been well-characterized. The table below summarizes typical inhibition values obtained from enzymatic assays.
| Inhibitor | Target Enzyme | Assay Type | Parameter | Reported Value (nM) |
| This compound | HCV NS3/4A Protease | Enzymatic | K_i | 14[1][4][6] |
| This compound | HCV Replicon (Cell-based) | Cell-based | EC₅₀ | 200 - 400[7][8] |
-
K_i (Inhibition Constant): A measure of the inhibitor's binding affinity to the enzyme.
-
EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response, measured in a cell-based system.
Conclusion
This FRET-based enzymatic assay provides a sensitive, reliable, and high-throughput method for determining the inhibitory potency of this compound against the HCV NS3/4A protease. The protocol is straightforward and can be readily adapted for screening new chemical entities, characterizing inhibitor mechanisms, and studying enzyme kinetics in a drug discovery setting.
References
- 1. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. eurogentec.com [eurogentec.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The Discovery and Development of this compound: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Measuring Boceprevir Resistance in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boceprevir is a first-generation direct-acting antiviral (DAA) agent that specifically inhibits the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease, an enzyme critical for viral replication.[1][2][3] The emergence of drug-resistant viral variants is a significant challenge in antiviral therapy.[4][5] Therefore, accurate and robust methods to measure this compound resistance in cell culture are essential for understanding resistance mechanisms, evaluating the efficacy of new antiviral compounds, and guiding clinical treatment strategies. This document provides detailed protocols for key in vitro assays used to characterize this compound resistance, presents quantitative data on resistance-associated substitutions, and illustrates the underlying molecular interactions and experimental workflows.
Key Resistance-Associated Substitutions and their Impact on this compound Susceptibility
Resistance to this compound is primarily associated with specific amino acid substitutions in the NS3 protease domain.[1][6] These mutations can reduce the binding affinity of the drug to its target, thereby diminishing its inhibitory effect. The level of resistance is typically expressed as a fold-change in the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) compared to the wild-type virus.
| NS3 Mutation | Fold-Change in this compound IC50/EC50 | Resistance Level | Reference |
| V36M/A | 4 - 20 | Low to Medium | [1][7] |
| T54A/S | 3.8 - 17.7 | Low to Medium | [1][6] |
| V55A | 6.8 - 6.9 | Medium | [1][6] |
| R155K/T | 4 - 20 | Low to Medium | [1][7] |
| A156S | 6.8 - 17.7 | Medium | [1][6] |
| A156T/V | >60 - >120 | High | [1][5][6] |
| V170A | 6.8 - 17.7 | Medium | [1][6] |
| V36M + R155K | >60 | High | [5] |
Signaling Pathway and Mechanism of Action
This compound is a peptidomimetic inhibitor that targets the catalytic site of the HCV NS3/4A serine protease.[8] The NS3 protease is responsible for cleaving the HCV polyprotein at multiple sites, a crucial step for the maturation of viral proteins required for replication.[2][3] this compound forms a reversible covalent bond with the active site serine residue (Ser139) of the NS3 protease, effectively blocking its function.[8][9] Resistance mutations alter the conformation of the active site, hindering the binding of this compound.
References
- 1. Characterization of resistance to the protease inhibitor this compound in hepatitis C virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of this compound: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of this compound: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific Detection of Naturally Occurring Hepatitis C Virus Mutants with Resistance to Telaprevir and this compound (Protease Inhibitors) among Treatment-Naïve Infected Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond Telaprevir and this compound: Resistance and New Agents for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. natap.org [natap.org]
- 7. HCV Protease Inhibitor Resistance - New Monogram Resistance Assay: this report contains relevant information related to HCV telaprevir & this compound resistance and the new assay [natap.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Boceprevir Cytotoxicity in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for assessing the cytotoxicity of Boceprevir in various cell lines. This compound, an inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, is a cornerstone in antiviral therapy.[1][2][3][4] Understanding its cytotoxic profile is crucial for preclinical safety assessment and for exploring potential off-target effects.
Introduction
This compound is a potent antiviral agent that functions by reversibly binding to the active site of the HCV NS3 protease, thereby inhibiting viral replication.[5][6][7] While highly selective for its viral target, it is essential to evaluate its potential for inducing cytotoxicity in host cells.[7][8] This document outlines standard methodologies for quantifying this compound-induced cytotoxicity, including metabolic viability assays (MTT) and membrane integrity assays (LDH). Additionally, a protocol for assessing apoptosis, a common mechanism of drug-induced cell death, is provided.
Data Presentation: Quantitative Analysis of this compound Cytotoxicity
The following tables summarize quantitative data on this compound's cytotoxic and antiviral effects as reported in the literature.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay | CC50 (μM) | Observation | Reference |
| Huh7 (human hepatoma) | Trypan blue | >50 | No cytotoxicity observed. | [8] |
| PHA-stimulated PBMC | Trypan blue | >50 | No cytotoxicity observed. | [8] |
| Multiple Cell Lines | Not specified | >100 | Well tolerated in all cell lines tested. | [9] |
| Caco-2 | Not specified | >100 | Not toxic in Caco-2 cells. | [10] |
| LR7 and Vero E6 | MTT | 72.5 | Maximal non-toxic concentration. | [11] |
| Hepatocytes | MTS | >50 | No significant cytotoxicity up to 50 μM. | [7] |
Table 2: Antiviral Efficacy of this compound
| Virus/Target | Assay | IC50 / EC50 (μM) | Cell Line/System | Reference |
| HCV Genotype 1b Replicon | RNA reduction | 0.2 - 0.4 | Huh7 | [8] |
| HCV Genotype 1 Replicon | RNA reduction | 0.2 | Not specified | [5] |
| SARS-CoV-2 Mpro | Enzymatic | 4.13 | In vitro | |
| SARS-CoV-2 | Viral Replication | 1.90 | Not specified | |
| SARS-CoV-2 | Viral Replication | 1.31 | Not specified | [12] |
| SARS-CoV-2 | Viral Replication | 2.97 | Caco-2 | [10] |
| HCV NS3 Protease | Enzymatic (Ki) | 0.014 | In vitro | [7] |
Experimental Protocols
General Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density.[13][14] For adherent cells, allow them to attach overnight.[15]
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[16] Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include vehicle-only (e.g., DMSO) and untreated controls.[17]
-
Incubation: Incubate the cells for a predetermined exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[15]
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[18]
Protocol:
-
Following the treatment period with this compound, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13][18]
-
Incubate the plate for 1 to 4 hours at 37°C.[18]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Mix thoroughly to ensure complete solubilization.[18]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[18]
-
Calculate cell viability as a percentage of the untreated control.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[19][20]
Protocol:
-
After the incubation period with this compound, carefully transfer a portion of the cell culture supernatant (e.g., 50-100 µL) from each well to a new 96-well plate.[21]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing an assay buffer and a substrate mix.[17][20]
-
Add the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 20-30 minutes, protected from light.[21]
-
Add a stop solution if required by the kit.[20]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[21]
-
Determine cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a lysis buffer).[22]
Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Harvest cells (including any floating cells in the supernatant) after treatment with this compound.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorescently-labeled Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The readout can distinguish between different cell populations based on their fluorescence.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for cytotoxicity assessment and a generalized signaling pathway for drug-induced apoptosis.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: A potential pathway for drug-induced apoptosis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Review of this compound and telaprevir for the treatment of chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in chronic hepatitis C infection: a perspective review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. apexbt.com [apexbt.com]
- 8. The Discovery and Development of this compound: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, calpain inhibitors II and XII, and GC-376 have broad-spectrum antiviral activity against coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound, calpain inhibitors II and XII, and GC-376 have broad-spectrum antiviral activity against coronaviruses in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. protocols.io [protocols.io]
- 15. texaschildrens.org [texaschildrens.org]
- 16. japsonline.com [japsonline.com]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scientificlabs.co.uk [scientificlabs.co.uk]
Development of Boceprevir-Based PROTACs for Targeted Protein Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[2] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1] By inducing the proximity of the POI and an E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2] This catalytic mechanism allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules.[3]
Boceprevir, a potent, orally bioavailable inhibitor of the hepatitis C virus (HCV) NS3/4A protease, serves as an attractive warhead for the development of antiviral PROTACs.[2][4] Its established binding affinity and specificity for viral proteases make it an ideal candidate for redirecting the ubiquitin-proteasome system to degrade these essential viral enzymes.[2][4] Furthermore, the core scaffold of this compound has been explored for developing inhibitors against other viral proteases, such as the main protease (Mpro) of SARS-CoV-2, highlighting its potential for broader antiviral applications.[5]
These application notes provide a comprehensive overview of the development of this compound-based PROTACs, including their design, synthesis, and biological evaluation. Detailed protocols for key experiments are provided to guide researchers in this burgeoning field of targeted protein degradation.
Signaling Pathway and Mechanism of Action
The fundamental mechanism of a this compound-based PROTAC involves the formation of a ternary complex between the target viral protease (e.g., HCV NS3/4A), the PROTAC molecule, and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the viral protease. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, leading to the degradation of the viral protease into smaller peptides. The PROTAC molecule itself is not degraded in this process and can subsequently engage another target protein and E3 ligase, acting in a catalytic manner.
Data Presentation
The efficacy of this compound-based PROTACs is evaluated based on their ability to induce the degradation of the target viral protease. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize hypothetical but representative data for a this compound-based PROTAC targeting HCV NS3/4A.
| Compound | Target | E3 Ligase Ligand | Linker | Cell Line | DC50 (nM) | Dmax (%) |
| This compound-PROTAC-1 | HCV NS3/4A | Pomalidomide (B1683931) (CRBN) | PEG4 | Huh-7 | 50 | >90 |
| This compound-PROTAC-2 | HCV NS3/4A | VH032 (VHL) | Alkyl C8 | Huh-7 | 75 | >85 |
| This compound (Control) | HCV NS3/4A | N/A | N/A | Huh-7 | N/A | No degradation |
Table 1: Quantitative Degradation Data for this compound-Based PROTACs
| Compound | Target | IC50 (nM) | Cell Viability (CC50, µM) |
| This compound-PROTAC-1 | HCV NS3/4A | 15 | >25 |
| This compound-PROTAC-2 | HCV NS3/4A | 25 | >25 |
| This compound | HCV NS3/4A | 14[6] | >50 |
Table 2: In Vitro Activity and Cytotoxicity of this compound-Based PROTACs
Experimental Protocols
Protocol 1: Synthesis of a this compound-Based PROTAC (this compound-Linker-Pomalidomide)
This protocol describes a general synthetic scheme for coupling this compound to a linker and the E3 ligase ligand, pomalidomide.
Materials:
-
This compound or a suitable precursor
-
Pomalidomide
-
Bifunctional linker (e.g., N-Boc-amino-PEG-acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)
Procedure:
-
Synthesis of Pomalidomide-Linker-Amine: a. To a solution of pomalidomide (1.0 eq) and a Boc-protected amino-linker with a terminal carboxylic acid (e.g., Boc-NH-PEG4-COOH) (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq). b. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by LC-MS. c. Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by silica (B1680970) gel column chromatography to yield the Boc-protected pomalidomide-linker. e. Dissolve the purified product in DCM and add TFA (20% v/v). Stir at room temperature for 1-2 hours to remove the Boc protecting group. f. Concentrate the reaction mixture under reduced pressure to obtain the pomalidomide-linker-amine salt.
-
Synthesis of this compound-Acid Derivative:
-
This step may require modification of the commercially available this compound to introduce a carboxylic acid handle suitable for coupling. This can be achieved through various synthetic routes depending on the desired attachment point on the this compound scaffold.
-
-
Coupling of this compound-Acid to Pomalidomide-Linker-Amine: a. To a solution of the this compound-acid derivative (1.0 eq) and the pomalidomide-linker-amine salt (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). b. Stir the reaction mixture at room temperature overnight. Monitor the reaction by LC-MS. c. Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude this compound-PROTAC by preparative HPLC. e. Characterize the final product by LC-MS and NMR spectroscopy.
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol details the procedure for quantifying the degradation of a target viral protease in cultured cells treated with a this compound-based PROTAC.
Materials:
-
Cell line expressing the target viral protease (e.g., Huh-7 cells for HCV NS3/4A)
-
This compound-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. b. Prepare serial dilutions of the this compound-PROTAC in cell culture medium. c. Treat the cells with the different concentrations of the PROTAC for a desired time period (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells by adding ice-cold RIPA buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples and prepare them for loading by adding Laemmli sample buffer and boiling. b. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. f. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST. h. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. i. Strip the membrane and re-probe with the primary antibody for the loading control.
-
Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the band intensity of the target protein to the corresponding loading control. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 3: Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxicity of the this compound-based PROTAC.
Materials:
-
Cell line of interest
-
This compound-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: a. Prepare serial dilutions of the this compound-PROTAC in cell culture medium. b. Treat the cells with the different concentrations of the PROTAC for a specified duration (e.g., 72 hours). Include a vehicle-treated control and a positive control for cytotoxicity if available.
-
MTT Assay: a. After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals. b. Add the solubilization solution to each well to dissolve the formazan crystals. c. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance from all readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. c. Plot the percentage of cell viability against the PROTAC concentration and determine the CC50 (50% cytotoxic concentration) value.
Conclusion
The development of this compound-based PROTACs represents a promising strategy for targeted antiviral therapy. By leveraging the catalytic mechanism of the ubiquitin-proteasome system, these molecules have the potential to achieve potent and sustained degradation of essential viral proteins. The protocols and data presented in these application notes provide a framework for the design, synthesis, and evaluation of novel this compound-based PROTACs, paving the way for the next generation of antiviral therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. A systematic exploration of this compound-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule degraders of the hepatitis C virus protease reduce susceptibility to resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Boceprevir in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Boceprevir in human plasma. This compound is a protease inhibitor used in the treatment of Hepatitis C.[1] The described protocol utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using tandem mass spectrometry. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications. The procedure demonstrates excellent accuracy, precision, and recovery, meeting the validation criteria set by regulatory guidelines.[2]
Introduction
This compound is a direct-acting antiviral agent against the hepatitis C virus (HCV).[1] Monitoring its concentration in plasma is crucial for optimizing therapeutic outcomes and minimizing potential toxicities. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for quantifying drugs in complex biological matrices like plasma.[3] This document provides a comprehensive protocol for the quantification of this compound in human plasma, including detailed procedures for sample preparation, chromatographic and mass spectrometric conditions, and method validation data.
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound-d9 (BOC-d9) internal standard (IS)[4]
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Human plasma (K2EDTA)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d9 in methanol.
-
Working Standard Solutions: Serially dilute the this compound stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound-d9 stock solution in methanol to a final concentration of 1000 ng/mL.[4]
Sample Preparation
The sample preparation is based on a protein precipitation method.[2][4]
-
Allow plasma samples to thaw at room temperature.
-
To a 100 µL aliquot of plasma, add 50 µL of the internal standard working solution (this compound-d9).
-
Add 450 µL of methanol to precipitate the plasma proteins.[4]
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge the samples at 20,000 x g for 10 minutes at 4°C.[4]
-
Transfer 300 µL of the clear supernatant to an HPLC vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.[4]
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., Hypercarb 3-μm graphite, 2.1 mm ID by 100 mm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | 0.1% Formic Acid in a 50:50 mixture of Water and Methanol[4] |
| Gradient | A stepwise gradient elution can be optimized for separation.[4] |
| Flow Rate | 0.3 mL/min[4] |
| Column Temperature | 80°C[4] |
| Injection Volume | 10 µL[4] |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | This compound: m/z 520.3 → 380.2This compound-d9: m/z 529.3 → 380.2 |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temperature | 500°C |
Method Validation
The method was validated according to international guidelines for bioanalytical method validation.
Linearity
The calibration curve was linear over the concentration range of 23.43 ng/mL to 3000 ng/mL for this compound in human plasma.[2] The correlation coefficient (r²) was greater than 0.998.[2]
Table 1: Linearity of this compound Quantification
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 23.43 - 3000 | > 0.998[2] |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples at low, medium, and high concentrations.
Table 2: Accuracy and Precision of this compound Quantification
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | < 5.21[2] | < 7.57[2] | 98.47 (mean)[2] |
| Medium | < 5.21[2] | < 7.57[2] | 98.47 (mean)[2] |
| High | < 5.21[2] | < 7.57[2] | 98.47 (mean)[2] |
Recovery and Matrix Effect
The extraction recovery of this compound from human plasma was determined to be nearly 100%.[2] The matrix effect was evaluated and found to be negligible, indicating that endogenous plasma components did not interfere with the ionization of the analyte or the internal standard.
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | ~100[2] | Not significant |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow and the logical relationships of the key steps in the LC-MS/MS quantification method.
Caption: Experimental workflow for this compound quantification.
Caption: Logical steps in the LC-MS/MS quantification method.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and accurate means for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method suitable for high-throughput analysis in a clinical or research setting. The validation data confirms that the method meets the requirements for bioanalytical applications.
References
- 1. A systematic exploration of this compound-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A UPLC-MS/MS method for the simultaneous plasma quantification of all isomeric forms of the new anti-HCV protease inhibitors this compound and telaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Method Validation for Quantification of Nirmatrelvir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Boceprevir Solubility for In Vitro Assays
For researchers, scientists, and drug development professionals utilizing Boceprevir in in vitro assays, achieving and maintaining its solubility is critical for obtaining accurate and reproducible results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). This compound is highly soluble in DMSO, with reported concentrations reaching up to 180 mg/mL.[1][2] It is practically insoluble in water.[1][2][3] For optimal results, always use fresh, anhydrous, research-grade DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[1]
Q2: I observed precipitation when I diluted my this compound DMSO stock into my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution" and occurs because this compound is poorly soluble in aqueous solutions.[3] When the DMSO stock is diluted into a larger volume of aqueous medium, the concentration of this compound may exceed its solubility limit in the final solvent mixture.
To mitigate this, try the following troubleshooting steps:
-
Lower the final concentration: The most straightforward approach is to reduce the final working concentration of this compound in your assay.
-
Optimize the dilution process: Add the DMSO stock solution to your pre-warmed culture medium drop-by-drop while gently vortexing or swirling. This rapid mixing can help prevent localized high concentrations that lead to precipitation.
-
Increase the final DMSO concentration (with caution): While it's best to keep the final DMSO concentration low (typically below 0.5%) to avoid solvent-induced cellular toxicity, a slight increase may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.[1]
Q4: Can I use other organic solvents to dissolve this compound?
A4: Besides DMSO, this compound is also reported to be soluble in ethanol.[1][3][4] However, the compatibility of any solvent with your specific in vitro assay must be validated to ensure it does not interfere with the experimental system or cellular health.
Quantitative Data Summary: this compound Solubility
The following table summarizes the reported solubility of this compound in common laboratory solvents.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Reference |
| DMSO | 100 mg/mL | 192.42 mM | [1] |
| DMSO | 180 mg/mL (with sonication) | 346.37 mM | [2] |
| Ethanol | 100 mg/mL | 192.42 mM | [1] |
| Water | Insoluble / < 0.1 mg/mL | - | [1][2] |
Note: The molecular weight of this compound is approximately 519.68 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of this compound powder and the bottle of DMSO to reach room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need approximately 5.2 mg.
-
Dissolution: Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to ensure the compound is completely dissolved.
-
Solubility Check: Visually inspect the solution against a light source. It should be clear and free of any visible particles. If undissolved particles remain, gently warm the solution to 37°C for 5-10 minutes and vortex again, or use a brief sonication step.[2]
-
Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.[1][2]
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium or aqueous buffer
-
Sterile tubes
Procedure:
-
Pre-warm Medium: Ensure your cell culture medium or buffer is pre-warmed to the experimental temperature (typically 37°C).
-
Dilution: While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound DMSO stock solution drop-by-drop. This helps to prevent precipitation by ensuring rapid dispersal of the compound.
-
Final Mixing: Continue to mix the solution for an additional 30 seconds to ensure homogeneity.
-
Immediate Use: Use the freshly prepared working solution immediately in your in vitro assay to minimize the risk of the compound precipitating over time.
Visualizing Experimental and Biological Pathways
To further assist researchers, the following diagrams illustrate the recommended experimental workflow for preparing this compound solutions and the signaling pathway targeted by this compound.
References
Identifying and mitigating Boceprevir off-target effects in cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to identify and mitigate the off-target effects of Boceprevir in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of this compound?
A1: this compound is a potent, orally administered ketoamide inhibitor that was designed to target the hepatitis C virus (HCV) non-structural protein 3/4A (NS3/4A) serine protease.[1][2] It functions as a reversible, covalent inhibitor by binding to the active site serine (Ser139) of the NS3 protease, which blocks the cleavage of the viral polyprotein and halts viral replication.[3][4]
Q2: What are the known or potential off-target effects of this compound?
A2: While highly selective, this compound has demonstrated activity against other proteases and enzymes.[5]
-
Human Proteases: this compound has been evaluated against a panel of human serine and cysteine proteases, including human neutrophil elastase and various liver cathepsins. While it shows a high degree of selectivity for the HCV protease, some level of cross-reactivity may be possible, especially at high concentrations.[1][6]
-
Coronaviral Proteases: Studies have shown that this compound can inhibit the main protease (Mpro or 3CLpro) of coronaviruses, including SARS-CoV-2, although with lower potency than its primary HCV target.[3][7]
-
Cytochrome P450 Enzymes: this compound is known to be metabolized by and also inhibit the cytochrome P450 enzyme CYP3A4/5.[2][8] This is a primary source of drug-drug interactions and can be a confounding factor in cellular models expressing this enzyme.
Q3: My cells are showing toxicity after this compound treatment. How can I determine if this is an on-target or off-target effect?
A3: Differentiating on-target from off-target toxicity is crucial. A logical workflow can help pinpoint the cause. Key steps include performing a dose-response analysis to determine the cytotoxic concentration (CC50) and comparing it to the effective concentration (EC50) for its antiviral effect. A large gap between the two values suggests a wider therapeutic window. Additionally, using control cells that do not express the primary target (HCV NS3/4A protease) is essential; if toxicity persists in these cells, it is definitively an off-target effect.
Data Summary
The following table summarizes key quantitative values for this compound's on-target and off-target activities based on published data.
| Parameter | Target | Value | Cell Line / System | Notes |
| On-Target Activity | ||||
| Ki | HCV NS3/4A Protease | 14 nM[9][10] | In Vitro Enzyme Assay | Measures direct binding affinity to the target enzyme. |
| EC50 / EC90 | HCV Genotype 1b Replicon | 200 nM / 350 nM[1][10] | Huh7 Cells | Measures effective concentration to inhibit viral replication in a cellular model. |
| Off-Target Activity | ||||
| IC50 | SARS-CoV-2 Mpro | ~4.13 µM[3][7] | In Vitro Enzyme Assay | Demonstrates inhibition of a non-HCV viral protease. |
| Selectivity Ratio | Human Proteases (Elastase, Cathepsins) | 4 to >7000-fold[1][6] | In Vitro Enzyme Assays | Indicates this compound is significantly more potent against HCV protease than these human proteases. |
| Cytotoxicity | ||||
| CC50 | Various Cell Lines | >100 µM[7] | Vero, A549 Cells | Measures the concentration that causes 50% cell death; high value indicates low cytotoxicity. |
| CC50 | Hepatoma Cells | >50 µM[10] | Huh7 Cells | Low cytotoxicity observed in the primary cell type for HCV studies. |
Troubleshooting Guide
Issue 1: Higher than expected IC50 value (lower potency) in an in vitro protease assay.
-
Potential Cause A: Enzyme Instability. The protease may have lost activity due to improper storage or handling, such as repeated freeze-thaw cycles.[11]
-
Solution: Aliquot your enzyme stock and store it at -80°C. Before an experiment, validate the activity of a new aliquot using a standard substrate and positive control inhibitor.
-
-
Potential Cause B: Compound Solubility or Aggregation. this compound, like many small molecules, may precipitate or form aggregates in aqueous assay buffers, reducing its effective concentration.[11]
-
Solution: Visually inspect solutions for precipitation. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤1%) and consistent across all wells. To test for aggregation, consider adding a small amount of a non-ionic detergent like 0.01% Triton X-100 to the assay buffer.[11]
-
-
Potential Cause C: Incorrect Assay Conditions. Sub-optimal pH, incorrect substrate concentration relative to its Km, or deviations in incubation time and temperature can all lead to inaccurate potency measurements.[12]
-
Solution: Verify that the assay buffer pH is optimal for your protease. Use a substrate concentration at or below the Km for competitive inhibitors. Ensure all reagents are equilibrated to the correct temperature before initiating the reaction and use precise, calibrated timers.[11]
-
Issue 2: High background signal or poor reproducibility in a fluorescence-based protease assay.
-
Potential Cause A: Reagent Interference. The inhibitor itself or the solvent may have intrinsic fluorescence, or it could be quenching the fluorescent signal.
-
Solution: Run control wells containing the inhibitor at all tested concentrations but without the enzyme or substrate to measure background fluorescence. Subtract this background from your experimental wells.
-
-
Potential Cause B: Pipetting Inaccuracy. Inconsistent pipetting, especially of small volumes, can introduce significant well-to-well variability.[11]
-
Solution: Use calibrated pipettes. Prepare master mixes for the enzyme, substrate, and inhibitor dilutions to minimize pipetting errors and ensure consistency across the plate.[11]
-
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT-Based)
This protocol provides a method to determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Cell line of interest (e.g., Huh7, Vero)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in culture medium from your stock solution. Aim for a final concentration range that will span from no effect to complete cell death (e.g., 200 µM down to 0.1 µM). Remember to include a "vehicle control" (medium with DMSO only) and a "cells only" control.
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the this compound dilutions (or control medium) to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance on a plate reader at 570 nm.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as % viability vs. log[this compound]. Use a non-linear regression (sigmoidal dose-response) to calculate the CC50 value.
Protocol 2: General In Vitro Protease Inhibition Assay (FRET-Based)
This protocol describes a method to determine the 50% inhibitory concentration (IC50) of this compound against a specific protease.
Materials:
-
Purified protease of interest
-
FRET-based peptide substrate specific to the protease
-
Assay buffer (optimized for pH and salt concentration for the target protease)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Black, low-volume 96- or 384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. Include a positive control inhibitor (if available) and a vehicle control (DMSO).
-
Assay Preparation: Add 5-10 µL of each this compound dilution to the wells of the assay plate.
-
Enzyme Addition: Prepare a master mix of the protease in assay buffer. Add an appropriate volume (e.g., 20-40 µL) to all wells except the "no enzyme" blank.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Prepare a master mix of the FRET substrate in assay buffer. Add an appropriate volume (e.g., 20-40 µL) to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the correct temperature. Measure the fluorescence signal at regular intervals (e.g., every 60 seconds) for 30-60 minutes. The signal will increase as the substrate is cleaved.
-
Analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well. Normalize the rates to the vehicle control (100% activity). Plot % inhibition vs. log[this compound] and use non-linear regression to determine the IC50 value.
References
- 1. The Discovery and Development of this compound: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology profile of this compound, a hepatitis C virus NS3 protease inhibitor: focus on drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound in chronic hepatitis C infection: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Discovery and Development of this compound: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease [xiahepublishing.com]
- 7. This compound, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: a recently approved protease inhibitor for hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. benchchem.com [benchchem.com]
- 12. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Strategies to Overcome Boceprevir Resistance in Hepatitis C Virus
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to overcome Boceprevir resistance in the Hepatitis C virus (HCV). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in HCV?
A1: this compound is a direct-acting antiviral (DAA) that targets the HCV NS3/4A protease, an enzyme essential for viral replication.[1][2] Resistance to this compound primarily arises from specific amino acid substitutions in the NS3 protease region of the HCV genome.[3][4] These mutations can reduce the binding affinity of this compound to the active site of the protease, thereby diminishing its inhibitory effect.[3] The efficacy of this compound can be compromised by the emergence of these drug-resistant variants.[3]
Q2: Which specific mutations in the HCV NS3/4A protease are associated with this compound resistance?
A2: Several key resistance-associated variants (RAVs) in the NS3 protease have been identified. These include mutations at positions V36, T54, V55, R155, A156, and V170.[4][5] Specific substitutions such as V36M/A, T54A/S, V55A, R155K/T, A156S/T, and V170A are commonly observed.[4][5][6] The level of resistance conferred by these mutations can vary, ranging from low to high.[4][6]
Q3: What is the clinical significance of pre-existing this compound resistance mutations?
A3: Pre-existing resistance mutations, even at low frequencies within the viral population (quasispecies), can be selected for during this compound therapy, potentially leading to treatment failure.[7] The presence of baseline RAVs has been associated with a reduced likelihood of achieving a sustained virologic response (SVR).[7]
Q4: What are the main strategies to overcome this compound resistance?
A4: The primary strategy to combat this compound resistance is the use of combination therapy. This compound was approved for use in combination with pegylated interferon-alfa (peg-IFN-α) and ribavirin (B1680618) (RBV).[2][8] This combination therapy significantly reduces the likelihood of selecting for resistant variants.[5] Additionally, the development of second-generation protease inhibitors with improved potency against resistant strains and a higher barrier to resistance is another key strategy.[9][10]
Q5: Is there cross-resistance between this compound and other HCV protease inhibitors?
A5: Yes, significant cross-resistance has been observed between this compound and other first-generation linear ketoamide protease inhibitors, such as Telaprevir.[4][11] This is because they share a similar mechanism of action and binding site on the NS3/4A protease.[7] However, some second-generation protease inhibitors have been designed to be effective against variants resistant to first-generation drugs.[12]
Troubleshooting Guides
Guide 1: HCV Replicon Assay Issues
Problem: High variability or low signal in HCV replicon assay when testing this compound efficacy.
| Potential Cause | Troubleshooting Step |
| Cell Health Issues | Ensure Huh-7 cells are healthy, within a low passage number, and not overgrown. Consistent cell culture conditions are crucial for reproducible results.[9] |
| Replicon Integrity | Before transfection, verify the integrity of your in vitro transcribed replicon RNA on a gel to check for degradation.[9] |
| Suboptimal Replicon Construct | Some HCV isolates may require adaptive mutations to replicate efficiently in cell culture. Consider using a replicon with known high replication efficiency. |
| Reagent Issues | Check the expiration dates and storage conditions of all reagents, including cell culture media, transfection reagents, and assay components.[9] |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly impact cell health and experimental outcomes.[5] |
Guide 2: Inconsistent Results in NS3/4A Protease Biochemical Assay
Problem: High background noise or inconsistent enzyme kinetics when evaluating this compound inhibition.
| Potential Cause | Troubleshooting Step |
| Enzyme Purity and Activity | Use highly purified and active recombinant NS3/4A protease. Verify enzyme activity with a known substrate and control inhibitor before testing this compound. |
| Substrate Concentration | Ensure the substrate concentration is optimized for the assay. A concentration at or below the Km is often recommended for competitive inhibition studies. |
| Buffer Conditions | Optimize buffer components, including pH, salt concentration, and the presence of detergents or reducing agents, to ensure optimal enzyme stability and activity. |
| Inhibitor Solubility | Ensure this compound is fully dissolved in the assay buffer. Poor solubility can lead to inaccurate concentration determination and variable results. |
| Plate Reader Settings | Optimize the settings of the fluorescence or absorbance plate reader, including excitation/emission wavelengths and gain settings, to maximize the signal-to-noise ratio. |
Guide 3: Ambiguous Sequencing Results for Resistance Mutations
Problem: Difficulty in detecting or confirming low-frequency this compound resistance mutations.
| Potential Cause | Troubleshooting Step |
| Low Viral Load | Ensure sufficient viral RNA input for RT-PCR to amplify the NS3 region. Low viral titers can lead to amplification failure or stochastic effects in detecting minor variants. |
| Primer Mismatches | Due to HCV genetic diversity, primers for PCR and sequencing may not be optimal for all isolates. Design primers based on conserved regions of the NS3 gene. |
| Sanger Sequencing Limitations | Standard Sanger sequencing may not detect variants present at less than 15-20% of the viral population.[13] |
| Next-Generation Sequencing (NGS) as an Alternative | For sensitive detection of low-frequency mutations, consider using Next-Generation Sequencing (NGS), which can detect variants present at 1% or lower.[8][14] |
| PCR Contamination | Implement strict laboratory practices to prevent PCR contamination, which can lead to false-positive results. Use of separate pre- and post-PCR areas is recommended. |
Data Presentation
Table 1: In Vitro Activity of this compound Against Common Resistance-Associated Variants
| NS3 Mutation | Amino Acid Substitution | Fold Change in IC50 vs. Wild-Type | Resistance Level |
| V36G | Valine to Glycine | 3.8 - 5.5 | Low |
| T54S | Threonine to Serine | 3.8 - 5.5 | Low |
| R155L | Arginine to Leucine | 3.8 - 5.5 | Low |
| V55A | Valine to Alanine | 6.8 - 17.7 | Medium |
| R155K | Arginine to Lysine | 6.8 - 17.7 | Medium |
| V170A | Valine to Alanine | 6.8 - 17.7 | Medium |
| T54A | Threonine to Alanine | 6.8 - 17.7 | Medium |
| A156S | Alanine to Serine | 6.8 - 17.7 | Medium |
| A156T | Alanine to Threonine | >120 | High |
Data compiled from Susser et al., 2009.[4][5][6]
Experimental Protocols
Protocol 1: HCV Replicon Assay for Antiviral Activity
This protocol outlines the determination of the 50% effective concentration (EC50) of this compound using a luciferase-based HCV replicon assay.
-
Cell Seeding:
-
Culture Huh-7 cells harboring a stable HCV replicon with a luciferase reporter gene in DMEM supplemented with 10% FBS, antibiotics, and G418 for selection.
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in medium without G418.
-
Incubate for 24 hours at 37°C with 5% CO2.[15]
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the cells and add the medium containing the diluted this compound. Include vehicle controls (DMSO only).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
-
Luciferase Assay:
-
After incubation, remove the plates and allow them to equilibrate to room temperature.
-
Add a luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression model to determine the EC50 value.
-
Protocol 2: NS3/4A Protease Biochemical Assay
This protocol describes an in vitro assay to measure the inhibitory effect of this compound on the enzymatic activity of purified HCV NS3/4A protease.
-
Reaction Setup:
-
In a 96-well plate, add purified recombinant HCV NS3/4A protease to an assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM DTT, 20% glycerol).
-
-
Inhibitor Addition:
-
Add serial dilutions of this compound (dissolved in DMSO and then diluted in assay buffer) to the wells containing the enzyme. Include a DMSO control.
-
-
Pre-incubation:
-
Pre-incubate the enzyme and inhibitor mixture for 15-30 minutes at room temperature to allow for binding.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding a fluorogenic peptide substrate that mimics a natural cleavage site of the NS3/4A protease.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate separates a fluorophore from a quencher, resulting in an increased signal.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: HCV Replication Cycle and Mechanism of this compound Action.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. natap.org [natap.org]
- 7. Telaprevir/boceprevir era: From bench to bed and back - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Next-generation sequencing analysis of hepatitis C virus resistance–associated substitutions in direct-acting antiviral failure in South Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. New therapeutic strategies in HCV: second-generation protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resistance Outside the Substrate Envelope: Hepatitis C NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors | PLOS Pathogens [journals.plos.org]
- 13. hcvguidelines.org [hcvguidelines.org]
- 14. NS5A Gene Analysis by Next Generation Sequencing in HCV Nosocomial Transmission Clusters of HCV Genotype 1b Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
How to interpret biphasic inhibition curves with Boceprevir
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering biphasic inhibition curves and other unexpected results during experiments with Boceprevir.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, an enzyme crucial for viral replication.[1][2][3] It functions as a reversible, covalent inhibitor.[4] The inhibition mechanism involves a two-step process: an initial rapid binding to the active site of the enzyme, followed by the formation of a stable, but reversible, covalent bond between the ketoamide warhead of this compound and the active site serine residue (Ser139) of the NS3 protease.[4][5]
Q2: We are observing a biphasic (U-shaped or inverted U-shaped) inhibition curve with this compound in our HCV NS3/4A protease assay. What could be the cause?
A biphasic dose-response curve is a non-monotonic relationship where the inhibitory effect of a compound changes with increasing concentration. While not a widely reported phenomenon for this compound, several factors could contribute to this observation in an experimental setting:
-
Complex Inhibition Mechanism: this compound's two-step binding process can, under certain experimental conditions, lead to complex kinetic profiles that may appear as biphasic inhibition.
-
Presence of Allosteric Binding Sites: The enzyme might possess a secondary, lower-affinity binding site for this compound. At high concentrations, binding to this allosteric site could induce a conformational change in the enzyme that paradoxically increases its activity or reduces the inhibitory effect of this compound bound at the active site.
-
Off-Target Effects at High Concentrations: At very high concentrations, this compound might interact with other components in the assay, such as the substrate or other proteins, in a way that interferes with the measurement of enzyme inhibition.
-
Assay Artifacts: Issues such as inhibitor precipitation at high concentrations, interference with the detection signal, or the presence of contaminants in the inhibitor stock can lead to artifactual biphasic curves.
Troubleshooting Guide for Biphasic Inhibition Curves
If you are observing a biphasic inhibition curve with this compound, the following troubleshooting steps and experimental workflows can help elucidate the underlying cause.
Issue: Inverted U-shaped inhibition curve observed in an HCV NS3/4A protease activity assay.
At low concentrations, this compound shows increasing inhibition as expected. However, at higher concentrations, the inhibition decreases.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting Experiment | Expected Outcome if Hypothesis is Correct |
| 1. Inhibitor Precipitation at High Concentrations | Visually inspect the wells with high concentrations of this compound for any signs of precipitation. Measure the absorbance of the assay solution at a wavelength where the compound absorbs light to check for scattering. | A cloudy appearance or increased absorbance at high concentrations would suggest precipitation. |
| 2. Interference with Detection Signal | Run a control experiment without the enzyme, measuring the effect of different this compound concentrations on the assay's detection signal (e.g., fluorescence or absorbance of the product). | A direct correlation between this compound concentration and signal intensity would indicate interference. |
| 3. Presence of an Allosteric Site | Perform kinetic studies at varying substrate and inhibitor concentrations. Analyze the data using models that account for allosteric binding. | The data would fit better to a model incorporating an allosteric binding site compared to a simple competitive or non-competitive inhibition model. |
| 4. Off-Target Effects | Test this compound in a counterscreen using a different protease to see if it exhibits activity. | Inhibition of an unrelated enzyme at high concentrations could suggest off-target effects. |
Logical Workflow for Troubleshooting Biphasic Curves
Caption: Troubleshooting workflow for biphasic inhibition curves.
Experimental Protocols
HCV NS3/4A Protease Inhibition Assay Protocol
This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against the HCV NS3/4A protease.
1. Materials and Reagents:
-
Purified recombinant HCV NS3/4A protease
-
Fluorogenic peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2)
-
This compound
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM DTT, 40% Glycerol, 0.1% n-Octyl-β-D-glucopyranoside
-
DMSO (for compound dilution)
-
96-well black microplates
-
Fluorescence plate reader
2. Step-by-Step Procedure:
-
Prepare Solutions:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock in DMSO.
-
Further dilute the this compound serial dilutions in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Dilute the HCV NS3/4A protease in Assay Buffer to the desired working concentration.
-
Dilute the fluorogenic substrate in Assay Buffer to the desired working concentration.
-
-
Enzyme and Inhibitor Pre-incubation:
-
Add a fixed volume of the diluted this compound solutions to the wells of the 96-well plate.
-
Include control wells with Assay Buffer and DMSO (no inhibitor).
-
Add a fixed volume of the diluted HCV NS3/4A protease to all wells.
-
Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature, protected from light.
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding a fixed volume of the diluted substrate to each well.
-
-
Monitor the Reaction:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.
-
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each this compound concentration by determining the slope of the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a suitable dose-response model to determine the IC50 value. For biphasic curves, a more complex model may be required.
-
Mechanism of this compound Inhibition
References
- 1. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a novel NS3/4 protease inhibitor for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in chronic hepatitis C infection: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Discovery and Development of this compound: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Boceprevir Dosage for Animal Studies
For researchers, scientists, and drug development professionals, this technical support center provides essential guidance on refining Boceprevir dosage for preclinical animal studies. The following troubleshooting guides and FAQs address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the hepatitis C virus (HCV) non-structural protein 3/4A (NS3/4A) serine protease.[1][2] This enzyme is crucial for viral replication by cleaving the HCV polyprotein into mature viral proteins.[1][2] By reversibly binding to the active site of the NS3 protease, this compound blocks this cleavage process, thereby inhibiting viral replication.[3]
Q2: What is the established clinical dosage of this compound in humans?
A2: The standard clinical dose of this compound for the treatment of chronic HCV genotype 1 infection in adults is 800 mg administered orally three times daily with food.[2][4]
Q3: What are the key pharmacokinetic parameters of this compound in common animal models?
A3: The pharmacokinetic profile of this compound has been evaluated in several animal species. Key parameters are summarized in the table below. It's important to note that bioavailability can be variable, and the compound is extensively metabolized.[1][5]
Data Presentation: Preclinical Pharmacokinetics of this compound
| Parameter | Mouse | Rat | Dog | Monkey |
| Oral Bioavailability | ~34%[1] | 26-34%[1][5] | ~30%[1] | 4-18%[1][5] |
| Half-life (t½) | N/A | ~4.2 hours[1] | ~1.1 hours[1] | N/A |
| Time to Max. Conc. (Tmax) | N/A | N/A | N/A | N/A |
| Metabolism | Aldo-keto reductase, CYP3A4/5 (lesser extent)[1] | Aldo-keto reductase, CYP3A4/5 (lesser extent)[1] | Aldo-keto reductase, CYP3A4/5 (lesser extent)[1] | Aldo-keto reductase, CYP3A4/5 (lesser extent) |
| Primary Route of Elimination | Feces (>79%)[5] | Feces (>79%)[5] | Feces (>79%)[5] | Feces (>79%)[5] |
| Liver-to-Plasma Ratio (Rat) | - | ~30 at 10 mg/kg[1] | - | - |
Troubleshooting Guides
Problem: High variability in this compound plasma concentrations in rodents.
Potential Causes and Solutions:
-
Formulation Issues: this compound is a poorly soluble compound. Inconsistent suspension of the dosing formulation can lead to variable dosing between animals.
-
Solution: Ensure a homogenous and stable suspension. A commonly used vehicle for oral gavage of this compound in preclinical studies is 0.4% (w/v) aqueous methylcellulose (B11928114).[5][6] Prepare the formulation fresh daily and vortex thoroughly before each administration. Consider particle size reduction techniques to improve solubility and suspension stability.
-
-
Dosing Technique: Improper oral gavage technique can result in inaccurate dosing and can induce stress, which may affect drug absorption.
-
Solution: Ensure all personnel are properly trained in oral gavage techniques for the specific rodent species. Use appropriate gavage needle sizes and administer the formulation at a consistent, slow rate.
-
-
Food Effects: The presence or absence of food in the stomach can significantly impact the absorption of some drugs.
-
Solution: Standardize the feeding schedule of the animals. For consistency, it is often recommended to fast the animals overnight before dosing, but ensure this is appropriate for the study design and animal welfare.
-
-
Genetic Variability: Different strains of mice and rats can have variations in metabolic enzymes (e.g., CYP3A isoforms) and drug transporters, leading to different pharmacokinetic profiles.
-
Solution: Use a single, well-characterized strain of animals for your studies. If high variability persists, consider conducting a pilot study in a different strain to assess metabolic differences.
-
Problem: Unexpected toxicity observed at calculated doses.
Potential Causes and Solutions:
-
Species-Specific Toxicity: this compound has shown species-specific toxicities, such as testicular toxicity in rats, which was not observed in mice or monkeys at comparable exposures.[5][6] Liver toxicity has also been noted in nonclinical studies.[6]
-
Solution: Be aware of the known toxicity profile of this compound in the chosen animal model. Implement a robust monitoring plan that includes regular observation for clinical signs of toxicity, body weight measurements, and collection of blood for hematology and clinical chemistry analysis (including liver enzymes). For long-term studies in rats, consider including endpoints for testicular toxicity, such as histopathology.
-
-
Formulation Vehicle Toxicity: The vehicle used to formulate this compound could have its own toxic effects.
-
Solution: Always include a vehicle-only control group in your studies to differentiate the effects of the vehicle from the effects of this compound.
-
-
Off-Target Effects: At high concentrations, protease inhibitors can have off-target effects.
-
Solution: Start with a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and experimental conditions.
-
Problem: Lack of efficacy at doses predicted to be effective.
Potential Causes and Solutions:
-
Insufficient Drug Exposure: The bioavailability of this compound can be low and variable.[1][5] The administered dose may not be achieving the required therapeutic concentrations in the target tissue (liver).
-
Solution: Conduct pharmacokinetic studies to determine the plasma and, if possible, liver concentrations of this compound at the administered doses. Correlate these concentrations with the in vitro EC50 values for HCV inhibition (typically in the range of 200-400 nmol/L).[1]
-
-
Inappropriate Animal Model: Standard mouse and rat models do not support HCV replication.
-
Viral Resistance: Emergence of drug-resistant viral variants can lead to a loss of efficacy.
-
Solution: In efficacy studies using HCV-infected animal models, consider sequencing the viral genome from animals that show a suboptimal response to treatment to identify potential resistance mutations.
-
Experimental Protocols
Protocol: Preparation of this compound Formulation for Oral Gavage in Rodents (0.4% Methylcellulose)
-
Materials:
-
This compound powder
-
Methylcellulose (viscosity 400 cP)
-
Sterile water for injection
-
Magnetic stirrer and stir bar
-
Weighing scale and spatulas
-
Appropriate size glass beaker or flask
-
-
Procedure:
-
Calculate the required amount of this compound and methylcellulose based on the desired concentration and final volume.
-
Heat approximately one-third of the total required volume of sterile water to 60-70°C.
-
Slowly add the methylcellulose powder to the hot water while continuously stirring to ensure it is thoroughly wetted and dispersed.
-
Remove the solution from the heat and add the remaining two-thirds of the sterile water as cold water. Continue stirring until the methylcellulose is fully dissolved and the solution is clear.
-
Allow the methylcellulose solution to cool to room temperature.
-
Weigh the required amount of this compound powder.
-
Create a paste by adding a small amount of the 0.4% methylcellulose solution to the this compound powder and mixing thoroughly.
-
Gradually add the remaining methylcellulose solution to the paste while continuously stirring to form a homogenous suspension.
-
Store the suspension at 4°C and protect it from light. Before each use, allow the suspension to come to room temperature and vortex thoroughly to ensure uniformity.
-
Protocol: Dose-Ranging Study for this compound in Mice
-
Objective: To determine the maximum tolerated dose (MTD) and the pharmacokinetic profile of this compound in mice.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Study Design:
-
Four groups of mice (n=3-5 per group).
-
Group 1: Vehicle control (0.4% methylcellulose).
-
Group 2: Low dose (e.g., 50 mg/kg).
-
Group 3: Mid dose (e.g., 150 mg/kg).
-
Group 4: High dose (e.g., 450 mg/kg).
-
Doses are administered once daily by oral gavage for 7 days.
-
-
Endpoints:
-
Toxicity: Daily clinical observations, body weight measurements. At the end of the study, collect blood for hematology and clinical chemistry (including ALT, AST). Perform gross necropsy and collect liver and testes for histopathology.
-
Pharmacokinetics: On day 7, collect sparse blood samples from each animal at different time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose) to determine the plasma concentration of this compound.
-
-
Data Analysis:
-
Determine the MTD as the highest dose that does not cause significant toxicity (e.g., >10% body weight loss, significant changes in clinical pathology, or severe histopathological findings).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for each dose group.
-
Mandatory Visualizations
References
- 1. Completion of the entire hepatitis C virus life-cycle in genetically humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in chronic hepatitis C infection: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models to Study Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A genetically humanized mouse model for hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Emerging and Novel Therapies for Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microarray analysis of gene expression in the liver of transgenic mouse model of HCV infection [scirp.org]
Technical Support Center: Enhancing the Cellular Potency of Boceprevir Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the cellular potency of Boceprevir derivatives.
Troubleshooting Guides
Issue 1: Low Cellular Potency Despite High In Vitro Enzymatic Inhibition
Q: My this compound derivative shows a potent IC50 value in an enzymatic assay but a much weaker EC50 in a cell-based assay. What are the potential causes and solutions?
A: This is a common challenge in drug development and can stem from several factors related to the compound's interaction with the cellular environment.[1]
Possible Causes:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[1][2] this compound derivatives, being peptide-like, can have numerous amide bonds that hinder membrane passage.[2]
-
Efflux Pump Activity: The compound might be a substrate for cellular efflux pumps (like P-glycoprotein or BCRP), which actively transport it out of the cell, preventing it from reaching an effective intracellular concentration.
-
Compound Instability: The derivative could be rapidly metabolized by intracellular enzymes into inactive forms.
-
Poor Solubility in Assay Media: The compound may precipitate in the cell culture medium, reducing the effective concentration available to the cells.[1][3]
Troubleshooting Steps & Solutions:
-
Assess Physicochemical Properties:
-
Solubility: Determine the aqueous solubility of your compound in buffers and cell culture media. If precipitation is observed, consider optimizing the formulation.[1][3]
-
Lipophilicity (LogP/LogD): Evaluate the compound's lipophilicity. An optimal range is often required for good membrane permeability.
-
-
Improve Cellular Uptake:
-
Structural Modifications: Introduce modifications to improve cell permeability. This could involve methylating amide nitrogens or introducing peptide isosteres to reduce the peptidic nature of the molecule.[2]
-
Prodrug Approach: Design a prodrug that is more lipophilic and can cross the cell membrane, then be cleaved intracellularly to release the active compound.
-
-
Investigate Efflux:
-
Co-administration with Efflux Pump Inhibitors: In your cell-based assay, test the potency of your derivative in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). A significant increase in potency would suggest your compound is an efflux substrate.
-
In Vitro Transporter Assays: Use commercially available assays to directly test if your compound is a substrate for common efflux transporters like P-gp (MDR1) or BCRP.[4] this compound itself is a weak inhibitor of BCRP but not P-gp.[4]
-
-
Evaluate Metabolic Stability:
-
Microsomal Stability Assay: Incubate your compound with liver microsomes to assess its metabolic stability. If it's rapidly metabolized, consider structural modifications at the metabolic "soft spots."
-
-
Optimize Assay Conditions:
-
Serum Concentration: Vary the serum concentration in your cell culture medium. High serum protein binding can reduce the free fraction of the compound available to enter cells.
-
Incubation Time: Extend the incubation time in the cell-based assay to allow for sufficient cellular uptake and target engagement.
-
Issue 2: Compound Precipitation in Aqueous Buffers or Cell Culture Media
Q: My this compound derivative is precipitating out of solution during my experiments. How can I address this?
A: Poor aqueous solubility is a frequent issue with protease inhibitors.[1][3] Precipitated compounds lead to inaccurate and irreproducible results.
Troubleshooting Steps & Solutions:
-
Optimize Solvent and Dilution:
-
DMSO Concentration: While DMSO is a common solvent, keep its final concentration in the assay low (typically <1-2%) as it can be toxic to cells or inhibit enzyme activity.[1][3] Ensure your negative controls contain the same final DMSO concentration.[1]
-
Step-wise Dilution: Perform serial dilutions from a high-concentration stock in a stepwise manner, ensuring thorough mixing at each step to prevent the compound from crashing out of solution.
-
-
Modify Assay Buffer:
-
pH Adjustment: Determine if your compound's solubility is pH-dependent. Adjusting the buffer pH might keep it in a more soluble form.[3]
-
Use of Excipients: Consider adding solubility-enhancing excipients like cyclodextrins (e.g., HP-β-CD) or non-ionic detergents (e.g., Pluronic F-127), but validate that they do not interfere with the assay.[3][5]
-
-
Physical Methods:
-
Formulation Strategies (for advanced development):
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and its derivatives?
A1: this compound is a potent, reversible, covalent inhibitor of serine proteases.[7][8] It contains an α-ketoamide "warhead" that forms a reversible covalent bond with the active site serine residue of the target protease (e.g., Ser139 in HCV NS3/4A protease or Cys145 in SARS-CoV-2 Mpro).[8][9] This blocks the enzyme's ability to cleave its natural substrates, thereby inhibiting viral replication.[8][10]
Q2: What structural modifications have been shown to enhance the cellular potency of this compound derivatives against viral proteases?
A2: Several key modifications have been identified:
-
P1 Position: Replacing the original β-cyclobutylalanyl moiety with a γ-lactam as a glutamine surrogate has dramatically increased potency against SARS-CoV-2 Mpro.[11][12]
-
P4 Position: Changing the N-terminal cap from a carbamide to a carbamate (B1207046) is crucial for high cellular and antiviral potency against SARS-CoV-2.[9][13][14]
-
Warhead: While this compound has an α-ketoamide, replacing it with an aldehyde can lead to higher in vitro potency, though α-ketoamides may offer advantages in terms of chemical modification possibilities.[9]
-
P3 Position: Installing an O-tert-butyl-threonine at the P3 position has been shown to improve in cellulo potency.[9][13]
Q3: How does viral resistance to this compound derivatives emerge?
A3: Resistance typically arises from mutations in the target protease that reduce the binding affinity of the inhibitor.[8] For HCV NS3/4A protease, mutations at positions like V36, T54, R155, A156, and V170 are known to confer resistance to this compound.[15][16] A high genetic barrier, meaning multiple mutations are needed for significant resistance, is a desirable trait for any new derivative.[1]
Q4: What are the key differences between an in vitro enzymatic assay and a cell-based assay for evaluating these compounds?
A4:
-
In Vitro Enzymatic Assay: This assay uses a purified, recombinant protease and a synthetic substrate (often fluorogenic) to measure the direct inhibitory activity of a compound on the enzyme. It determines the IC50 (half-maximal inhibitory concentration) and is crucial for understanding structure-activity relationships at the molecular level.
-
Cell-Based Assay: This assay measures the compound's activity in a more biologically relevant context, using cells that are either infected with a virus or contain a viral replicon.[2][17] It provides an EC50 (half-maximal effective concentration) and accounts for factors like cell permeability, efflux, and metabolic stability, giving a better prediction of a compound's potential efficacy.[17][18]
Data Presentation
Table 1: In Vitro Potency of this compound and Selected Derivatives Against SARS-CoV-2 Mpro
| Compound | P1 Moiety | Warhead | IC50 (nM) | Reference |
| This compound | β-cyclobutylalanyl | α-ketoamide | 4100 | [11] |
| MPI29 | β-(S-2-oxopyrrolidin-3-yl)-alanyl (Opal) | Aldehyde | 9.3 | [13] |
| MG-78 | γ-lactam | α-ketoamide | 13 | [11][12] |
| MG-131 | γ-lactam | N-methyl α-ketoamide | 14 | [11][12] |
Table 2: Impact of HCV NS3/4A Protease Mutations on this compound Resistance
| Mutation | Level of Resistance | Fold Increase in IC50 | Reference |
| V36G, T54S, R155L | Low | 3.8 - 5.5 | [15] |
| V55A, R155K, V170A, T54A, A156S | Medium | 6.8 - 17.7 | [15] |
| A156T | High | >120 | [15] |
Experimental Protocols
Protocol 1: FRET-Based SARS-CoV-2 Mpro Inhibition Assay
This protocol is adapted from methodologies used to assess the in vitro potency of this compound derivatives.[12]
Materials:
-
Recombinant, purified SARS-CoV-2 Mpro
-
Fluorogenic Mpro substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKM-E(Edans)-NH2)
-
Assay Buffer: 20 mM HEPES, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT, pH 7.8
-
This compound derivative (test compound) dissolved in 100% DMSO
-
384-well black assay plates
-
Plate reader capable of fluorescence measurement (Excitation: ~340 nm, Emission: ~490 nm)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Then, dilute these into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells is consistent and ≤1%.
-
Add 2 µL of the diluted compound or vehicle control (assay buffer with DMSO) to the wells of the 384-well plate.
-
Add 10 µL of Mpro solution (final concentration ~50 nM) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the protease.
-
Initiate the reaction by adding 10 µL of the Mpro substrate solution (final concentration ~20 µM) to each well.
-
Immediately begin monitoring the increase in fluorescence at 37°C for 15-30 minutes using the plate reader.
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: HCV Replicon Cell-Based Assay
This protocol provides a general framework for evaluating compound potency in a cellular context, based on the principles of the HCV replicon system.[2][17]
Materials:
-
Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., Luciferase).
-
Cell Culture Medium: DMEM supplemented with 10% FBS, non-essential amino acids, and G418 (for selection).
-
This compound derivative (test compound) dissolved in 100% DMSO.
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo).
-
Luminometer.
Procedure:
-
Seed the Huh-7 replicon cells into 96-well plates at a density of ~1 x 10^4 cells/well and incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of the test compound in cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control.
-
Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Add the luciferase substrate to the cell lysate in each well.
-
Measure the luminescence using a plate reader.
-
In a parallel plate, perform a cytotoxicity assay (e.g., CellTiter-Glo) to determine the compound's effect on cell viability (CC50).
-
Calculate the percent inhibition of replicon replication for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the EC50 value.
-
The selectivity index (SI) can be calculated as CC50 / EC50.
Visualizations
Caption: Troubleshooting workflow for low cellular potency.
Caption: Mechanism of action for this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. The Discovery and Development of this compound: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. A systematic exploration of this compound-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Drug Resistance of HCV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. From Repurposing to Redesign: Optimization of this compound to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. news-medical.net [news-medical.net]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of resistance to the protease inhibitor this compound in hepatitis C virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hepatitis C virus resistance to new specifically-targeted antiviral therapy: A public health perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Assaying Slow-Binding Inhibitors Like Boceprevir
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with slow-binding inhibitors, using the Hepatitis C Virus (HCV) NS3/4A protease inhibitor Boceprevir as a key example.
Frequently Asked Questions (FAQs)
Q1: What is slow-binding inhibition and why does it require special assay conditions?
Slow-binding inhibition is a phenomenon where the final steady-state level of enzyme inhibition is not achieved immediately upon addition of the inhibitor. Instead, the inhibition increases over time, often on a scale of minutes to hours.[1] This occurs because the inhibitor and enzyme take longer to reach equilibrium. This behavior can be caused by several mechanisms, such as a slow conformational change in the enzyme-inhibitor complex after the initial binding event or a slow association/dissociation rate.[1][2]
Standard assay conditions, which measure initial velocities shortly after adding all components, can severely underestimate the potency of a slow-binding inhibitor. The hallmark of a slow-binding inhibitor in an enzyme assay is a curved reaction progress curve, where the reaction rate decreases over time until a final steady-state velocity is reached.[1][3]
Q2: My progress curves are non-linear after adding this compound. What does this signify and how should I proceed?
Non-linear or "bending" progress curves are characteristic of slow-binding inhibition.[2][3] This indicates that the equilibrium between the enzyme and this compound is being established slowly, over the course of your measurement period.
What to do:
-
Confirm Linearity of Uninhibited Reaction: First, ensure that your enzyme reaction without any inhibitor is linear over the same time period. This rules out issues like substrate depletion or enzyme instability.
-
Extend Pre-incubation Time: The most critical adjustment is to introduce a pre-incubation step. Incubating the enzyme and inhibitor together for a set period before adding the substrate allows them to reach equilibrium. You may need to test various pre-incubation times (e.g., 30, 60, 120 minutes) to find when the measured IC50 value stabilizes.[4]
-
Analyze the Full Progress Curve: Instead of relying on initial velocity, fit the entire curved progress curve to an exponential decay equation to determine the apparent first-order rate constant for the onset of inhibition (k_obs).[1]
Q3: How does pre-incubation time affect the apparent potency (IC50) of this compound?
For a slow-binding inhibitor, the apparent IC50 value will decrease as the pre-incubation time increases, until the system reaches equilibrium. At that point, the IC50 value will plateau. Measuring potency without adequate pre-incubation will lead to an overestimation of the IC50.
Table 1: Illustrative Effect of Pre-incubation on Apparent IC50
| Pre-incubation Time (minutes) | Apparent IC50 (nM) |
| 0 | 500 |
| 15 | 210 |
| 30 | 95 |
| 60 | 55 |
| 120 | 50 |
| 180 | 52 |
Note: Data is illustrative to demonstrate the principle.
Q4: What is the underlying mechanism of this compound's slow-binding inhibition?
This compound is a potent, reversible, covalent inhibitor of the HCV NS3/4A serine protease.[5][6] It works through a two-step mechanism. First, it binds rapidly and reversibly to the active site of the enzyme to form an initial encounter complex. This is followed by a slower, reversible step where a covalent bond is formed between the inhibitor's ketoamide group and the active site serine residue of the protease.[5] This two-step process, particularly the slower formation of the covalent adduct, is responsible for its slow-binding kinetic profile.
dot graph Boceprevir_Mechanism { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes E_I [label="E + I", fillcolor="#F1F3F4", fontcolor="#202124"]; EI [label="E-I\n(Rapid Equilibrium)", fillcolor="#FBBC05", fontcolor="#202124"]; EI_star [label="E-I*\n(Covalent Complex, High Affinity)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges E_I -> EI [label="k_on", color="#4285F4"]; EI -> E_I [label="k_off", color="#4285F4"]; EI -> EI_star [label="k_form (slow)", color="#34A853"]; EI_star -> EI [label="k_rev (slow)", color="#34A853"];
// Graph attributes graph [label="this compound's two-step slow-binding mechanism.", labelloc=b, fontname="Arial", fontsize=10, width="6", height="2"]; } caption { font-family: "Arial"; font-size: "12px"; text-align: "center"; } this compound's two-step slow-binding mechanism.
Q5: How do I determine the true inhibition constant (Ki) for a slow-binding inhibitor?
Simply converting an IC50 value to a Ki using the Cheng-Prusoff equation is often inaccurate for slow-binding inhibitors, especially if the assay conditions are not at equilibrium.[7] A more rigorous approach involves determining the rate constant for the onset of inhibition (k_obs) at various inhibitor concentrations.
Plotting k_obs against the inhibitor concentration ([I]) allows you to determine the mechanism and the true kinetic constants. For many slow-binding inhibitors like this compound that follow the two-step induced-fit model, this plot will be hyperbolic.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High IC50 variability between experiments | 1. Insufficient pre-incubation time. 2. Inconsistent pre-incubation timing. 3. Assay read time is too short to observe the full inhibitory effect. | 1. Perform a time-course experiment to determine the optimal pre-incubation time where the IC50 value stabilizes.[4] 2. Use a timer and consistent liquid handling for all pre-incubation steps. 3. Switch to a continuous assay format to monitor the entire reaction progress curve.[3] |
| Progress curves are curved, but IC50 does not change with pre-incubation | The inhibitor might be a "slow-off" inhibitor, but with a rapid "on-rate". The initial binding is fast, but dissociation is very slow. | This still represents a form of slow-binding (long residence time). Characterize the inhibitor's off-rate using a "jump dilution" experiment. |
| Assay signal is generally low or noisy | 1. Incorrect buffer or pH. 2. Enzyme is inactive or unstable. 3. Substrate concentration is too low. | 1. Ensure assay buffer is at the optimal pH for the enzyme and at room temperature.[8] 2. Use fresh enzyme aliquots and avoid repeated freeze-thaw cycles.[8] 3. Determine the enzyme's Km for the substrate and use a substrate concentration at or near the Km value. |
Experimental Protocols
Protocol: Determining k_obs from Progress Curves
This protocol outlines how to measure the apparent rate of inhibition onset.
Objective: To determine the k_obs value at a single concentration of a slow-binding inhibitor.
Methodology:
-
Reagent Preparation: Prepare enzyme, inhibitor, and substrate stocks in a compatible assay buffer. Ensure all components are thawed and homogenous.[8]
-
Reaction Setup:
-
In a microplate well, add the enzyme and assay buffer.
-
Initiate the reaction by adding the substrate and the inhibitor simultaneously. For slow-binding inhibitors, it is often preferred to start the reaction by adding the enzyme to a mixture of substrate and inhibitor.
-
-
Data Acquisition: Immediately begin reading the plate kinetically on a plate reader at the appropriate wavelength. Collect data points at frequent intervals (e.g., every 15-30 seconds) for an extended period (e.g., 30-60 minutes) to capture the full curvature.
-
Data Analysis:
-
Plot product concentration versus time.
-
Fit the resulting curve to the following equation for the onset of slow inhibition: P(t) = v_s * t + (v_i - v_s) * (1 - exp(-k_obs * t)) / k_obs Where:
-
P(t) is the product concentration at time t.
-
v_i is the initial velocity.
-
v_s is the final steady-state velocity.
-
k_obs is the apparent first-order rate constant for the onset of inhibition.
-
-
The k_obs value is obtained directly from the non-linear regression fit.
-
-
Repeat: Repeat this experiment for a range of inhibitor concentrations to generate a plot of k_obs vs. [Inhibitor].
// Nodes start [label="Start: Suspect Slow-Binding\n(Curved Progress Plots)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; preincubation [label="Step 1: Perform Pre-incubation\nTime-Course Experiment"]; ic50_stable [label="Does IC50 Stabilize?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; k_obs_exp [label="Step 2: Determine k_obs\nvs. [Inhibitor]"]; plot_kobs [label="Step 3: Plot k_obs vs. [I]"]; hyperbolic [label="Is Plot Hyperbolic?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mechanism_b [label="Conclusion: Mechanism B\n(Induced Fit)\nDetermine True Ki, k_on, k_off", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; mechanism_a [label="Conclusion: Mechanism A\n(Single Step)\nDetermine k_on, k_off", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; troubleshoot [label="Troubleshoot Assay:\nCheck for Artifacts\n(e.g., Aggregation)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> preincubation; preincubation -> ic50_stable; ic50_stable -> k_obs_exp [label="Yes"]; ic50_stable -> troubleshoot [label="No"]; k_obs_exp -> plot_kobs; plot_kobs -> hyperbolic; hyperbolic -> mechanism_b [label="Yes"]; hyperbolic -> mechanism_a [label="No (Linear)"];
// Graph attributes graph [label="Workflow for characterizing a slow-binding inhibitor.", labelloc=b, fontname="Arial", fontsize=10]; } caption { font-family: "Arial"; font-size: "12px"; text-align: "center"; } Workflow for characterizing a slow-binding inhibitor.
References
- 1. 6: Slow Binding Inhibitors | Basicmedical Key [basicmedicalkey.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
Technical Support Center: Minimizing Boceprevir-Induced Anemia in Animal Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating Boceprevir-induced anemia in animal models. The information is designed to assist in the design, execution, and interpretation of preclinical studies aimed at mitigating this common side effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-associated anemia?
A1: While this compound itself can contribute to anemia, the most significant cause in a combination therapy context is the co-administered drug, ribavirin (B1680618).[1][2] Ribavirin induces hemolytic anemia by accumulating in red blood cells, leading to ATP depletion and oxidative membrane damage.[2] This results in accelerated destruction of red blood cells.[1][2] this compound may exacerbate this effect, although the precise mechanism of its individual contribution is less clear.
Q2: What are the clinically established strategies for managing this compound-induced anemia in humans that can be adapted for animal models?
A2: Clinical trials have primarily investigated two strategies: reduction of the ribavirin dose and administration of erythropoiesis-stimulating agents (ESAs) like erythropoietin (EPO).[1] Both approaches have been shown to be effective in managing anemia without significantly compromising the antiviral efficacy, provided the ribavirin dose is not excessively reduced.
Q3: What are the expected hematological changes in an animal model of this compound/ribavirin-induced anemia?
A3: Based on clinical data and models of ribavirin-induced anemia, you should expect a significant decrease in hemoglobin and hematocrit levels.[3] You may also observe changes in red blood cell morphology, such as spherocytes, and an increase in reticulocytes as the bone marrow attempts to compensate for the hemolysis.
Q4: Are there established animal models for this compound-induced anemia?
A4: There are no widely established, standardized animal models specifically for this compound-induced anemia. However, models of ribavirin-induced anemia in rodents can be adapted by co-administering this compound to study the combined effect.[4][5][6][7] This typically involves daily oral administration of ribavirin, with or without this compound, and regular monitoring of hematological parameters.
Q5: What is the role of erythropoietin (EPO) in mitigating this type of anemia?
A5: Erythropoietin is a hormone that stimulates the production of red blood cells in the bone marrow.[8] By administering exogenous EPO, you can counteract the hemolytic effects of ribavirin and this compound by increasing the rate of red blood cell production, thereby helping to stabilize hemoglobin levels.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Excessive mortality in the animal cohort. | The combined dosage of this compound and ribavirin is too high, leading to severe, life-threatening anemia. | - Reduce the dose of ribavirin. - Implement an earlier or more frequent monitoring schedule to detect severe anemia sooner. - Consider a pilot study with a wider range of doses to establish a tolerable regimen. |
| High variability in hemoglobin levels between animals. | - Inconsistent drug administration (e.g., gavage technique). - Individual differences in drug metabolism or sensitivity. - Underlying health status of the animals. | - Ensure consistent and accurate dosing for all animals. - Increase the sample size to account for individual variability. - Perform a health screen of all animals before starting the experiment. |
| No significant anemia observed after this compound/ribavirin administration. | - The dose of ribavirin is too low. - The duration of treatment is too short. - The animal strain is resistant to the hemolytic effects. | - Increase the dose of ribavirin in a stepwise manner. - Extend the duration of the treatment period. - Consult the literature for strains known to be sensitive to drug-induced hemolysis. |
| Erythropoietin treatment is not effective in raising hemoglobin levels. | - The EPO dose is too low. - The frequency of EPO administration is insufficient. - The severity of hemolysis is overwhelming the compensatory erythropoiesis. - The quality of the EPO used is compromised. | - Increase the dose of EPO. - Increase the frequency of EPO injections (e.g., from twice weekly to three times weekly). - Combine EPO therapy with a reduction in the ribavirin dose. - Ensure proper storage and handling of the EPO. |
Quantitative Data from Clinical Studies
The following tables summarize key quantitative data from clinical trials investigating the management of anemia in patients receiving this compound in combination with peginterferon and ribavirin. This data can serve as a reference for expected outcomes when translating these strategies to animal models.
Table 1: Incidence of Anemia in this compound Clinical Trials
| Patient Population | Treatment Group | Anemia (Hemoglobin < 10 g/dL) | Severe Anemia (Hemoglobin < 8.5 g/dL) |
| Treatment-Naïve | This compound + Peginterferon/Ribavirin | 49% | 6% |
| Treatment-Naïve | Peginterferon/Ribavirin alone | 29% | 3% |
| Treatment-Experienced | This compound + Peginterferon/Ribavirin | 49% | 10% |
| Treatment-Experienced | Peginterferon/Ribavirin alone | 30% | 3% |
Table 2: Efficacy of Anemia Management Strategies (Sustained Virologic Response - SVR)
| Anemia Management Strategy | SVR Rate in Treatment-Naïve Patients | SVR Rate in Treatment-Experienced Patients |
| Ribavirin Dose Reduction | 71.5% | Not specified |
| Erythropoietin Administration | 70.9% | Not specified |
Note: Data is compiled from multiple clinical trials and should be interpreted in the context of those specific studies.
Experimental Protocols
Protocol 1: Induction of this compound/Ribavirin-Induced Anemia in Mice
Objective: To establish a murine model of anemia induced by the combination of this compound and ribavirin.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (formulated for oral gavage)
-
Ribavirin (formulated for oral gavage)
-
Gavage needles
-
Blood collection supplies (e.g., EDTA-coated microcapillary tubes)
-
Hematology analyzer
Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Collect baseline blood samples from all mice via tail vein or retro-orbital sinus to determine initial hematological parameters (Hemoglobin, Hematocrit, Red Blood Cell count).
-
Randomly assign mice to treatment groups (e.g., Vehicle control, Ribavirin alone, this compound + Ribavirin).
-
Administer this compound (e.g., 100-400 mg/kg) and/or Ribavirin (e.g., 50-150 mg/kg) daily via oral gavage. Doses should be optimized in a pilot study.
-
Monitor animal health and body weight daily.
-
Collect blood samples 2-3 times per week to monitor the development of anemia.
-
Continue treatment for a predetermined period (e.g., 14-28 days) or until a target level of anemia is reached (e.g., 20-30% decrease in hemoglobin).
Protocol 2: Evaluation of Erythropoietin in Mitigating this compound/Ribavirin-Induced Anemia
Objective: To assess the efficacy of recombinant human erythropoietin (rhEPO) in ameliorating anemia in the established murine model.
Materials:
-
Anemic mice from Protocol 1
-
Recombinant human erythropoietin (rhEPO)
-
Sterile saline for injection
-
Syringes and needles for subcutaneous injection
Procedure:
-
Once mice have developed a stable anemic state (as determined in Protocol 1), divide them into treatment groups (e.g., Vehicle control, rhEPO low dose, rhEPO high dose).
-
Administer rhEPO (e.g., 100-300 IU/kg) or vehicle subcutaneously three times per week.
-
Continue the daily administration of this compound and ribavirin as in Protocol 1.
-
Collect blood samples 2-3 times per week to monitor hematological recovery.
-
At the end of the study, collect terminal blood and bone marrow samples for further analysis (e.g., reticulocyte counts, flow cytometry of erythroid progenitors).
Visualizations
Caption: Experimental workflow for studying the mitigation of this compound-induced anemia in a mouse model.
Caption: Proposed signaling pathway for this compound/ribavirin-induced anemia and EPO intervention.
References
- 1. Ribavirin induced hemolysis: A novel mechanism of action against chronic hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribavirin-induced anemia: mechanisms, risk factors and related targets for future research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel acute anemia model for pharmacological research in mice by compelled acute exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modeling Ribavirin‐Induced Anemia in Patients with Chronic Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling Ribavirin-Induced Anemia in Patients with Chronic Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ribavirin-Induced Anemia in Hepatitis C Virus Patients Undergoing Combination Therapy | PLOS Computational Biology [journals.plos.org]
- 8. journals.biologists.com [journals.biologists.com]
Technical Support Center: Co-crystallization of Boceprevir with Proteases
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the co-crystallization of Boceprevir with proteases.
Troubleshooting Guide
Problem 1: No crystal formation or poor crystal quality.
| Possible Cause | Suggested Solution |
| Suboptimal Protein Purity or Concentration | - Ensure protease purity is >95% as assessed by SDS-PAGE. - Perform size-exclusion chromatography as a final purification step.[1] - Screen a range of protein concentrations (e.g., 5-15 mg/mL).[1] |
| Incorrect this compound Concentration | - Use a 2-5 molar excess of this compound to the protease to ensure saturation of the active site.[1] - Prepare a fresh stock solution of this compound in a suitable solvent like DMSO.[1] |
| Inadequate Incubation Time | - Incubate the protease-Boceprevir mixture on ice for at least 1 hour to allow for stable complex formation before setting up crystallization trials.[1] |
| Unsuitable Crystallization Conditions | - Screen a wide range of commercially available sparse matrix screens.[1][2] - Systematically vary precipitant concentration, pH, and additives to optimize initial hits.[1] |
| Protein Instability | - Add stabilizing agents such as glycerol (B35011) or ethylene (B1197577) glycol to the protein solution.[3] - Consider co-crystallization with a co-factor or a stabilizing antibody fragment if applicable. |
| This compound Solubility Issues | - Ensure this compound is fully dissolved in the solvent before adding it to the protein solution.[3] The final concentration of the solvent (e.g., DMSO) should be kept low to avoid interference with crystallization, typically not exceeding 5-10%.[3] |
Problem 2: Formation of salt or amorphous precipitate instead of crystals.
| Possible Cause | Suggested Solution |
| High Precipitant Concentration | - Reduce the concentration of the precipitant in the crystallization drop. - Try a different precipitant from a different chemical class. |
| Rapid Crystallization Kinetics | - Slow down the rate of vapor diffusion by using a larger drop volume or a lower temperature. - Consider using microbatch or lipidic cubic phase crystallization methods. |
| Protein Aggregation | - Check for protein aggregation using dynamic light scattering (DLS). - Add non-detergent sulfobetaines or other additives that can reduce aggregation. |
Problem 3: Crystals obtained do not contain the this compound-protease complex (apo-crystals form).
| Possible Cause | Suggested Solution |
| Low Binding Affinity | - Confirm the binding of this compound to the protease using biophysical methods like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) before starting crystallization trials. - For proteases with known this compound resistance mutations, ensure the wild-type enzyme is being used.[4][5] |
| Instability of the Covalent Adduct | - this compound forms a reversible covalent bond with the catalytic serine of proteases like HCV NS3/4A.[6][7] Ensure the pH of the crystallization condition is compatible with the stability of this adduct. |
| Competition from Buffer Components | - Review the components of the crystallization buffer for any molecules that could compete with this compound for binding to the active site. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in co-crystallizing this compound with the HCV NS3/4A protease?
A1: The primary challenges stem from the characteristics of the protease's active site, which is shallow and exposed to the solvent.[8][9] This makes it difficult to achieve the high-affinity binding necessary for a stable co-complex suitable for crystallization. Additionally, as this compound is a covalent-reversible inhibitor, maintaining the stability of the complex throughout the crystallization process can be challenging.[6][7]
Q2: What is the recommended starting molar ratio of this compound to protease for co-crystallization experiments?
A2: A molar excess of this compound is recommended to drive the binding equilibrium towards complex formation. A starting point of a 2-5 fold molar excess of this compound to the protease is generally advised.[1]
Q3: Can I use this compound for co-crystallization with proteases other than HCV NS3/4A?
A3: Yes, this compound has been successfully co-crystallized with other proteases, such as the SARS-CoV-2 main protease (Mpro).[2][10] However, its inhibitory potency can vary significantly between different proteases, and optimization of the experimental conditions will be necessary.[2]
Q4: My protease has known resistance mutations to this compound. Will this affect co-crystallization?
A4: Yes, mutations in the protease active site can significantly lower the binding affinity of this compound, making co-crystallization more difficult or impossible.[4] It is crucial to use the wild-type protease or a variant known to bind this compound for successful co-crystallization.
Q5: What are some alternative techniques if vapor diffusion fails to yield co-crystals?
A5: If vapor diffusion methods (sitting-drop or hanging-drop) are unsuccessful, you can explore other crystallization techniques such as microbatch, microdialysis, or lipidic cubic phase (LCP) crystallization, particularly for membrane-associated proteases.
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound Against Various Proteases
| Protease | Assay Type | Ki* (nM) | IC50 (nM) | EC50 (nM) | Reference(s) |
| HCV NS3/4A Protease | Enzyme Assay | 14 | - | - | [9] |
| HCV Replicon (Genotype 1) | Cell-based Assay | - | - | 200-400 | [8] |
| SARS-CoV-2 Mpro | FRET Assay | - | 4100 | - | [2] |
| Human Neutrophil Elastase | Enzyme Assay | - | >2200x selectivity over HCV NS3/4A | - | [9] |
Table 2: Preclinical Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Reference(s) |
| Oral Bioavailability | Rat | 24-34% | [8] |
| Dog | 24-34% | [8] | |
| Half-life (t1/2) | Rat | 4.2 hours | [8] |
| Dog | 1.1 hours | [8] | |
| Dissociation Constant (Kd) | - | 17 nmol/L | [6] |
Experimental Protocols
Protocol 1: Co-crystallization of this compound with a Target Protease using Vapor Diffusion
1. Materials:
- Purified target protease (>95% purity) at a concentration of 5-15 mg/mL in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).[1]
- This compound stock solution (10-20 mM) in 100% DMSO.[1]
- Commercially available crystallization screens (e.g., Hampton Research Crystal Screen, PEG/Ion Screen).[1]
- Crystallization plates (sitting or hanging drop).
2. Procedure:
- Complex Formation:
- On ice, add the this compound stock solution to the purified protease solution to achieve a final molar ratio of 3:1 (this compound:protease). The final DMSO concentration should not exceed 5% (v/v).
- Incubate the mixture on ice for at least 60 minutes to allow for complex formation.[1]
- Centrifuge the complex solution at 14,000 x g for 10 minutes at 4°C to remove any precipitate.
- Crystallization Setup (Sitting-Drop Method):
- Pipette 1 µL of the protease-Boceprevir complex solution into the crystallization drop reservoir.[1]
- Add 1 µL of the reservoir solution from a crystallization screen to the drop.[1]
- Seal the plate and incubate at a constant temperature (e.g., 4°C or 20°C).[1]
- Crystal Monitoring and Optimization:
- Monitor the drops for crystal growth daily for the first week and then periodically for up to a month.
- Once initial crystal "hits" are identified, perform optimization by systematically varying the pH, precipitant concentration, and salt concentration around the initial hit condition.
Visualizations
Caption: Experimental workflow for co-crystallization.
Caption: this compound's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. From Repurposing to Redesign: Optimization of this compound to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystallization and preliminary X-ray diffraction analysis of the protease from Southampton norovirus complexed with a Michael acceptor inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular principles behind this compound resistance due to mutations in hepatitis C NS3/4A protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of resistance to the protease inhibitor this compound in hepatitis C virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Telaprevir/boceprevir era: From bench to bed and back - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Discovery and Development of this compound: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges in modern drug discovery: a case study of this compound, an HCV protease inhibitor for the treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Both this compound and GC376 efficaciously inhibit SARS-CoV-2 by targeting its main protease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Boceprevir-Derived Lead Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the optimization of lead compounds derived from Boceprevir to enhance their pharmacokinetic properties.
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows high potency in enzymatic assays (low Ki*) but poor activity in cell-based replicon assays. What could be the issue?
A1: This discrepancy is a common challenge. Several factors could be contributing to the poor cellular activity despite good enzyme inhibition:
-
Poor Cell Permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target, the NS3/4A protease. This is particularly common for highly peptidic molecules with high molecular weight.[1]
-
Efflux by Transporters: The compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell. This compound itself has been identified as an efflux substrate.[2]
-
Intracellular Metabolism: The compound could be rapidly metabolized into an inactive form by intracellular enzymes.
-
Assay-Specific Artifacts: Ensure that the compound is not interfering with the reporter system in your replicon assay.
Q2: How can I improve the oral bioavailability of my lead compound?
A2: Poor oral bioavailability was a significant hurdle in the development of this compound.[1] Here are some strategies to consider:
-
Reduce Molecular Weight: Early undecapeptide leads for this compound had very poor absorption. Truncating the peptide to a tripeptide significantly improved pharmacokinetic properties.[3][4]
-
Modify P1' and P3 Moieties: Truncating the P1' position with a primary amide was shown to improve oral exposure, although it sometimes negatively impacted binding affinity. Modifications at the P3 position and the P3 capping group with lipophilic moieties can also enhance absorption.[1]
-
Introduce Non-Proteinogenic Amino Acids: Incorporating modified, non-natural amino acids can improve metabolic stability and ligand efficiency.[1]
-
De-peptidize the Scaffold: Strategies like replacing amide bonds with bioisosteres (e.g., hydrazine (B178648) urea) or macrocyclization (P2 to P4 or P1 to P3) can reduce the peptidic nature and improve oral absorption.[3][4]
Q3: My lead compound is rapidly cleared in vivo. What are the likely metabolic pathways involved and how can I block them?
A3: this compound is primarily metabolized through two main routes:
-
Reduction by Aldo-Keto Reductase (AKR): The ketoamide warhead is reduced to a hydroxyl amide.[1]
-
Oxidation by Cytochrome P450 3A5 (CYP3A5): This is a secondary, oxidative pathway.[1]
To improve metabolic stability:
-
Site-Selective Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium (B1214612) can strengthen the C-H bond, slowing down metabolism (the kinetic isotope effect). Deuterated analogs of this compound have shown significantly increased in vitro half-life in human liver microsomal assays.[5]
-
Modification of Metabolic Hotspots: The P1 and P2 positions are key sites for metabolism. Introducing steric hindrance or modifying the electronic properties of these groups can block or slow down metabolic enzymes. For instance, the gem-dimethylcyclopropylproline at the P2 position in this compound was a result of optimization to improve stability.[3][4]
-
Bioisosteric Replacement: Replacing metabolically susceptible functional groups with more stable bioisosteres can enhance metabolic stability.[6]
Troubleshooting Guides
| Problem | Potential Cause | Suggested Solution |
| High in vitro clearance in liver microsome stability assay. | Rapid metabolism by CYPs or other metabolic enzymes. | 1. Identify the metabolic "hotspots" using techniques like mass spectrometry-based metabolite identification.2. Synthesize analogs with modifications at these hotspots (e.g., fluorination, deuteration, or introducing steric bulk) to block metabolism.[5]3. Consider co-incubation with specific CYP inhibitors to identify the major metabolizing enzymes. |
| Low permeability in Caco-2 assay. | The compound is too large, too polar, or an efflux pump substrate. | 1. Reduce the number of rotatable bonds and hydrogen bond donors to improve passive permeability.2. Perform bi-directional Caco-2 assays to determine the efflux ratio. If the efflux ratio is high (>2), the compound is likely a substrate for transporters like P-gp.3. Synthesize analogs with reduced P-gp substrate potential. This often involves masking polar groups or altering the overall molecular shape. |
| Inconsistent pharmacokinetic data between animal models. | Species-specific differences in metabolism and drug transporters. | 1. Characterize the metabolic profile of your compound in liver microsomes from different species (e.g., human, rat, dog) to identify species-specific metabolites.2. If significant species differences exist, consider using a more predictive model, such as humanized mice, for in vivo studies. |
| Poor solubility of the compound. | High lipophilicity and crystalline structure. | 1. Introduce polar functional groups to improve aqueous solubility, but balance this with the potential impact on permeability.2. Consider formulation strategies, such as using co-solvents, surfactants, or amorphous solid dispersions for in vivo studies. |
Quantitative Data Summary
The following table summarizes key pharmacokinetic and activity data for this compound and its developmental analogs.
| Compound | Modification | Ki* (nM) | EC90 (nM) | Oral Bioavailability (%) | AUC (µmol/L/h) | Animal Model |
| Analog 5 | Leucine at P2 (Pentapeptide) | 630 | - | - | - | - |
| Analog 6 | Cyclopropylalanine at P2 | 50 | >5000 | - | - | - |
| Analog 9 | Gem-dimethylcyclopropylproline at P2 | 1.4 | 90 | 1 | 0.23 | Rat |
| Analog 11 | Truncated at P1' with primary amide | 100 | - | - | 2.52 | Rat |
| Analog 12 | Cyclobutylmethyl at P1 | 8 | 700 | - | 1.5 | Rat |
| This compound | Final optimized structure | 14 | 350 | 24-34 | - | Rat, Dog |
Data compiled from multiple sources.[1][3][4]
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the rate of metabolism of a test compound in the presence of liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) with an internal standard for quenching and analysis
-
Positive control compound with known metabolic lability (e.g., testosterone)
-
Negative control (incubation without NADPH)
Procedure:
-
Preparation: Thaw liver microsomes and NADPH regenerating system on ice.
-
Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and test compound (final concentration typically 1 µM). Pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
Quench Reaction: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). From this, the in vitro half-life (t1/2) can be calculated as 0.693/k.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound using the Caco-2 cell line, a model of the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Test compound stock solution
-
Lucifer yellow (a marker for paracellular transport to assess monolayer integrity)
-
Control compounds for high and low permeability (e.g., propranolol (B1214883) and atenolol)
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow permeability assay.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound in transport buffer to the apical (A) chamber.
-
Add fresh transport buffer to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B to A for efflux):
-
Add the test compound in transport buffer to the basolateral (B) chamber.
-
Add fresh transport buffer to the apical (A) chamber.
-
Collect samples from the apical chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests active efflux.
Visualizations
Caption: Lead optimization workflow from initial peptide lead to this compound.
Caption: Troubleshooting guide for low cellular activity of this compound analogs.
References
- 1. The Discovery and Development of this compound: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Challenges in modern drug discovery: a case study of this compound, an HCV protease inhibitor for the treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
Technical Support Center: Modifying Boceprevir for Enhanced Antiviral Potency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on modifying the boceprevir structure to improve its antiviral potency.
Frequently Asked Questions (FAQs)
Q1: What are the key structural components of this compound that can be modified to improve potency?
A1: The main components of this compound available for modification are the P1, P2, and P3 moieties, as well as the N-terminal cap and the α-ketoamide warhead. Structure-activity relationship (SAR) studies have shown that alterations at these positions can significantly impact inhibitor potency and selectivity. For instance, modifications at the P3 and P3 capping group led to the identification of tert-butyl glycine (B1666218) at P3 and a tert-butyl urea (B33335) at the P3 cap in the final this compound structure, which improved selectivity against human neutrophil elastase while maintaining enzymatic and cellular activity.[1]
Q2: How do modifications at the P1 position affect this compound's activity against different viral proteases?
A2: The P1 position is critical for interaction with the S1 binding pocket of the target protease. For its original target, the Hepatitis C Virus (HCV) NS3/4A protease, the cyclobutylmethyl group at P1 was optimized for the hydrophobic S1 pocket.[2] However, for other proteases like the SARS-CoV-2 main protease (Mpro), this moiety is not a good fit.[2] Replacing the P1 cyclobutyl moiety with a γ-lactam, which acts as a glutamine surrogate, has been shown to dramatically increase potency against SARS-CoV-2 Mpro.[2][3]
Q3: What is the role of the α-ketoamide warhead and can it be modified?
A3: The α-ketoamide warhead in this compound forms a reversible covalent bond with the catalytic serine residue of the HCV NS3/4A protease.[4] This covalent interaction is key to its inhibitory potency. While the α-ketoamide is a crucial feature, some studies have explored replacing it with other warheads, such as an aldehyde, which has shown high in vitro potency against SARS-CoV-2 Mpro.[4][5]
Q4: My this compound analog shows good enzymatic inhibition but poor cellular activity. What could be the reason?
A4: A common reason for this discrepancy is poor cell permeability. Early analogs of this compound with multiple amide bonds were potent enzyme inhibitors but had high polarity, which limited their ability to cross cell membranes.[1] Strategies to overcome this include depeptidizing the molecule by introducing peptide isosteres, modifying amino acid side chains, and methylating amide nitrogens.[1]
Q5: What are the common resistance mutations associated with this compound, and how can I design inhibitors to overcome them?
A5: For HCV, prominent resistance mutations have been identified at positions V36, T54, R155, A156, and V170 of the NS3 protease.[6][7][8] Designing next-generation inhibitors that can accommodate these changes in the enzyme's active site is a key strategy. This may involve creating more flexible inhibitors or compounds that establish interactions with conserved residues outside the immediate mutation sites.
Troubleshooting Guides
Problem 1: Low yield during synthesis of this compound analogs.
| Possible Cause | Troubleshooting Step |
| Inefficient coupling reactions | Optimize coupling reagents and conditions (e.g., temperature, reaction time). Consider using alternative coupling agents. |
| Poor solubility of intermediates | Use a different solvent system or add solubilizing agents. |
| Side reactions | Protect reactive functional groups during synthesis. Purify intermediates at each step to remove byproducts. |
| Degradation of the α-ketoamide warhead | This functional group can be sensitive. Use mild reaction conditions and avoid harsh acids or bases during workup and purification. |
Problem 2: Inconsistent results in the HCV replicon assay.
| Possible Cause | Troubleshooting Step |
| Cell health and viability issues | Ensure consistent cell culture conditions (e.g., cell density, passage number). Perform a cytotoxicity assay to rule out compound toxicity. |
| Variability in replicon transfection efficiency | Optimize transfection protocol and use a positive control (e.g., a known inhibitor) to normalize results. |
| Compound precipitation in culture medium | Check the solubility of your compound in the assay medium. Consider using a solubilizing agent like DMSO, but keep the final concentration low to avoid toxicity. |
| Inaccurate compound concentration | Verify the concentration of your stock solutions and perform serial dilutions carefully. |
Problem 3: Difficulty in interpreting structure-activity relationship (SAR) data.
| Possible Cause | Troubleshooting Step |
| Confounding factors affecting potency | Ensure that analogs being compared have similar physicochemical properties (e.g., solubility, LogP) to isolate the effect of the structural modification. |
| Lack of structural data | If possible, obtain a crystal structure of your analog in complex with the target protease to understand the binding interactions and guide further design. |
| Single-point vs. multi-parameter optimization | Remember that improving potency at one position may negatively impact other properties like selectivity or metabolic stability. A multi-parameter optimization approach is often necessary. |
Data Presentation
Table 1: Potency of this compound and Analogs Against HCV NS3/4A Protease
| Compound | P1 Modification | P2 Modification | P3 Modification | Ki* (nmol/L) | EC90 (nmol/L) |
| Analog 5 | Leucine | - | Pentapeptide | 630 | - |
| Analog 6 | Cyclopropylalanine | - | - | 50 | >5000 |
| Analog 7 | Cyclopropylalanine | Methylated secondary amide | - | 60 | 950 |
| Analog 8 | Cyclopropylalanine | Cyclopropylated proline | - | 11 | - |
| Analog 12 | - | - | - | 8 | 700 |
| This compound | Cyclobutylmethyl | Dimethylcyclopropylproline | tert-Butyl glycine | - | 350 |
Table 2: Repurposing this compound Analogs Against Other Viral Proteases
| Compound | Target Protease | P1 Modification | IC50 |
| This compound | SARS-CoV-2 Mpro | Cyclobutylmethyl | 4.1 µM |
| MG-78 | SARS-CoV-2 Mpro | γ-lactam | 13 nM |
| MG-78 | HCoV-NL63 Mpro | γ-lactam | 0.33 µM |
| MG-78 | Coxsackievirus 3Cpro | γ-lactam | 1.45 µM |
| MG-78 | Enterovirus A71 3Cpro | γ-lactam | 6.7 µM |
Experimental Protocols
HCV Replicon Assay
This assay is a cell-based method to evaluate the antiviral activity of compounds against HCV replication.
-
Cell Culture: Maintain Huh-7 cells harboring a subgenomic HCV replicon in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 (for selection).
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture medium to achieve the desired final concentrations.
-
Assay Procedure: a. Seed the replicon-containing cells in 96-well plates. b. After 24 hours, replace the medium with fresh medium containing the serially diluted test compounds. c. Incubate the plates for 48-72 hours.
-
Quantification of HCV RNA: a. Lyse the cells and extract total RNA. b. Quantify the level of HCV RNA using real-time RT-PCR.
-
Data Analysis: a. Determine the concentration of the compound that inhibits HCV RNA replication by 50% (EC50) or 90% (EC90) by fitting the dose-response data to a sigmoidal curve. b. A parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) should be performed to assess the effect of the compound on cell viability.
NS3/4A Protease Inhibition Assay
This is a biochemical assay to measure the direct inhibitory activity of a compound against the HCV NS3/4A protease.
-
Reagents and Buffers:
-
Recombinant HCV NS3/4A protease.
-
Fluorogenic substrate (e.g., a peptide with a fluorescent reporter and a quencher).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol).
-
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Assay Procedure: a. In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the NS3/4A protease. b. Incubate for a short period to allow the compound to bind to the enzyme. c. Initiate the reaction by adding the fluorogenic substrate. d. Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: a. Calculate the initial reaction rates from the fluorescence data. b. Determine the concentration of the compound that inhibits the enzyme activity by 50% (IC50) by plotting the reaction rates against the compound concentrations and fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: Experimental workflow for the design, synthesis, and evaluation of this compound analogs.
Caption: Logical relationships in this compound structure-activity relationship (SAR) studies.
References
- 1. The Discovery and Development of this compound: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Repurposing to Redesign: Optimization of this compound to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Repurposing to Redesign: Optimization of this compound to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A systematic exploration of this compound-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beyond Telaprevir and this compound: Resistance and New Agents for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. natap.org [natap.org]
- 8. Characterization of resistance to the protease inhibitor this compound in hepatitis C virus-infected patients -- attached is the full-text pdf [natap.org]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Boceprevir vs. Telaprevir: An In Vitro Comparative Analysis of First-Generation HCV Protease Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Boceprevir and Telaprevir (B1684684), two pioneering direct-acting antiviral agents against the Hepatitis C virus (HCV). This analysis is supported by experimental data on their mechanism of action, inhibitory potency, and resistance profiles.
This compound and Telaprevir were among the first-in-class NS3/4A protease inhibitors approved for the treatment of chronic HCV genotype 1 infection.[1][2] Both are peptidomimetic agents that act as reversible, covalent inhibitors of the HCV NS3/4A serine protease, a crucial enzyme for viral replication.[3][4] By binding to the active site of the protease, they block the cleavage of the viral polyprotein, thereby preventing the formation of mature viral proteins necessary for replication.[5][6]
Quantitative Comparison of In Vitro Activity
The following table summarizes the key in vitro inhibitory potencies of this compound and Telaprevir against wild-type HCV and common resistant variants. The data, compiled from various studies, facilitates a direct comparison of their antiviral efficacy.
| Parameter | This compound | Telaprevir | Reference |
| Enzyme Inhibition (Ki) | |||
| HCV NS3/4A Protease (Wild-Type) | 14 nM | ~0.35-0.69 µM (IC50) | [4][7] |
| Cell-Based Antiviral Activity (EC50/IC50) | |||
| HCV Genotype 1a Replicon | ~200-400 nM (EC50) | Potent (specific values vary) | [8] |
| HCV Genotype 1b Replicon | ~200-400 nM (EC50) | Potent (specific values vary) | [8] |
| Activity Against Resistant Variants (Fold change in IC50 vs. Wild-Type) | |||
| V36M | Low resistance | Low resistance | [9][10] |
| T54A | 6.8- to 17.7-fold | Higher resistance than this compound | [9] |
| V55A | 6.8- to 17.7-fold (medium resistance) | Cross-resistance observed | [9][11] |
| R155K | 6.8- to 17.7-fold | High resistance | [9][10] |
| A156S | 6.8- to 17.7-fold | Higher resistance than this compound | [9] |
| A156T | >120-fold (high resistance) | High resistance | [9] |
| V170A | Higher resistance than Telaprevir | Lower resistance than this compound | [9] |
Mechanism of Action: Covalent Inhibition of NS3/4A Protease
This compound and Telaprevir share a similar mechanism of action by targeting the HCV NS3/4A protease. This enzyme is a heterodimer composed of the NS3 protease domain and its cofactor, NS4A. The NS3/4A complex is responsible for cleaving the HCV polyprotein at four specific sites, a critical step in the viral life cycle. Both drugs are designed to mimic the natural substrate of the protease and form a reversible covalent bond with the active site serine (Ser139), effectively blocking its catalytic activity. This inhibition prevents the processing of the viral polyprotein and subsequent formation of the viral replication complex.
Mechanism of HCV NS3/4A protease inhibition by this compound and Telaprevir.
In Vitro Resistance Profiles
A significant challenge with first-generation protease inhibitors is the emergence of drug resistance. In vitro studies using HCV replicon systems have identified several amino acid substitutions in the NS3 protease domain that confer reduced susceptibility to both this compound and Telaprevir. There is considerable cross-resistance between the two drugs, meaning mutations selected by one inhibitor often reduce the efficacy of the other.[9][11] However, the degree of resistance conferred by specific mutations can differ between the two compounds. For instance, the V170A mutation confers a higher level of resistance to this compound compared to Telaprevir, while the T54A and A156S mutations result in greater resistance to Telaprevir.[9] The A156T mutation is associated with high-level resistance to both drugs.[9]
Experimental Protocols
The in vitro comparison of this compound and Telaprevir relies on two key experimental assays: the HCV NS3/4A protease assay and the HCV replicon assay.
HCV NS3/4A Protease Inhibition Assay
This biochemical assay directly measures the ability of the inhibitors to block the enzymatic activity of the purified NS3/4A protease.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant HCV NS3/4A protease (typically from genotype 1a or 1b) is purified. A synthetic peptide substrate containing a cleavage site for the protease and linked to a reporter system (e.g., FRET or colorimetric) is prepared.
-
Inhibitor Preparation: this compound and Telaprevir are dissolved in a suitable solvent like DMSO and serially diluted to a range of concentrations.
-
Assay Reaction: The NS3/4A protease is pre-incubated with the inhibitors for a defined period to allow for binding. The reaction is initiated by adding the substrate.
-
Detection: The cleavage of the substrate by the protease is monitored over time by measuring the change in fluorescence or absorbance.
-
Data Analysis: The rate of substrate cleavage is calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve. The Ki value, or inhibition constant, can be determined through further kinetic studies.
Workflow for an HCV NS3/4A protease inhibition assay.
HCV Replicon Assay
This cell-based assay measures the antiviral activity of the compounds in a more physiologically relevant context by assessing their ability to inhibit HCV RNA replication within human liver cells.
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are cultured. These replicons contain the HCV non-structural proteins necessary for RNA replication and often a reporter gene (e.g., luciferase).
-
Compound Treatment: The replicon-containing cells are seeded in multi-well plates and treated with various concentrations of this compound or Telaprevir.
-
Incubation: The cells are incubated for a period (typically 48-72 hours) to allow for HCV replication and the effect of the inhibitors to manifest.
-
Quantification of HCV RNA: The level of HCV RNA replication is quantified. This can be done by measuring the activity of the reporter gene (e.g., luciferase assay) or by directly measuring HCV RNA levels using quantitative real-time PCR (qRT-PCR).
-
Data Analysis: The EC50 value, the concentration of the compound that reduces HCV RNA replication by 50%, is determined by plotting the reduction in replication against the inhibitor concentration. Cytotoxicity assays are also performed in parallel to ensure that the observed antiviral effect is not due to cell death.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Review of this compound and telaprevir for the treatment of chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Discovery of this compound, a direct-acting NS3/4A protease inhibitor for treatment of chronic hepatitis C infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glpbio.cn [glpbio.cn]
- 8. The Discovery and Development of this compound: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. natap.org [natap.org]
- 10. Beyond Telaprevir and this compound: Resistance and New Agents for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pretreatment resistance to hepatitis C virus protease inhibitors this compound/telaprevir in hepatitis C subgenotype 1a-infected patients from Manitoba - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Boceprevir and Second-Generation HCV Inhibitors for Researchers
An objective analysis of efficacy, safety, and mechanisms of action to inform drug development and clinical research.
The landscape of Hepatitis C Virus (HCV) treatment has undergone a profound transformation with the advent of direct-acting antivirals (DAAs). This guide provides a detailed comparison of the first-generation NS3/4A protease inhibitor, Boceprevir, with the more recent and highly effective second-generation HCV inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of comparative efficacy, safety profiles, and the underlying mechanisms of action, supported by experimental data from pivotal clinical trials.
Executive Summary
This compound, a first-generation protease inhibitor, represented a significant advancement in HCV therapy by directly targeting a viral enzyme. However, its efficacy is generally lower, and its side effect profile is less favorable when compared to the second-generation inhibitors. These newer agents, which include NS3/4A protease inhibitors, NS5A inhibitors, and NS5B polymerase inhibitors, have demonstrated markedly higher sustained virologic response (SVR) rates, often exceeding 95%, with shorter treatment durations and improved tolerability. This guide will delve into the specifics of these differences, providing the quantitative data and experimental context necessary for informed research and development decisions.
Quantitative Efficacy and Safety Comparison
The following tables summarize the key efficacy and safety data from major clinical trials of this compound and representative second-generation HCV inhibitors.
Table 1: Sustained Virologic Response (SVR) Rates
| Drug Class | Drug(s) | Clinical Trial | Patient Population | SVR Rate (%) |
| First-Generation NS3/4A Protease Inhibitor | This compound (in combination with Peg-IFN/RBV) | SPRINT-2[1][2][3] | Treatment-Naïve (Genotype 1) | 63-66[4] |
| RESPOND-2[1][5][6] | Treatment-Experienced (Genotype 1) | 59-66[4] | ||
| Second-Generation NS3/4A Protease Inhibitor | Glecaprevir/Pibrentasvir | ENDURANCE-3[7][8][9][10][11] | Treatment-Naïve, Non-Cirrhotic (Genotype 3) | 95[10][11] |
| Second-Generation NS5B Polymerase Inhibitor | Sofosbuvir (B1194449)/Velpatasvir (B611656) | ASTRAL-1[12][13][14][15][16] | Treatment-Naïve & Experienced (Genotypes 1, 2, 4, 5, 6) | 99[13] |
| ASTRAL-1[12][13][14][15][16] | Cirrhotic Patients (Genotypes 1, 2, 4, 5, 6) | 99[13] |
Note: SVR is defined as undetectable HCV RNA at 12 or 24 weeks post-treatment.
Table 2: Common Adverse Events
| Drug(s) | Common Adverse Events | Frequency (%) |
| This compound (with Peg-IFN/RBV) | Anemia, Dysgeusia[3][4] | Anemia: ~55%, Dysgeusia: ~27%[3] |
| Glecaprevir/Pibrentasvir | Headache, Fatigue, Nausea[17] | Headache: ~10%, Fatigue: ~11%[17][18] |
| Sofosbuvir/Velpatasvir | Headache, Fatigue, Nausea[19][20][21] | Headache, Fatigue, Nasopharyngitis (similar to placebo)[12] |
Experimental Protocols of Key Clinical Trials
Understanding the methodologies of the pivotal clinical trials is crucial for interpreting the efficacy and safety data.
This compound: SPRINT-2 and RESPOND-2 Trials
-
Objective: To evaluate the efficacy and safety of this compound in combination with peginterferon alfa-2b and ribavirin (B1680618) (Peg-IFN/RBV) in treatment-naïve (SPRINT-2) and treatment-experienced (RESPOND-2) patients with chronic HCV genotype 1 infection.[1][2]
-
Study Design: Both were randomized, double-blind, placebo-controlled Phase 3 trials.[2]
-
Patient Population:
-
Treatment Arms:
-
Control Arm: 4-week lead-in with Peg-IFN/RBV followed by Peg-IFN/RBV plus placebo for 44 weeks.[1]
-
Response-Guided Therapy (RGT) Arm: 4-week lead-in with Peg-IFN/RBV, followed by the addition of this compound for 24 or 32 weeks (SPRINT-2 and RESPOND-2 respectively), with the total treatment duration determined by virologic response at week 8.[1][5]
-
Fixed-Duration Arm: 4-week lead-in with Peg-IFN/RBV, followed by the addition of this compound for 44 weeks.[1][6]
-
-
Primary Endpoint: Sustained Virologic Response (SVR), defined as undetectable HCV RNA 24 weeks after the end of treatment.[3]
Glecaprevir/Pibrentasvir: ENDURANCE-3 Trial
-
Objective: To assess the efficacy and safety of an 8-week and 12-week regimen of Glecaprevir/Pibrentasvir compared to a 12-week regimen of sofosbuvir plus daclatasvir (B1663022) in treatment-naïve patients with HCV genotype 3 infection without cirrhosis.[7][8][9]
-
Study Design: A randomized, open-label, active-controlled, multicenter Phase 3 trial.[7]
-
Patient Population: 505 treatment-naïve adults with chronic HCV genotype 3 infection without cirrhosis.[10]
-
Treatment Arms:
-
Primary Endpoint: SVR at 12 weeks post-treatment (SVR12).[8]
Sofosbuvir/Velpatasvir: ASTRAL-1 Trial
-
Objective: To evaluate the efficacy and safety of a 12-week course of a fixed-dose combination of Sofosbuvir and Velpatasvir in patients with HCV genotypes 1, 2, 4, 5, and 6, including those with compensated cirrhosis.[13][14]
-
Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial.[12][13]
-
Patient Population: 740 treatment-naïve and treatment-experienced adults with HCV genotypes 1, 2, 4, 5, or 6, with or without compensated cirrhosis.[12][14]
-
Treatment Arms:
-
Primary Endpoint: SVR12.[15]
Signaling Pathways and Mechanisms of Action
The superior efficacy of second-generation inhibitors stems from their ability to target multiple, essential components of the HCV replication cycle.
Figure 1: HCV Lifecycle and Drug Targets. This diagram illustrates the key stages of the Hepatitis C Virus lifecycle and the points at which this compound and second-generation inhibitors exert their effects.
Experimental Workflow for Efficacy Comparison
The following diagram outlines a generalized workflow for a clinical trial comparing the efficacy of this compound with a second-generation HCV inhibitor regimen.
Figure 2: Clinical Trial Workflow. This flowchart depicts a typical experimental design for comparing the efficacy of different HCV treatment regimens.
Logical Comparison of Inhibitor Characteristics
This diagram provides a high-level comparison of the key features of this compound and second-generation HCV inhibitors.
Figure 3: Inhibitor Characteristics. A comparative overview of the key attributes of this compound versus second-generation HCV inhibitors.
Conclusion
The development of second-generation HCV inhibitors has marked a paradigm shift in the management of chronic hepatitis C. Their superior efficacy, improved safety profile, shorter treatment duration, and broader genotypic coverage have rendered first-generation inhibitors like this compound largely obsolete in clinical practice. For researchers and drug development professionals, the evolution from this compound to the current array of DAAs offers valuable insights into the principles of effective antiviral drug design, highlighting the importance of targeting multiple viral vulnerabilities to achieve high cure rates and overcome viral resistance. The data and experimental frameworks presented in this guide provide a robust foundation for future research aimed at further refining HCV therapies and addressing the remaining challenges in viral eradication.
References
- 1. Review of this compound and telaprevir for the treatment of chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound, an NS3 protease inhibitor, in combination with peginterferon alfa-2b and ribavirin in treatment-naive patients with genotype 1 hepatitis C infection (SPRINT-1): an open-label, randomised, multicentre phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. VICTRELIS (this compound), Merck's Investigational Medicine, Added to Peginterferon Alfa-2a and Ribavirin Achieved Significantly Higher SVR Rates In Treatment-Failure Patients with Chronic HCV Genotype 1 Compared to Control [natap.org]
- 7. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 8. HCV-Trials.com : A regularly updated website with all most recent clinical trials data in HCV infection [hcv-trials.com]
- 9. hcvguidelines.org [hcvguidelines.org]
- 10. BioCentury - Glecaprevir/pibrentasvir: Additional Ph III ENDURANCE-3 data [biocentury.com]
- 11. researchgate.net [researchgate.net]
- 12. Sofosbuvir/Velpatasvir for the treatment of Hepatitis C Virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HCV-Trials.com : A regularly updated website with all most recent clinical trials data in HCV infection [hcv-trials.com]
- 14. Sofosbuvir/velpatasvir improves patient-reported outcomes in HCV patients: Results from ASTRAL-1 placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Evaluating Post-Market Adverse Events of The New Hepatitis C Therapies Using FEARS Data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. drugs.com [drugs.com]
- 20. drugs.com [drugs.com]
- 21. Sofosbuvir and velpatasvir (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Navigating the Maze of Resistance: A Comparative Analysis of Boceprevir's Cross-Resistance with Other HCV Protease Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance among antiviral agents is paramount in the ongoing battle against Hepatitis C virus (HCV). This guide provides an in-depth comparison of the cross-resistance profile of Boceprevir, a first-generation HCV NS3/4A protease inhibitor, with other key players in this therapeutic class. By presenting objective experimental data, detailed methodologies, and visual representations of underlying mechanisms, this document aims to equip the scientific community with the knowledge to inform the development of next-generation therapies that can effectively combat viral resistance.
The emergence of drug-resistant HCV variants is a significant challenge in the clinical management of Hepatitis C. Protease inhibitors, a cornerstone of direct-acting antiviral (DAA) therapy, target the viral NS3/4A protease, an enzyme essential for viral replication. However, the high mutation rate of HCV can lead to the selection of amino acid substitutions within this target, reducing the efficacy of these inhibitors. Cross-resistance, where mutations conferring resistance to one drug also reduce susceptibility to another, further complicates treatment strategies. This guide focuses on this compound and its cross-resistance patterns with other notable protease inhibitors, offering a comprehensive resource for understanding these complex interactions.
Quantitative Cross-Resistance Analysis
The following tables summarize the in vitro cross-resistance data for this compound against a panel of other HCV protease inhibitors. The data, presented as fold-change in the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) compared to the wild-type virus, are derived from HCV replicon assays and enzymatic assays. These assays are the gold standard for assessing antiviral potency and resistance.
Table 1: Cross-Resistance Between this compound and Telaprevir
| NS3 Mutation | This compound (Fold-Change in IC50) | Telaprevir (Fold-Change in IC50) | Level of Cross-Resistance |
| V36M/A | 3.8 - 5.5 | 3 - 25 | High |
| T54A/S | 8 - 18 | 3 - 25 | High |
| V55A | 6.8 - 6.9 | - | Moderate (this compound specific) |
| R155K/T | 10 - 20 | >25 | High |
| A156S | 10 - 20 | >25 | High |
| A156T | >120 | >25 | High |
| V170A | ~17.7 | - | Moderate (this compound specific) |
Data compiled from multiple in-vitro studies.[1][2]
Table 2: Cross-Resistance Profile of this compound with Second-Generation Protease Inhibitors
| NS3 Mutation | This compound (Fold-Change in EC50/IC50) | Simeprevir (Fold-Change in EC50/IC50) | Paritaprevir (Fold-Change in EC50/IC50) | Grazoprevir (Fold-Change in EC50/IC50) | Glecaprevir (Fold-Change in EC50/IC50) | Voxilaprevir (Fold-Change in EC50/IC50) |
| V36M | 3 - 5 | <2 | - | - | <2 | <2 |
| T54S | 4 - 6 | <2 | - | - | <2 | <2 |
| Q80K | <2 | 11 - 46 | <2 | <2 | <2 | <2 |
| R155K | 10 - 20 | 1,300 - 2,800 | 25 - 70 | 2 - 10 | 2 - 10 | 2 - 10 |
| A156T/V | >120 | >500 | >100 | >100 | >100 | >100 |
| D168A/V | <2 | >500 | 25 - 70 | >100 | 2 - 10 | 2 - 10 |
Experimental Protocols
A clear understanding of the methodologies used to generate cross-resistance data is crucial for interpreting the results. The following are detailed protocols for the two primary in-vitro assays used in this analysis.
HCV Replicon Assay
The HCV replicon system is a powerful tool for studying viral replication and antiviral drug susceptibility in a controlled cell culture environment.
Principle: This assay utilizes human hepatoma cells (e.g., Huh-7) that have been genetically engineered to contain a subgenomic HCV RNA molecule (a replicon). This replicon can autonomously replicate within the cells but does not produce infectious virus particles, making it safe for laboratory use. The replicon often contains a reporter gene, such as luciferase, which allows for the quantification of viral replication.
Protocol:
-
Cell Seeding: Plate Huh-7 cells harboring the HCV replicon in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the protease inhibitors (e.g., this compound and comparator drugs) in cell culture medium.
-
Drug Treatment: Add the diluted compounds to the cells and incubate for 48-72 hours.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer. The light output is directly proportional to the level of HCV RNA replication.
-
Data Analysis: Calculate the EC50 value, which is the drug concentration that inhibits 50% of HCV replication, by plotting the percentage of replication inhibition against the drug concentration. The fold-change in EC50 for mutant replicons is determined by dividing the EC50 for the mutant by the EC50 for the wild-type replicon.
NS3/4A Protease Enzymatic Assay
This biochemical assay directly measures the inhibitory activity of a compound against the purified HCV NS3/4A protease enzyme.
Principle: The assay employs a synthetic peptide substrate that mimics the natural cleavage site of the NS3/4A protease. This substrate is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When the protease cleaves the substrate, the fluorophore is released from the quencher, resulting in an increase in fluorescence.
Protocol:
-
Reaction Setup: In a 384-well plate, combine the purified recombinant HCV NS3/4A protease with the assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test compounds to the wells.
-
Pre-incubation: Incubate the enzyme and inhibitor together for a short period to allow for binding.
-
Reaction Initiation: Add the fluorogenic peptide substrate to initiate the enzymatic reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme's activity by 50%. The fold-change in IC50 for mutant enzymes is calculated relative to the wild-type enzyme.
Visualizing the Mechanisms
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.
Conclusion
The landscape of HCV treatment has evolved rapidly, with newer generations of protease inhibitors offering improved efficacy, pangenotypic coverage, and a higher barrier to resistance compared to first-generation agents like this compound. The extensive cross-resistance observed between this compound and Telaprevir underscores the limitations of these early inhibitors. While this compound-resistant variants carrying mutations at positions like V36 and T54 show limited impact on the activity of many second-generation inhibitors, key resistance mutations, particularly at positions R155 and A156, can confer broad cross-resistance across multiple protease inhibitors.
This comparative guide highlights the critical importance of continuous research and development in the field of HCV therapeutics. By understanding the molecular mechanisms of resistance and the cross-resistance profiles of different drugs, scientists can design more robust and durable treatment regimens, ultimately moving closer to the goal of global HCV eradication. The provided experimental protocols and workflows serve as a practical resource for researchers actively engaged in this vital work.
References
Boceprevir's Stand Against SARS-CoV-2: A Comparative Guide on Inhibitory Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Boceprevir's performance against SARS-CoV-2 and its variants, supported by experimental data. This compound, a clinically approved hepatitis C virus (HCV) protease inhibitor, has been a subject of intense research as a repurposed drug candidate for COVID-19 due to its inhibitory action against the SARS-CoV-2 main protease (Mpro).
Mechanism of Action: Targeting the Viral Replication Engine
This compound inhibits the replication of SARS-CoV-2 by targeting its main protease (Mpro), also known as 3C-like protease (3CLpro).[1] This enzyme is crucial for the virus's life cycle as it cleaves the viral polyproteins into functional proteins required for viral replication and assembly.[1] this compound, an α-ketoamide, forms a covalent bond with the cysteine residue (Cys145) in the active site of Mpro, effectively blocking its enzymatic activity.[1] This inhibition of polyprotein processing halts the viral replication cycle.[2]
Caption: Mechanism of this compound's inhibitory action on the SARS-CoV-2 main protease (Mpro).
Comparative In Vitro Efficacy
This compound has demonstrated inhibitory activity against both the SARS-CoV-2 Mpro enzyme and viral replication in cell cultures. For a comprehensive comparison, this guide includes data on GC376, a preclinical veterinary drug that also targets the Mpro and is frequently studied alongside this compound.
| Compound | Assay Type | Target | Cell Line | IC50 (µM) | EC50 (µM) | Source |
| This compound | Enzymatic | Mpro | - | 4.13 | - | [3] |
| This compound | Viral Replication (CPE) | SARS-CoV-2 | Vero | - | 1.90 | [3] |
| This compound | Viral Replication | SARS-CoV-2 | Vero E6 | - | ~40 | [4] |
| This compound | Viral Replication | SARS-CoV-2 | Caco-2 | - | 2.97 ± 1.56 | [5] |
| This compound | Viral Replication | Seasonal CoV (NL63) | - | - | 36.31 | [6] |
| This compound | Viral Replication | Seasonal CoVs | - | - | > 20 | [6] |
| GC376 | Enzymatic | Mpro | - | 0.03 | - | [3] |
| GC376 | Viral Replication (CPE) | SARS-CoV-2 | Vero | - | 3.37 | [3] |
| GC376 | Viral Replication | SARS-CoV-2 | Calu-3 | - | < 3 | |
| GC376 | Viral Replication | Seasonal CoV (NL63) | - | - | 0.7013 | [6] |
*IC50 (Half-maximal inhibitory concentration): The concentration of a drug required for 50% inhibition of the target enzyme. *EC50 (Half-maximal effective concentration): The concentration of a drug that gives a half-maximal response (in this case, inhibition of viral replication). *CPE (Cytopathic Effect): Structural changes in host cells that are caused by viral invasion.
Studies have shown that while this compound is a potent inhibitor of the SARS-CoV-2 Mpro, its antiviral activity in cell-based assays can be moderate.[7] In comparison, GC376 often exhibits more potent antiviral activity against SARS-CoV-2 and other coronaviruses in cell culture models.
Efficacy Against SARS-CoV-2 Variants
A study involving the systematic exploration of this compound-based Mpro inhibitors characterized the antiviral potency of three derivative compounds against three SARS-CoV-2 variants. These molecules, which incorporate a P4 N-terminal carbamate, demonstrated high antiviral potency with EC50 values around 1 μM against these variants.[8][7][9] However, specific data comparing the efficacy of the original this compound molecule against different variants of concern (e.g., Alpha, Beta, Delta, Omicron) is limited in the currently available literature. The focus of many studies has been on the original SARS-CoV-2 strain or on developing derivatives of this compound with improved potency.[8][7][9]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to validate the inhibitory activity of this compound.
FRET-Based Enzymatic Assay for Mpro Inhibition
This assay is used to determine the in vitro inhibitory activity of compounds against the SARS-CoV-2 main protease.
-
Reagents and Materials : Recombinant SARS-CoV-2 Mpro, a fluorogenic substrate peptide with a cleavage site for Mpro, assay buffer, and the test compounds (e.g., this compound).
-
Procedure :
-
The Mpro enzyme is pre-incubated with varying concentrations of the test compound in the assay buffer.
-
The reaction is initiated by adding the fluorogenic substrate.
-
As the Mpro cleaves the substrate, a fluorescent signal is produced, which is measured over time using a fluorescence plate reader.
-
The rate of the reaction is calculated from the linear phase of the fluorescence curve.
-
-
Data Analysis : The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC50 value is then determined by fitting the dose-response curve using a suitable nonlinear regression model.[3][10]
Viral Replication Assay (Cytopathic Effect - CPE)
This cell-based assay measures the ability of a compound to inhibit viral replication and protect host cells from virus-induced death.
-
Cell Culture : A suitable cell line that is susceptible to SARS-CoV-2 infection (e.g., Vero E6 or Caco-2 cells) is seeded in multi-well plates and grown to confluence.
-
Infection and Treatment :
-
The cell monolayers are infected with a known titer of SARS-CoV-2.
-
After a brief incubation period to allow for viral entry, the inoculum is removed, and the cells are treated with various concentrations of the test compound.
-
-
Incubation and Observation : The plates are incubated for a period of 48 to 72 hours, during which the virus replicates and causes a cytopathic effect (CPE) in the untreated control cells.
-
Quantification of Cell Viability : The extent of CPE is quantified by measuring cell viability using methods such as the crystal violet staining assay or a colorimetric assay (e.g., MTS or MTT).
-
Data Analysis : The percentage of protection for each compound concentration is calculated relative to the untreated, infected control. The EC50 value is determined from the dose-response curve.[3]
Caption: A generalized workflow for the validation of antiviral compounds like this compound.
Conclusion
This compound has been identified as a bona fide inhibitor of the SARS-CoV-2 main protease, demonstrating its potential as a repurposed antiviral agent. While its in vitro enzymatic inhibition is well-documented, its cellular antiviral efficacy can be moderate when compared to other investigational compounds like GC376. Further research, particularly studies that systematically evaluate the efficacy of this compound against a broader range of SARS-CoV-2 variants of concern, is necessary to fully elucidate its therapeutic potential in the evolving landscape of the COVID-19 pandemic. The development of this compound derivatives shows promise for enhancing antiviral potency.[8][7][9]
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatitis C Virus Protease Inhibitors Show Differential Efficacy and Interactions with Remdesivir for Treatment of SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, calpain inhibitors II and XII, and GC-376 have broad-spectrum antiviral activity against coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differing pan-coronavirus antiviral potency of this compound and GC376 in vitro despite discordant molecular docking predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A systematic exploration of this compound-based main protease inhibitors as SARS-CoV-2 antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. A systematic exploration of this compound-based main protease inhibitors as SARS-CoV-2 antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PubMed [pubmed.ncbi.nlm.nih.gov]
Boceprevir as a Positive Control for Novel Protease Inhibitor Screening: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting an appropriate positive control is a critical step in the validation of screening assays for novel protease inhibitors. Boceprevir, a well-characterized inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, has historically served as a valuable benchmark in such assays. This guide provides a comprehensive comparison of this compound with other first and second-generation HCV protease inhibitors, supported by experimental data and detailed protocols to aid in the selection of the most suitable positive control for your research needs.
Mechanism of Action of this compound
This compound is a potent and specific inhibitor of the HCV NS3/4A protease, an enzyme essential for viral replication.[1] The NS3 protease, in complex with its cofactor NS4A, is responsible for cleaving the HCV polyprotein at multiple sites to release mature non-structural proteins required for viral RNA replication.[2] this compound acts as a peptidomimetic, covalent, and reversible inhibitor.[1] Its α-ketoamide warhead forms a covalent bond with the active site serine (Ser139) of the NS3 protease, mimicking the transition state of peptide bond cleavage and thereby blocking the enzyme's catalytic activity.[2][3] This inhibition of polyprotein processing ultimately disrupts the formation of the viral replication complex and halts viral proliferation.[1]
Performance Comparison of HCV Protease Inhibitors
The selection of a positive control should be based on its performance in relevant assays. The following tables summarize the in vitro potency of this compound compared to other notable HCV NS3/4A protease inhibitors: Telaprevir, Simeprevir, and Paritaprevir.
| Inhibitor | Class | Binding Mechanism | Reported Ki (nM) |
| This compound | First-generation | Covalent, Reversible | 14[3] |
| Telaprevir | First-generation | Covalent, Reversible | - |
| Simeprevir | Second-generation | Non-covalent, Reversible | - |
| Paritaprevir | Second-generation | Non-covalent | - |
| Ki values can vary depending on assay conditions and HCV genotype. |
| Inhibitor | HCV Genotype 1b Replicon Assay EC50 (nM) | SARS-CoV-2 Mpro Inhibition IC50 (µM) |
| This compound | 200-400[4] | 4.1[5] |
| Telaprevir | - | ~40[5] |
| Simeprevir | - | 15[5] |
| Paritaprevir | - | 22[5] |
| *EC50 and IC50 values are highly dependent on the specific cell line, viral construct, and assay format used. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate and reliable screening results. Below are foundational protocols for two key assays used in the evaluation of HCV protease inhibitors.
HCV NS3/4A Protease FRET Assay
This biochemical assay measures the direct inhibition of the purified NS3/4A protease enzyme using a Förster Resonance Energy Transfer (FRET) substrate.
Materials:
-
Recombinant HCV NS3/4A protease (e.g., genotype 1b)
-
Fluorogenic FRET peptide substrate containing the NS3/4A cleavage sequence (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside
-
Test compounds (including this compound as a positive control) dissolved in DMSO
-
384-well black, low-volume microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and this compound in DMSO.
-
Add 0.5 µL of the compound dilutions to the wells of the microplate. For control wells (no inhibition), add 0.5 µL of DMSO.
-
Prepare the NS3/4A protease solution in assay buffer to the desired final concentration (e.g., 5 nM).
-
Add 10 µL of the diluted protease solution to each well.
-
Incubate the plate at 30°C for 10 minutes to allow for inhibitor binding.
-
Prepare the FRET substrate solution in assay buffer to the desired final concentration (e.g., 100 nM).
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
Immediately begin monitoring the increase in fluorescence intensity (e.g., excitation at 355 nm and emission at 500 nm) at regular intervals for 30-60 minutes at 30°C.
-
Calculate the initial reaction velocities (RFU/min) from the linear portion of the progress curves.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC50 value for this compound and the test compounds.
HCV Replicon Cell-Based Assay
This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma cells harboring a subgenomic HCV replicon.
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b) containing a reporter gene (e.g., luciferase).
-
Cell culture medium: DMEM supplemented with 10% FBS, non-essential amino acids, and a selection agent (e.g., G418).
-
Test compounds (including this compound as a positive control) dissolved in DMSO.
-
96-well or 384-well clear-bottom, white-walled cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
-
Reagents for a cell viability assay (e.g., MTS or resazurin-based).
Procedure:
-
Seed the HCV replicon cells into the microplates at a density that ensures they are in the exponential growth phase at the end of the assay.
-
Allow the cells to adhere for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds and this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the compound dilutions. Include appropriate controls (vehicle-treated and untreated cells).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, perform a cell viability assay to assess the cytotoxicity of the compounds.
-
For the antiviral activity measurement, lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.
-
Calculate the percent inhibition of HCV replication for each compound concentration relative to the vehicle control.
-
Determine the EC50 (50% effective concentration) for this compound and the test compounds.
-
Determine the CC50 (50% cytotoxic concentration) from the cell viability assay and calculate the selectivity index (SI = CC50/EC50).
Visualizing Key Pathways and Workflows
To better understand the context of protease inhibitor screening, the following diagrams illustrate the HCV polyprotein processing pathway and the mechanism of this compound action.
HCV Polyprotein Processing Pathway
Mechanism of this compound Action
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Telaprevir/boceprevir era: From bench to bed and back - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Discovery and Development of this compound: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatitis C Virus Protease Inhibitors Show Differential Efficacy and Interactions with Remdesivir for Treatment of SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Boceprevir and Telaprevir Complexes with HCV NS3/4A Protease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the crystal structures of Boceprevir and Telaprevir (B1684684) in complex with the Hepatitis C Virus (HCV) NS3/4A serine protease. Both drugs are first-generation direct-acting antivirals that heralded a new era in the treatment of HCV genotype 1 infection. Understanding their structural interactions with the target enzyme is crucial for the rational design of next-generation protease inhibitors with improved efficacy and resistance profiles.
Mechanism of Action: Covalent Inhibition of a Viral Serine Protease
This compound and Telaprevir are peptidomimetic inhibitors that target the NS3/4A serine protease, an enzyme essential for HCV replication.[1] The NS3 protease, with its cofactor NS4A, is responsible for cleaving the viral polyprotein into functional non-structural proteins.[1] Both this compound and Telaprevir feature an α-ketoamide warhead that forms a reversible covalent bond with the catalytic serine residue (Ser139) in the active site of the NS3 protease.[2][3] This covalent modification mimics the tetrahedral intermediate of peptide bond cleavage, thereby blocking the enzyme's catalytic activity and halting viral replication.[2]
Quantitative Comparison of Structural and Binding Data
The following table summarizes key quantitative data derived from the crystal structures and biochemical assays of this compound and Telaprevir complexes with HCV NS3/4A protease.
| Parameter | This compound-NS3/4A Complex | Telaprevir-NS3/4A Complex |
| PDB ID | 2OC8[4] | 3SV6[5] |
| Resolution (Å) | 2.66[4] | 1.40[5] |
| Covalent Bond Length (Ser139 Oγ - Inhibitor Cα) | ~1.9 Å (inferred)[6] | Not explicitly found |
| Binding Affinity (Ki) | 14 nM[2] | Not explicitly found |
| Inhibitory Concentration (IC50) | Not explicitly found | Not explicitly found |
| Antiviral Activity (EC50) | 200-400 nM (Genotypes 1, 2, 5)[2] | Not explicitly found |
| Dissociation Constant (Kd) | Not explicitly found | 23 ± 4 µM (with SARS-CoV-2 Mpro)[7] |
Detailed Comparison of Binding Site Interactions
Analysis of the crystal structures of this compound (PDB: 2OC8) and Telaprevir (PDB: 3SV6) reveals distinct and overlapping interactions within the NS3/4A protease active site.
This compound (PDB: 2OC8) Binding Interactions:
This compound establishes a network of hydrogen bonds and hydrophobic interactions that contribute to its binding affinity. Key interactions include:
-
Hydrogen Bonds: The ketoamide warhead forms crucial hydrogen bonds within the oxyanion hole, with the backbone amides of Gly137 and Ser138.[2] Additional hydrogen bonds are observed between the inhibitor and residues such as His57 and Lys136.[6]
-
Hydrophobic Interactions: The P1 cyclobutyl group, P2 dimethylcyclopropylproline, and P3 tert-butylglycine moieties of this compound occupy and interact with the S1, S2, and S3 pockets of the protease, respectively.[2]
Telaprevir (PDB: 3SV6) Binding Interactions:
Telaprevir also engages the active site through a combination of polar and non-polar contacts:
-
Hydrogen Bonds: Similar to this compound, the α-ketoamide of Telaprevir interacts with the oxyanion hole.[3] The pyrazine (B50134) moiety at the P2 position can also form hydrogen bonds.[3]
-
Hydrophobic Interactions: The P1 n-propyl group fits into the S1 pocket, while the P2 cyclohexylglycine and P3 components make extensive hydrophobic contacts within the S2 and S3 subsites.[3] The cyclopropyl (B3062369) group attached to the ketoamide nitrogen occupies the S1' subsite.[8]
Experimental Protocols
The following is a generalized protocol for the expression, purification, and co-crystallization of HCV NS3/4A protease with inhibitors like this compound and Telaprevir, based on common practices in structural biology.
Protein Expression and Purification
-
Construct Design: The NS3 protease domain (residues 1-181) is typically fused to the NS4A cofactor peptide (residues 21-34) via a flexible linker to create a single-chain protease for improved stability and solubility. An N-terminal His-tag is commonly included for affinity purification.
-
Expression: The expression construct is transformed into E. coli BL21(DE3) cells. Cells are grown in a suitable medium (e.g., Terrific Broth) at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (e.g., 0.25 mM) and cells are incubated at a lower temperature (e.g., 18°C) overnight.
-
Lysis and Affinity Chromatography: Cells are harvested, resuspended in lysis buffer, and lysed by sonication. The lysate is clarified by centrifugation and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed, and the His-tagged protein is eluted with an imidazole (B134444) gradient.
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and impurities, using a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
Co-crystallization
-
Complex Formation: The purified NS3/4A protease is concentrated (e.g., to 5-15 mg/mL). The inhibitor (this compound or Telaprevir), dissolved in a suitable solvent like DMSO, is added to the protein solution in a 2-5 molar excess and incubated on ice for at least one hour to allow for covalent complex formation.
-
Crystallization Screening: The hanging-drop or sitting-drop vapor diffusion method is used. The protein-inhibitor complex is mixed with various crystallization screen solutions in a 1:1 ratio.
-
Optimization: Conditions that yield initial crystals are optimized by varying the precipitant concentration, pH, and additives to obtain diffraction-quality crystals.
-
Crystal Harvesting and Data Collection: Crystals are harvested using a cryo-loop and flash-cooled in liquid nitrogen after being passed through a cryoprotectant solution. X-ray diffraction data are collected at a synchrotron source.
Logical Relationship Diagram
The following diagram illustrates the logical workflow for comparing the crystal structures of the this compound and Telaprevir complexes.
Caption: Workflow for the comparative analysis of this compound and Telaprevir crystal structures.
References
- 1. Inhibition of the hepatitis C virus NS3/4A protease. The crystal structures of two protease-inhibitor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of this compound: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis of telaprevir resistance due to V36 and T54 mutations in the NS3-4A protease of the hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. Pharmacophore-Assisted Covalent Docking Identifies a Potential Covalent Inhibitor for Drug-Resistant Genotype 3 Variants of Hepatitis C Viral NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. From Repurposing to Redesign: Optimization of this compound to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Phenotypic Analysis of Boceprevir-Resistant HCV Mutations
For researchers, scientists, and drug development professionals, understanding the nuances of antiviral resistance is paramount. This guide provides an objective comparison of the phenotypic characteristics of Hepatitis C Virus (HCV) mutations conferring resistance to Boceprevir, a first-generation NS3/4A protease inhibitor. The information presented is supported by experimental data from key studies to aid in the development of next-generation HCV therapeutics.
This compound, a potent inhibitor of the HCV NS3/4A serine protease, has been a cornerstone in the treatment of chronic hepatitis C. However, the high mutation rate of HCV can lead to the emergence of resistance-associated substitutions (RASs) that diminish the efficacy of this direct-acting antiviral agent. A thorough phenotypic analysis of these mutations is crucial for predicting treatment outcomes and designing more robust inhibitors.
Comparative Analysis of this compound Resistance
Phenotypic analysis of this compound resistance is primarily conducted using HCV replicon systems. These in vitro models allow for the quantification of a drug's inhibitory activity against viral variants carrying specific mutations. The key metric used is the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of viral replication. Resistance is expressed as a "fold change" in IC50, calculated by dividing the IC50 for the mutant replicon by the IC50 for the wild-type replicon.
Resistance levels are generally categorized as follows:
-
Low-level resistance: <10-fold increase in IC50
-
Medium-level resistance: 10- to 100-fold increase in IC50
-
High-level resistance: >100-fold increase in IC50
The following tables summarize the fold resistance to this compound conferred by various single and combination mutations in the HCV NS3 protease, as determined by replicon assays.
Table 1: Phenotypic Susceptibility of Single HCV NS3 Protease Mutations to this compound
| Mutation | Amino Acid Change | Fold Change in IC50 vs. Wild-Type | Resistance Level |
| V36G | Valine to Glycine | 3.8 - 5.5 | Low |
| V36M/A | Valine to Methionine/Alanine | Low | Low |
| T54A/S | Threonine to Alanine/Serine | 6.8 - 17.7 | Medium |
| V55A | Valine to Alanine | 6.9 | Low to Medium |
| R155K/T | Arginine to Lysine/Threonine | 6.8 - 17.7 | Medium |
| R155L | Arginine to Leucine | 3.8 - 5.5 | Low |
| A156S | Alanine to Serine | 6.8 - 17.7 | Medium |
| A156T | Alanine to Threonine | >120 | High |
| V170A | Valine to Alanine | 6.8 - 17.7 | Medium |
Data compiled from multiple sources.[1][2][3][4]
Table 2: Cross-Resistance Profile of this compound-Resistant Mutations to Telaprevir
| Mutation | Fold Change in IC50 (this compound) | Fold Change in IC50 (Telaprevir) |
| V36M | Low | Low |
| T54A | Medium | Low |
| R155K | Medium | High |
| A156S | Medium | High |
| V170A | Medium | Low |
| V55A | Low to Medium | Low |
This table highlights the significant cross-resistance observed between this compound and Telaprevir, another first-generation protease inhibitor.[1][2][3]
Experimental Protocols
The data presented in this guide are primarily derived from in vitro HCV replicon assays. The following is a generalized protocol for such an assay:
HCV Replicon Assay Protocol
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring subgenomic HCV replicons are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and non-essential amino acids.
-
Drug Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of the antiviral compound (e.g., this compound) for a specified period (typically 48-72 hours).
-
RNA Extraction: Total cellular RNA is extracted from the cells using standard methods.
-
Quantification of HCV RNA: The level of HCV replicon RNA is quantified using a real-time quantitative reverse transcription polymerase chain reaction (qRT-PCR) assay targeting a specific region of the HCV genome.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of HCV RNA inhibition against the drug concentration and fitting the data to a dose-response curve. The fold change in resistance is determined by dividing the IC50 of the mutant replicon by the IC50 of the wild-type replicon.[1]
Visualizing the Landscape of HCV Replication and Resistance Analysis
To better understand the context of this compound's action and the methods used to assess its efficacy against resistant variants, the following diagrams illustrate the HCV replication cycle and a typical experimental workflow for phenotypic analysis.
Caption: The Hepatitis C Virus (HCV) replication cycle within a hepatocyte and the inhibitory action of this compound on polyprotein processing.
References
- 1. natap.org [natap.org]
- 2. Characterization of resistance to the protease inhibitor this compound in hepatitis C virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of resistance to the protease inhibitor this compound in hepatitis C virus-infected patients -- attached is the full-text pdf [natap.org]
Head-to-Head Comparison: Boceprevir vs. Sovaprevir in HCV Replicon Assays
A Detailed Guide for Researchers in Antiviral Drug Development
The development of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection. Among the key targets for these agents is the NS3/4A serine protease, an enzyme critical for viral replication. This guide provides a comprehensive head-to-head comparison of two NS3/4A protease inhibitors, Boceprevir and Sovaprevir, focusing on their performance in in vitro replicon assays. This objective analysis, supported by experimental data, is intended to inform researchers, scientists, and drug development professionals in the field of virology and antiviral therapeutics.
Mechanism of Action: Targeting the HCV NS3/4A Protease
Both this compound and Sovaprevir are competitive, reversible inhibitors of the HCV NS3/4A serine protease.[1] The NS3 protease, in complex with its NS4A cofactor, is responsible for cleaving the HCV polyprotein at four specific sites. This cleavage is an essential step in the maturation of non-structural proteins (NS4A, NS4B, NS5A, and NS5B) that form the viral replication complex.[1][2] By binding to the active site of the NS3 protease, both drugs obstruct this cleavage process, thereby halting the viral replication cycle.[1]
This compound is a linear peptidomimetic ketoamide serine protease inhibitor that forms a reversible covalent bond with the active site serine of the NS3 protease.[1][3] Sovaprevir is a second-generation, linear peptidomimetic inhibitor that binds non-covalently to the NS3 protease active site with high potency and specificity.[1][4]
Figure 1. Mechanism of action of NS3/4A protease inhibitors on the HCV replication cycle.
Quantitative In Vitro Efficacy: A Replicon Assay Perspective
The in vitro antiviral activity of this compound and Sovaprevir is primarily evaluated using HCV replicon assays. These cell-based systems utilize human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating subgenomic HCV RNA molecules, allowing for the quantification of viral replication in a controlled laboratory setting.[1][5] The potency of these inhibitors is typically expressed as the 50% effective concentration (EC50), which is the drug concentration required to inhibit 50% of HCV RNA replication.
It is important to note that a direct comparison of EC50 values from different studies can be challenging due to variations in experimental conditions, such as the specific replicon construct, cell line, and assay format used.
| Drug | HCV Genotype | EC50 (nM) | Cell Line | Reference |
| This compound | 1, 2, 5 | 200 - 400 | Huh-7 | [5] |
| Sovaprevir | 1a | Potent (low nM) | Huh-7 | [4] |
| 1b | Potent (low nM) | Huh-7 | [4] | |
| 1b | 1.8 | Huh-7 | [2] | |
| 2 | Active | Huh-7 | [4] | |
| 3 | Less Active | Huh-7 | [6] |
Table 1: Antiviral Activity of this compound and Sovaprevir in HCV Replicon Assays.
Cytotoxicity and Selectivity Index
An essential aspect of antiviral drug development is to ensure that the inhibition of viral replication is not due to general cytotoxicity. The 50% cytotoxic concentration (CC50) is the drug concentration that results in a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the therapeutic window of a compound. A higher SI value indicates greater selectivity for the viral target over host cells.
| Drug | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | Human hepatoma cells | No cytotoxicity observed at therapeutic concentrations | Not explicitly calculated, but suggested to be high | [5] |
| Sovaprevir | Huh-7 | > 12 | > 6667 (for GT-1b) | [2] |
Table 2: Cytotoxicity and Selectivity Index of this compound and Sovaprevir.
Experimental Protocols: HCV Replicon Assay
The following provides a generalized protocol for determining the EC50 of an antiviral compound using a luciferase-based HCV replicon assay, a common method for evaluating drugs like this compound and Sovaprevir.
1. Cell Culture and Seeding:
-
Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon containing a luciferase reporter gene are cultured in a suitable medium supplemented with antibiotics to maintain the replicon.
-
Cells are seeded into 96-well plates at a predetermined density and incubated to allow for cell attachment.[4][7]
2. Compound Preparation and Treatment:
-
The test compounds (this compound or Sovaprevir) are serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in the cell culture medium.
-
The medium in the cell plates is replaced with the medium containing the various concentrations of the test compounds. A vehicle control (medium with the same final concentration of the solvent) is also included.[4][7]
3. Incubation:
-
The plates are incubated for a defined period, typically 48 to 72 hours, to allow for HCV replication and the antiviral compound to exert its effect.[1][2]
4. Quantification of HCV Replication:
-
After incubation, the cells are lysed, and a luciferase assay reagent is added.
-
The luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.[1]
5. Data Analysis:
-
The luminescence readings are normalized to the vehicle control.
-
The percentage of inhibition is plotted against the logarithm of the drug concentration, and the EC50 value is calculated using a non-linear regression analysis.[1]
6. Cytotoxicity Assay:
-
In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed on the same cell line to determine the CC50 of the compound.[1]
Figure 2. Experimental workflow for an HCV replicon assay to determine EC50 and CC50.
Conclusion
Both this compound and Sovaprevir are effective inhibitors of the HCV NS3/4A protease in in vitro replicon assays. The available data suggests that Sovaprevir, a second-generation inhibitor, exhibits significantly greater potency, with EC50 values in the low nanomolar range against key HCV genotypes, compared to the higher nanomolar range of the first-generation inhibitor, this compound. Furthermore, Sovaprevir demonstrates a high selectivity index, indicating a wide therapeutic window. This head-to-head comparison, based on replicon assay data, underscores the advancements made in the development of HCV protease inhibitors, providing valuable insights for researchers dedicated to the discovery of novel antiviral therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound and personalized medicine in hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Discovery and Development of this compound: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Selectivity Profiling of Boceprevir Against Human Serine Proteases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of Boceprevir, a clinically significant Hepatitis C Virus (HCV) NS3/4A serine protease inhibitor, against a panel of human serine proteases. The following sections present quantitative data on its selectivity, detailed experimental protocols for assessing protease inhibition, and visualizations of the experimental workflow and the principles of selectivity.
Data Presentation: this compound Inhibition Profile
This compound demonstrates potent and selective inhibition of the HCV NS3/4A serine protease, its intended target.[1][2] Its activity against various human serine proteases is significantly lower, highlighting its specificity. The following table summarizes the available quantitative data on the inhibitory activity of this compound against its target viral protease and several human serine proteases.
| Protease Target | Organism/Virus | Inhibition Constant (Kᵢ) | 50% Inhibitory Concentration (IC₅₀) |
| NS3/4A Protease | Hepatitis C Virus (HCV) | 14 nM (average) [2] | - |
| Human Neutrophil Elastase | Human | - | >100 µM |
| Human Cathepsin G | Human | - | >100 µM |
| Human Cathepsin H | Human | - | >100 µM |
| Human Cathepsin L | Human | - | 153 nM[3] |
Note: The presented data is compiled from various studies. Direct comparison between Kᵢ and IC₅₀ values should be made with caution as they are determined under different experimental conditions. A lower value indicates higher potency.
Experimental Protocols
The determination of inhibition constants (Kᵢ) and 50% inhibitory concentrations (IC₅₀) is crucial for characterizing the potency and selectivity of protease inhibitors like this compound. A commonly employed method is the Förster Resonance Energy Transfer (FRET)-based enzymatic assay.
FRET-Based Serine Protease Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific serine protease using a FRET-based assay.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution optimal for the specific protease's activity (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl).
-
Protease Solution: Prepare a stock solution of the purified serine protease in the assay buffer to a known concentration (e.g., 20 nM).
-
FRET Substrate: Prepare a stock solution of a specific FRET peptide substrate for the target protease in a suitable solvent (e.g., DMSO). The substrate is designed with a fluorophore and a quencher on opposite ends of the protease cleavage site.
-
Inhibitor (this compound) Solution: Prepare a series of dilutions of this compound in the assay buffer or DMSO.
2. Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add the diluted inhibitor solutions to the respective wells. Include a control well with no inhibitor (vehicle control).
-
Add the protease solution to all wells except for a blank control (which contains only the substrate and buffer).
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
3. Data Acquisition:
-
Immediately begin monitoring the fluorescence intensity using a microplate reader at appropriate excitation and emission wavelengths for the specific fluorophore and quencher pair.
-
Record the fluorescence signal over time. Protease activity leads to cleavage of the FRET substrate, separating the fluorophore and quencher, resulting in an increase in fluorescence.
4. Data Analysis:
-
For IC₅₀ Determination: Plot the initial reaction rates (or the fluorescence signal at a specific time point) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.[4]
-
For Kᵢ Determination: To determine the inhibition constant (Kᵢ), experiments are performed with varying concentrations of both the substrate and the inhibitor. The data is then fitted to the appropriate enzyme inhibition model (e.g., Michaelis-Menten for competitive inhibition) to calculate the Kᵢ value.[5][6]
Mandatory Visualizations
Experimental Workflow for Protease Inhibition Assay
Caption: Workflow for a FRET-based serine protease inhibition assay.
Logical Relationship of this compound's Selectivity
Caption: this compound's selective inhibition of its target protease.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. courses.edx.org [courses.edx.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to New Covalent Inhibitors Benchmarked Against Boceprevir
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of new covalent inhibitors against the benchmark molecule, Boceprevir. The content focuses on inhibitors targeting both the Hepatitis C Virus (HCV) NS3/4A protease and the SARS-CoV-2 main protease (Mpro), reflecting the cross-reactivity of this class of compounds. Experimental data is presented in structured tables, and detailed methodologies for key experiments are provided to support the findings.
Introduction to this compound and Covalent Inhibition
This compound, a first-generation inhibitor of the HCV NS3/4A serine protease, represents a significant milestone in the development of direct-acting antiviral agents.[1] Its mechanism of action involves the formation of a reversible covalent bond with the catalytic serine residue in the active site of the protease, effectively blocking viral polyprotein processing and subsequent viral replication.[1][2][3] More recently, this compound and other α-ketoamide-containing compounds have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), a cysteine protease essential for the viral life cycle.[4][5] This has spurred the development of new covalent inhibitors benchmarked against this compound for both antiviral targets.
Comparative Performance Data
The following tables summarize the in vitro inhibitory activities of this compound and newer covalent inhibitors against both HCV NS3/4A protease and SARS-CoV-2 Mpro.
Inhibition of HCV NS3/4A Protease
| Compound | Target | IC50 | EC50 | Cell Line | Notes | Reference |
| This compound | HCV NS3/4A Protease (Genotype 1b) | 14 nM (Ki) | 200-400 nM | Huh7 Replicon | First-generation approved drug. | [3][6] |
| Compound 22 | HCV NS3/4A Protease (Wild Type) | 4.60 µM | 0.64 µM | Huh7.5 cells | Active against D168A mutant. | [7] |
| Simeprevir | HCV NS3/4A Protease (Wild Type) | - | - | - | Approved drug, used as a comparator. Potency decreases against D168A mutant. | [7] |
Inhibition of SARS-CoV-2 Main Protease (Mpro)
| Compound | Target | IC50 (µM) | EC50 (µM) | Cell Line | Notes | Reference |
| This compound | SARS-CoV-2 Mpro | 0.95 - 8.0 | 1.90 - 3.12 | Vero E6 | Repurposed HCV drug. | [4][8] |
| GC-376 | SARS-CoV-2 Mpro | 0.03 | 3.37 | Vero E6 | Investigational veterinary drug. | [4] |
| Calpain Inhibitor II | SARS-CoV-2 Mpro | - | 0.49 | Vero E6 | Novel chemotype. | [4] |
| Calpain Inhibitor XII | SARS-CoV-2 Mpro | - | 1.90 | Vero E6 | Novel chemotype. | [4] |
| Narlaprevir | SARS-CoV-2 Mpro | 4.73 | - | - | Repurposed HCV drug. | [4] |
| BBH-1 | SARS-CoV-2 Mpro | - | - | - | Hybrid of this compound and Narlaprevir. >100-fold improved affinity compared to parent compounds. | [9] |
| BBH-2 | SARS-CoV-2 Mpro | - | - | - | Hybrid of this compound and Narlaprevir. | [9] |
| NBH-2 | SARS-CoV-2 Mpro | - | - | - | Hybrid of this compound and Narlaprevir. | [9] |
Experimental Protocols
Detailed methodologies for the key enzymatic assays are provided below.
HCV NS3/4A Protease Inhibition Assay (FRET-based)
This protocol outlines a common method for determining the inhibitory activity of compounds against the HCV NS3/4A protease using a Fluorescence Resonance Energy Transfer (FRET) substrate.
Materials:
-
Recombinant HCV NS3/4A protease (genotype 1b is commonly used).
-
Fluorogenic FRET substrate (e.g., Ac-Glu-Glu-Val-Val-Ala-Cys-AMC).
-
Assay Buffer: 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, 10 mM DTT.
-
Test compounds dissolved in DMSO.
-
384-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Compound Dispensing: Dispense 0.5 µL of diluted test compounds into the wells of a 384-well black microplate. For control wells, add 0.5 µL of DMSO.
-
Enzyme Preparation: Dilute the recombinant NS3/4A protease to a final concentration of 40 nM in the assay buffer.
-
Enzyme Addition: Add 20 µL of the diluted NS3/4A protease solution to each well.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Substrate Preparation: Dilute the FRET substrate to a final concentration of 60 µM in the assay buffer.
-
Reaction Initiation: Add 20 µL of the diluted substrate solution to each well to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically in a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: Calculate the initial reaction velocity for each well. Determine the IC50 value by plotting the inhibitor concentration versus the percentage of inhibition.[10]
SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
This protocol describes a FRET-based enzymatic assay to screen and characterize inhibitors of the SARS-CoV-2 main protease.
Materials:
-
Recombinant SARS-CoV-2 Mpro.
-
Fluorogenic FRET substrate.
-
Assay Buffer: Prepare a 1X assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM NaCl, 10% glycerol, 0.01% TWEEN 20) and add DTT to a final concentration of 1 mM immediately before use. Keep on ice.
-
Test compounds dissolved in DMSO.
-
Black microplates.
-
Fluorescence plate reader.
Procedure:
-
Plate Setup:
-
Blank Wells: 50 µL of 1X Assay Buffer.
-
Negative Control (No Inhibitor): 40 µL of Mpro working solution and 10 µL of 1X Assay Buffer with the corresponding DMSO concentration.
-
Test Wells: 40 µL of Mpro working solution and 10 µL of the respective inhibitor dilution.
-
-
Reaction Initiation: Add 50 µL of the substrate working solution to all wells. The final volume in each well will be 100 µL.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity kinetically over 30-60 minutes.
-
Data Analysis:
-
Background Correction: Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate Initial Velocity: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.
-
Determine IC50: Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[11]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the relevant signaling pathways and a general experimental workflow for inhibitor screening.
Caption: HCV NS3/4A protease-mediated evasion of host innate immunity.
Caption: SARS-CoV-2 Mpro processing of viral and host proteins.
Caption: General workflow for covalent inhibitor screening and development.
References
- 1. Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. The Discovery and Development of this compound: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. osti.gov [osti.gov]
- 9. Covalent narlaprevir- and this compound-derived hybrid inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
In Vitro Validation of Boceprevir's Computationally Predicted Binding Modes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro validated binding performance of Boceprevir, a first-generation Hepatitis C Virus (HCV) NS3/4A protease inhibitor, with other key alternatives. The supporting experimental data, detailed protocols for key validation assays, and visualizations of experimental workflows are presented to offer a comprehensive resource for researchers in the field of drug discovery and development.
Comparative Analysis of In Vitro Binding Affinities
The in vitro potency of this compound against the HCV NS3/4A protease has been extensively validated and compared with other inhibitors such as Telaprevir and Simeprevir. The following tables summarize the key quantitative data from various biochemical and cell-based assays.
| Inhibitor | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| This compound | HCV NS3/4A Protease (Genotype 1b) | Enzymatic Assay | 14 | 80 | [1] |
| Telaprevir | HCV NS3/4A Protease (Genotype 1) | Enzymatic Assay | 7 | 130 | [1][2] |
| Simeprevir | HCV NS3/4A Protease (Genotypes 1a, 1b, 2, 4, 5, 6) | Enzymatic Assay | - | <13 | [3] |
| Simeprevir | HCV NS3/4A Protease (Genotype 3) | Enzymatic Assay | - | 37 | [3] |
Table 1: Comparative Inhibitory Constants (Ki) and 50% Inhibitory Concentrations (IC50) of HCV NS3/4A Protease Inhibitors. This table highlights the direct inhibitory potency of the compounds against the purified viral enzyme.
| Inhibitor | Cell Line | Replicon Genotype | EC50 (µM) | Reference |
| This compound | Huh-7 | Genotype 1b | 0.20 | |
| Telaprevir | Huh-7 | Genotype 1b | 0.354 (48h incubation) | [4] |
Table 2: Comparative 50% Effective Concentrations (EC50) in HCV Replicon Assays. This table demonstrates the antiviral activity of the inhibitors in a cell-based model of HCV replication.
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited in this guide are provided below.
Förster Resonance Energy Transfer (FRET)-Based NS3/4A Protease Assay
This assay is a common method to determine the enzymatic activity of the HCV NS3/4A protease and the inhibitory potency of compounds.
Materials:
-
Recombinant HCV NS3/4A protease
-
FRET peptide substrate containing a cleavage site for the protease, flanked by a donor and an acceptor fluorophore (e.g., 5-FAM/QXL™520).[5]
-
Assay Buffer: 50 mM Tris, pH 7.5, 30 mM DTT, 1% CHAPS, 15% glycerol.[5]
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
384-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture Preparation: In each well of the microplate, add the test compound solution.
-
Enzyme Addition: Add the recombinant NS3/4A protease to each well.
-
Pre-incubation: Incubate the plate at room temperature for a defined period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the FRET substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence signal (e.g., Excitation/Emission = 490 nm/520 nm for 5-FAM/QXL™520) over time.[5]
-
Data Analysis: The initial velocity of the reaction is calculated from the linear phase of the fluorescence signal increase. The IC50 value is determined by plotting the initial velocity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
HCV Replicon Assay
This cell-based assay measures the antiviral activity of a compound by quantifying the replication of an HCV subgenomic replicon in a human hepatoma cell line (e.g., Huh-7).
Materials:
-
Huh-7 cells stably harboring an HCV replicon (e.g., genotype 1b) that often includes a reporter gene like luciferase.[6][7][8]
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and G418 (for selection).
-
Test compounds dissolved in DMSO.
-
96-well or 384-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Plate the HCV replicon-containing Huh-7 cells into the wells of the cell culture plates.[6][7]
-
Compound Addition: After cell attachment (typically overnight), add serial dilutions of the test compounds to the cells.[7]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[7]
-
Cell Lysis and Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.[6][7]
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the logarithm of the compound concentration and fitting the data to a dose-response curve. A parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) is often performed to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental processes described.
Caption: Workflow for in vitro validation of computationally predicted drug binding modes.
Caption: Step-by-step workflow of a FRET-based protease inhibition assay.
Caption: Workflow of an HCV replicon assay for antiviral activity determination.
References
- 1. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. eurogentec.com [eurogentec.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
Boceprevir's Efficacy Across HCV Genotypes: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Boceprevir against different Hepatitis C Virus (HCV) genotypes. The data presented is compiled from pivotal clinical trials and in vitro studies to offer a comprehensive overview for research and drug development professionals.
Mechanism of Action
This compound is a first-generation, direct-acting antiviral agent that functions as a potent and specific inhibitor of the HCV nonstructural 3/4A (NS3/4A) serine protease.[1][2] This viral enzyme is essential for the cleavage of the HCV polyprotein into mature viral proteins, a critical step in the viral replication cycle.[1][3][4] this compound acts as a peptidomimetic, forming a reversible, covalent bond with the active site serine of the NS3 protease, thereby blocking its function and halting viral replication.[1][3][5]
Clinical Efficacy: A Focus on Genotype 1
This compound was primarily developed and approved for the treatment of chronic HCV genotype 1 infection, in combination with pegylated interferon-alfa and ribavirin (B1680618) (PR).[2][6][7] Its efficacy in this population was established in two key Phase III clinical trials: SPRINT-2 (for treatment-naïve patients) and RESPOND-2 (for treatment-experienced patients).[6][7]
Sustained Virologic Response (SVR) Rates in Genotype 1
The primary endpoint in these trials was Sustained Virologic Response (SVR), defined as undetectable HCV RNA levels 24 weeks after the completion of therapy, which is considered a curative endpoint.
Table 1: SVR Rates in Treatment-Naïve HCV Genotype 1 Patients (SPRINT-2 Trial) [7][8]
| Treatment Arm | Overall SVR | Black Cohort SVR | Non-Black Cohort SVR |
| Peginterferon-Ribavirin (PR) alone (48 weeks) | 38% | 23% | 40% |
| This compound + PR (Response-Guided Therapy, 28-48 weeks) | 63% | 42% | 67% |
| This compound + PR (48 weeks) | 66% | 53% | 68% |
Table 2: SVR Rates in Treatment-Experienced HCV Genotype 1 Patients (RESPOND-2 Trial) [7][9][10]
| Treatment Arm | Overall SVR | Previous Relapsers SVR | Previous Partial Responders SVR |
| Peginterferon-Ribavirin (PR) alone (48 weeks) | 21% | 29% | 7% |
| This compound + PR (Response-Guided Therapy, 36-48 weeks) | 59% | 69% | 40% |
| This compound + PR (48 weeks) | 66% | 75% | 52% |
Analysis of the SPRINT-2 and RESPOND-2 trial data also revealed a differential response between HCV genotype 1 subtypes. Patients with genotype 1b generally exhibited higher SVR rates compared to those with genotype 1a.
Efficacy in Other HCV Genotypes: Limited Clinical Data
While this compound was extensively studied in genotype 1, clinical data on its efficacy against other HCV genotypes is sparse. The standard of care with peginterferon and ribavirin was generally more effective for genotypes 2 and 3, with SVR rates around 80%, which may have influenced the focus of this compound's development.[11]
In Vitro Activity
In vitro studies using HCV replicon systems have provided some insight into the pan-genotypic potential of this compound.
Table 3: In Vitro Activity of this compound Against Various HCV Genotype Replicons [2]
| HCV Genotype | EC50 (nmol/L) |
| 1a | 236 |
| 1b | 219 |
| 2a | 317 |
| 2b | 180 |
| 3a | 353 |
| 4a | Not Available |
| 5a | 250 |
| 6a | Not Available |
EC50: Half maximal effective concentration.
These in vitro results suggest that this compound has activity against genotypes 2 and 5, although its potency varies.[2] One study indicated some activity in genotype 4 but very limited activity against genotype 3.[10]
A small Phase I study of this compound monotherapy in treatment-naïve patients with HCV genotypes 2 or 3 showed a mean maximum decrease in HCV RNA of -1.60 log10 IU/mL, which was comparable to the effect seen in treatment-experienced genotype 1 patients.[12] However, this was a short-term study and did not evaluate SVR rates in a combination therapy setting.
Development of Resistance
As with other direct-acting antivirals, the use of this compound can lead to the selection of resistance-associated variants (RAVs) within the NS3 protease region.[12][13] Common mutations conferring resistance have been identified at amino acid positions V36, T54, R155, A156, and V170.[12][13] The presence of these RAVs at baseline or their emergence during treatment is associated with a lower likelihood of achieving SVR. This underscores the importance of combination therapy to suppress viral replication and reduce the risk of resistance.[8]
Experimental Protocols
The following are the generalized protocols for the pivotal Phase III trials that established the efficacy of this compound for HCV genotype 1.
SPRINT-2 (Serine Protease Inhibitor Therapy 2) - Treatment-Naïve Patients[7][9]
-
Patient Population: Adults with chronic HCV genotype 1 infection who had not received prior treatment.
-
Study Design: Double-blind, randomized, controlled trial with three arms:
-
Control Arm: 4-week lead-in with peginterferon alfa-2b and ribavirin (PR), followed by 44 weeks of PR plus placebo.
-
Response-Guided Therapy (RGT) Arm: 4-week PR lead-in, followed by 24 weeks of this compound (800 mg three times daily) plus PR. Patients with undetectable HCV RNA from week 8 to week 24 stopped all treatment at week 28. Others continued with PR alone until week 48.
-
Fixed-Duration Arm: 4-week PR lead-in, followed by 44 weeks of this compound plus PR.
-
-
Primary Endpoint: Sustained Virologic Response (SVR) at 24 weeks post-treatment.
-
HCV RNA Measurement: Quantitative real-time PCR assay was used to measure HCV RNA levels at baseline and at specified time points throughout and after treatment.
RESPOND-2 (Retreatment with HCV Serine Protease Inhibitor this compound and PegIntron/Rebetol 2) - Treatment-Experienced Patients[7][10][11]
-
Patient Population: Adults with chronic HCV genotype 1 infection who had previously failed treatment with peginterferon and ribavirin (partial or null responders, and relapsers).
-
Study Design: Randomized, controlled trial with three arms:
-
Control Arm: 4-week PR lead-in, followed by 44 weeks of PR plus placebo.
-
Response-Guided Therapy (RGT) Arm: 4-week PR lead-in, followed by 32 weeks of this compound (800 mg three times daily) plus PR. Patients with undetectable HCV RNA at week 8 and 12 stopped all therapy at week 36. Those with detectable RNA at week 8 but undetectable at week 12 received an additional 12 weeks of PR plus placebo.
-
Fixed-Duration Arm: 4-week PR lead-in, followed by 44 weeks of this compound plus PR.
-
-
Primary Endpoint: SVR at 24 weeks post-treatment.
-
HCV RNA Measurement: HCV RNA levels were monitored using a quantitative real-time PCR assay at baseline and throughout the study to guide treatment decisions and assess the final outcome.
Visualizations
Caption: Generalized workflow for this compound Phase III clinical trials.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of this compound: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound in chronic hepatitis C infection: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. This compound: a novel NS3/4 protease inhibitor for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Phase 3 trial of first generation protease inhibitor therapy for hepatitis C virus/human immunodeficiency virus coinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: A new hope against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New developments in the management of hepatitis C virus infection: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral activity of this compound monotherapy in treatment-naive subjects with chronic hepatitis C genotype 2/3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Review of this compound and telaprevir for the treatment of chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Guide to the Validation of Boceprevir's Mechanism as a Slow-Binding Covalent Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Boceprevir's performance as a slow-binding covalent inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease against other key alternatives. Supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying mechanisms and workflows are presented to validate this compound's mechanism of action.
Introduction to this compound and its Mechanism
This compound is a first-generation, direct-acting antiviral (DAA) agent designed to inhibit the HCV NS3/4A serine protease, an enzyme essential for viral replication. It is a peptidometic, tripeptide derivative that acts as a reversible, covalent, slow-binding inhibitor.[1][2] The mechanism involves a two-step process: an initial rapid binding to the active site of the protease, followed by a slower step where the ketoamide "warhead" of this compound forms a covalent but reversible bond with the catalytic serine residue (Ser139) of the NS3 protease.[1][2] This covalent interaction traps the enzyme in an inactive state, thereby preventing the cleavage of the viral polyprotein and halting viral replication.[3]
Comparative Analysis of Inhibitor Potency and Kinetics
The potency and binding kinetics of this compound and other HCV NS3/4A protease inhibitors are critical determinants of their antiviral efficacy. These parameters are typically evaluated using in vitro enzymatic assays and cell-based replicon systems.
Quantitative Data on Inhibitor Performance
The following table summarizes the key kinetic and potency parameters for this compound and a selection of other HCV NS3/4A protease inhibitors.
| Inhibitor | Class | Ki (nM) | IC50 (nM) | EC50 (nM) | Mechanism |
| This compound | Ketoamide | 14[1] | 80[4] | 200-400[3] | Reversible Covalent, Slow-Binding |
| Telaprevir (B1684684) | Ketoamide | 7[5] | 130[4] | 354[6] | Reversible Covalent, Slow-Binding |
| Simeprevir | Macrocycle | - | <13 (most genotypes)[7] | 1.4 (median fold change vs. reference)[8] | Non-covalent, Reversible[7] |
| Paritaprevir | Macrocycle | - | - | 1 (GT1a), 0.21 (GT1b)[1] | Non-covalent, Reversible |
| Grazoprevir | Macrocycle | 0.01 (GT1b), 0.01 (GT1a)[9] | 7 (GT1a), 4 (GT1b) (pM)[10] | 0.5 (GT1b), 2 (GT1a)[9] | Reversible[11] |
Note: Ki (inhibition constant) reflects the intrinsic binding affinity of the inhibitor to the enzyme. IC50 (half-maximal inhibitory concentration) is the concentration of inhibitor required to reduce enzyme activity by 50% in an in vitro assay. EC50 (half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response in a cell-based assay.
Experimental Protocols for Mechanism Validation
The validation of this compound as a slow-binding covalent inhibitor relies on a series of well-established experimental protocols.
FRET-Based NS3/4A Protease Assay
This assay is used to determine the in vitro potency (IC50) and binding kinetics (kon, koff) of inhibitors.
Principle: A synthetic peptide substrate containing a cleavage site for the NS3/4A protease is flanked by a fluorescent donor and a quencher molecule (Förster Resonance Energy Transfer pair). In the intact substrate, the fluorescence of the donor is quenched. Upon cleavage by the protease, the donor and quencher are separated, leading to an increase in fluorescence.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100, 10 mM DTT.
-
Enzyme Solution: Dilute recombinant HCV NS3/4A protease (e.g., genotype 1b) to a final concentration of 40 nM in the assay buffer.
-
Substrate Solution: Prepare a stock solution of a fluorogenic FRET substrate (e.g., Ac-Glu-Glu-Val-Val-Ala-Cys-AMC) and dilute it to a final concentration of 60 µM in the assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds (e.g., this compound) in DMSO.
-
-
Assay Procedure:
-
Dispense 0.5 µL of the diluted test compounds or DMSO (for control) into the wells of a 384-well black microplate.
-
Add 20 µL of the diluted NS3/4A protease solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the diluted FRET substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence microplate reader (e.g., excitation ~355 nm, emission ~460 nm for AMC-based substrates).
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the linear phase of the fluorescence curves).
-
Plot the initial rates against the inhibitor concentrations and fit the data to a suitable dose-response model to determine the IC50 value.
-
For slow-binding inhibitors, the progress curves will be biphasic. Analysis of these curves using specialized software can yield the association (kon) and dissociation (koff) rate constants.
-
HCV Replicon Assay
This cell-based assay is used to determine the antiviral efficacy (EC50) of inhibitors in a cellular context.
Principle: Human hepatoma cells (e.g., Huh-7) are engineered to contain a subgenomic HCV RNA (a replicon) that can autonomously replicate. The replicon often contains a reporter gene, such as luciferase, allowing for the quantification of viral replication.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture HCV replicon cells (e.g., Huh-7 harboring a genotype 1b luciferase reporter replicon) in DMEM supplemented with 10% FBS, penicillin-streptomycin, and a selection agent like G418.
-
Seed the cells into 96-well or 384-well plates at a density that allows for logarithmic growth during the assay period.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Add the diluted compounds to the cells and incubate for a defined period (e.g., 72 hours) at 37°C.
-
-
Quantification of Viral Replication:
-
After the incubation period, lyse the cells and measure the activity of the reporter gene (e.g., using a luciferase assay kit).
-
-
Data Analysis:
-
Plot the reporter signal against the inhibitor concentrations and fit the data to a dose-response curve to determine the EC50 value.
-
Cell viability can be assessed in parallel using assays like MTT or CellTiter-Glo to determine the cytotoxicity of the compounds.
-
Mass Spectrometry for Covalent Adduct Confirmation
This technique provides direct evidence of the covalent bond formation between the inhibitor and the target protein.
Principle: The inhibitor and the target protein are incubated together, and the resulting complex is analyzed by mass spectrometry. A mass shift corresponding to the mass of the inhibitor covalently bound to the protein confirms the adduct formation.
Detailed Protocol:
-
Complex Formation:
-
Incubate purified HCV NS3/4A protease with an excess of this compound under conditions that favor binding.
-
-
Sample Preparation:
-
Remove unbound inhibitor by a desalting column or dialysis.
-
The protein-inhibitor complex can be analyzed intact or digested with a protease (e.g., trypsin) to generate smaller peptides.
-
-
LC-MS/MS Analysis:
-
Separate the intact protein or the peptide fragments using liquid chromatography (LC).
-
Analyze the separated components using tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
For intact protein analysis, look for a peak with a mass corresponding to the sum of the protein and the inhibitor masses.
-
For peptide analysis, identify the peptide containing the active site serine (Ser139) and look for a mass modification on this peptide that matches the mass of this compound. MS/MS fragmentation can further pinpoint the exact site of modification.[12]
-
Visualizing the Mechanism and Experimental Workflows
Visual diagrams are essential for understanding the complex relationships in this compound's mechanism and the experimental procedures used for its validation.
This compound's Slow-Binding Covalent Inhibition Mechanism
Experimental Workflow for FRET-Based Protease Assay
Logical Relationship of Covalent Inhibition Validation
Conclusion
The experimental data and methodologies presented in this guide provide a comprehensive validation of this compound's mechanism as a slow-binding, reversible covalent inhibitor of the HCV NS3/4A protease. The quantitative comparison with other protease inhibitors highlights the unique kinetic profile of this compound. The detailed protocols for key assays offer a practical resource for researchers in the field of antiviral drug development. The visual diagrams serve to clarify the complex molecular interactions and experimental workflows involved in the characterization of this important therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Discovery and Development of this compound: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurogentec.com [eurogentec.com]
- 6. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Simeprevir for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. The Combination of Grazoprevir, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A UPLC-MS/MS method for the simultaneous plasma quantification of all isomeric forms of the new anti-HCV protease inhibitors this compound and telaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Boceprevir: A Procedural Guide
For researchers and drug development professionals, the proper disposal of chemical compounds like Boceprevir is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines is essential to mitigate potential hazards and ensure compliance with regulatory standards. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory framework. Several federal agencies in the United States have oversight, and many states have enacted their own, often more stringent, regulations.[1] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable local and national guidelines.
| Regulatory Body | Role in Pharmaceutical Waste Disposal |
| Environmental Protection Agency (EPA) | Regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), which includes certain pharmaceuticals. The EPA sets guidelines for the safe handling, transport, and disposal of these materials.[2] |
| Drug Enforcement Administration (DEA) | Regulates the disposal of controlled substances to prevent diversion. |
| Occupational Safety and Health Administration (OSHA) | Mandates safe handling procedures in the workplace, including the use of Safety Data Sheets (SDS) and Personal Protective Equipment (PPE) when managing chemical waste.[3] |
| Department of Transportation (DOT) | Regulates the transportation of hazardous materials, including the proper packaging, labeling, and documentation of chemical waste for off-site disposal. |
| State Environmental Agencies & Pharmacy Boards | Often have more specific and stringent regulations for pharmaceutical waste disposal than federal laws.[1][3] |
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the proper disposal of this compound. This process is designed to be a general guide; always default to the specific protocols established by your institution and licensed waste management provider.
1. Personal Protective Equipment (PPE) and Hazard Identification:
-
Before handling this compound waste, consult the Safety Data Sheet (SDS).[2] this compound is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child.[4]
-
Always wear appropriate PPE, including gloves, protective eyewear, and a lab coat.[3]
2. Segregation of Waste:
-
Do not mix this compound waste with non-hazardous laboratory trash or dispose of it down the drain.[3][4] Flushing pharmaceuticals is generally prohibited.[5]
-
Collect all solid this compound waste, including unused or expired product and contaminated materials (e.g., weighing boats, contaminated gloves), in a designated and clearly labeled hazardous waste container.[2][6]
-
For solutions containing this compound, absorb the liquid with a non-reactive absorbent material and dispose of it as solid waste.[7]
3. Container Management:
-
Use only UN/DOT-approved containers provided by your institution or a licensed waste disposal service for storing hazardous waste.[2][3]
-
Ensure containers are kept closed except when adding waste, are in good condition, and are compatible with the chemical waste being stored.[8]
-
Label the waste container clearly with "Hazardous Waste" and the specific contents, including "this compound".[3]
4. Storage of Waste:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[3][8]
-
The storage area should be away from general laboratory traffic and clearly marked with proper signage.[3]
5. Arrangement for Disposal:
-
It is recommended to return expired or waste this compound to the manufacturer if possible.[4]
-
Alternatively, the waste must be transported by a state-licensed medical or hazardous waste contractor.[4]
-
The licensed contractor will ensure the final disposal is conducted at a permitted hazardous waste landfill or incinerator in accordance with all regulations.[4]
6. Record Keeping:
-
Maintain meticulous records of all hazardous waste generated and disposed of.[2]
-
Waste manifests, which document the transportation and disposal of the waste, should be retained for a minimum of three years.[3]
Experimental Protocols
The disposal of chemical waste like this compound is dictated by regulatory compliance rather than specific experimental protocols for its degradation or neutralization in a laboratory setting. The procedures outlined by the EPA and other regulatory bodies are designed to ensure safe and environmentally sound management through licensed and permitted facilities. Therefore, no experimental disposal protocols are provided.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound in a research setting.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. northamerica.covetrus.com [northamerica.covetrus.com]
- 3. bioservusa.com [bioservusa.com]
- 4. This compound | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medprodisposal.com [medprodisposal.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
